Physicochemical Properties of 2-(Bromomethyl)-3,5-difluoropyridine: An In-Depth Technical Guide
Executive Summary & Chemical Identity[1][2] 2-(Bromomethyl)-3,5-difluoropyridine is a high-value heterocyclic building block used extensively in medicinal chemistry to introduce the metabolically stable and electron-defi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Identity[1][2]
2-(Bromomethyl)-3,5-difluoropyridine is a high-value heterocyclic building block used extensively in medicinal chemistry to introduce the metabolically stable and electron-deficient 3,5-difluoropyridine moiety. This scaffold is a bioisostere for phenyl and pyridine rings, often employed to modulate lipophilicity (LogP), reduce basicity, and block metabolic hotspots in drug candidates (e.g., HIV-1 integrase inhibitors).
The physicochemical behavior of 2-(Bromomethyl)-3,5-difluoropyridine is dominated by the strong electron-withdrawing nature of the two fluorine atoms and the pyridine nitrogen. This creates a highly electrophilic methylene center and a weakly basic pyridine ring.
Key Physical Properties[11][12]
Property
Value (Experimental/Predicted)
Context & Causality
Physical State
Low-melting solid or liquid (Free Base) White to off-white solid (HBr Salt)
The salt form is preferred for stability against hydrolysis.
Boiling Point
~198–205 °C (Predicted @ 760 mmHg)
High boiling point relative to MW due to polarity; typically distilled under reduced pressure.
Density
~1.62 g/cm³
High density attributed to heavy bromine and fluorine atoms.
Solubility
DCM, THF, EtOAc, Acetonitrile
Lipophilic nature of the fluorinated ring ensures good organic solubility.
pKa (Pyridine N)
~0.5 – 1.5 (Predicted)
Critical Insight: The 3,5-difluoro substitution drastically lowers the pKa compared to pyridine (5.2), making the nitrogen non-nucleophilic in most alkylation conditions.
Stability
Moisture & Light Sensitive
The C-Br bond is labile; susceptible to hydrolysis to the alcohol (2-hydroxymethyl analog) and photolytic degradation.
Reactivity & Mechanistic Analysis[9]
Electronic Effects & Reactivity Map
The reactivity of this molecule is defined by the "Push-Pull" electronic landscape. The pyridine nitrogen is electron-deficient due to the inductive withdrawal (-I effect) of the fluorine atoms at positions 3 and 5. Consequently, the methylene carbon (C-Br) becomes exceptionally electrophilic, facilitating rapid SN2 reactions even with weak nucleophiles.
Graphviz Diagram: Reactivity Profile
Caption: Electronic influence of fluorine atoms creates a deactivated nitrogen and a hyper-reactive alkylating center.
Primary Reaction Pathways
N-Alkylation (SN2): The primary application. Reacts with secondary amines to form tertiary amines. The reaction is often instantaneous at room temperature in polar aprotic solvents (DMF, CH₃CN).
O/S-Alkylation: Reacts with phenols and thiols. Requires a base (K₂CO₃ or Cs₂CO₃) to generate the nucleophilic anion.
Hydrolysis (Side Reaction): Exposure to atmospheric moisture converts the bromide to the alcohol (2-hydroxymethyl-3,5-difluoropyridine), liberating HBr.
Experimental Protocols
Protocol A: Synthesis of 2-(Bromomethyl)-3,5-difluoropyridine
Rationale: Direct bromination of the methyl precursor is the most atom-economical route.
Reagents:
2-Methyl-3,5-difluoropyridine (1.0 eq)
N-Bromosuccinimide (NBS) (1.1 eq)
AIBN or Benzoyl Peroxide (0.05 eq)
CCl₄ or Trifluorotoluene (Solvent)
Methodology:
Dissolution: Dissolve 2-methyl-3,5-difluoropyridine in anhydrous solvent under Argon.
Initiation: Add NBS and radical initiator (AIBN).
Reflux: Heat to reflux (70–80 °C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc) or LCMS. Note: Over-bromination to the dibromomethyl species can occur if reaction time is prolonged.
Workup: Cool to 0 °C to precipitate succinimide. Filter. Concentrate filtrate.
Purification: Flash chromatography (rapid, silica gel) or vacuum distillation. Store immediately at -20 °C.
Protocol B: General N-Alkylation Procedure (Drug Synthesis)
Rationale: Using the reagent to functionalize a drug scaffold (e.g., amine core).
Preparation: Dissolve amine substrate and DIPEA in DCM at 0 °C.
Addition: Add 2-(Bromomethyl)-3,5-difluoropyridine (dissolved in minimal DCM) dropwise. Control exotherm.
Reaction: Stir at 0 °C -> RT for 2 hours.
Quench: Dilute with water/brine. Extract with DCM.
Validation: Verify product mass via LCMS. The 3,5-difluoro pattern gives a distinct splitting pattern in ¹H NMR (coupling constants JH-F).
Graphviz Diagram: Synthesis Workflow
Caption: Step-wise conversion from methyl-pyridine precursor to functionalized drug scaffold.
Handling, Stability & Safety (E-E-A-T)
Trustworthiness: This compound is a potent alkylating agent and lachrymator. Strict adherence to safety protocols is non-negotiable.
Hazard Classification:
Skin Corr.[2] 1B (H314): Causes severe skin burns.
Eye Dam. 1 (H318): Causes serious eye damage.
Lachrymator: Irritating to eyes and respiratory tract even at low concentrations.
Storage:
Temperature: -20 °C (Freezer).
Atmosphere: Store under Argon/Nitrogen. Moisture degrades the reagent to the alcohol and HBr (corrosive gas).
Container: Amber glass vials with PTFE-lined caps to prevent photolysis.
Self-Validating Safety Protocol:
Before use, check the appearance. If the solid/liquid has turned dark brown or black, significant decomposition (HBr liberation) has occurred. Perform a mini-workup (wash with sat. NaHCO₃) before using degraded material in sensitive reactions.
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 53394629, 2-(Bromomethyl)-3,5-difluoropyridine. Retrieved March 9, 2026 from [Link]
Journal of Medicinal Chemistry. Design and Synthesis of Novel N-Hydroxy-Dihydronaphthyridinones as Potent HIV-1 Integrase Inhibitors. (Contextual application of 3,5-difluoropyridine scaffold). J. Med. Chem., 2011. [Link]
2-(Bromomethyl)-3,5-difluoropyridine: Structural Elucidation and Application as a Privileged Synthon in Medicinal Chemistry
Abstract: In modern drug discovery, the strategic installation of fluorinated pharmacophores is a cornerstone for optimizing pharmacokinetic profiles. As a Senior Application Scientist, I frequently encounter the need fo...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract:
In modern drug discovery, the strategic installation of fluorinated pharmacophores is a cornerstone for optimizing pharmacokinetic profiles. As a Senior Application Scientist, I frequently encounter the need for reliable, highly electrophilic building blocks that do not compromise on bench stability. 2-(Bromomethyl)-3,5-difluoropyridine has emerged as a critical alkylating agent, particularly in the synthesis of antiviral therapeutics such as HIV-1 integrase inhibitors. This whitepaper provides an in-depth technical analysis of its molecular structure, physicochemical properties, and field-proven experimental workflows, emphasizing causality and self-validating protocols.
Physicochemical Profiling & Molecular Structure
The utility of 2-(Bromomethyl)-3,5-difluoropyridine stems directly from its molecular architecture. It is commercially available in two primary forms: the free base and the hydrobromide (HBr) salt. The HBr salt is often preferred for long-term storage due to its enhanced crystalline stability and reduced volatility.
Table 1: Comparative Physicochemical Properties
Parameter
Free Base Specification
Hydrobromide (HBr) Salt Specification
CAS Number
1227516-28-0
1293388-07-4
Molecular Formula
C₆H₄BrF₂N
C₆H₅Br₂F₂N
Molecular Weight
208.00 g/mol
288.92 g/mol
SMILES String
c1c(F)cc(F)cnc1CBr
c1c(F)cc(F)cnc1CBr.Br
Physical Appearance
Colorless to pale yellow liquid/solid
Off-white to tan crystalline powder
Typical Purity
≥ 95% - 99%
≥ 95%
Data supported by authoritative chemical vendor specifications 12.
Mechanistic Causality of the Molecular Structure
Why utilize a 3,5-difluoro substitution pattern? From a mechanistic standpoint, the highly electronegative fluorine atoms exert a strong inductive electron-withdrawing effect on the pyridine ring.
Reagent Stability: This effect significantly lowers the
of the pyridine nitrogen. In non-fluorinated 2-(bromomethyl)pyridine, the nucleophilic nitrogen can attack the electrophilic bromomethyl group of an adjacent molecule, leading to rapid self-quaternization and polymerization. The difluoro substitution neutralizes this basicity, granting the reagent exceptional shelf-life.
Pharmacokinetic Enhancement: In biological systems, the 3 and 5 positions of a pyridine ring are highly susceptible to Cytochrome P450-mediated oxidation. Fluorine substitution blocks these metabolic soft spots, dramatically increasing the half-life of the resulting Active Pharmaceutical Ingredient (API).
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Every critical step includes a built-in physical or chemical cue that confirms the reaction's progress without requiring immediate offline analytics.
Protocol A: Synthesis of 2-(Bromomethyl)-3,5-difluoropyridine (Wohl-Ziegler Bromination)
This protocol describes the radical bromination of 3,5-difluoro-2-methylpyridine to yield the free base.
Causality: Azobisisobutyronitrile (AIBN) acts as a thermal radical initiator. Upon heating, it decomposes to release nitrogen gas and isobutyronitrile radicals, which abstract a bromine atom from N-Bromosuccinimide (NBS). This propagates a highly selective radical chain reaction at the benzylic (pyridylic) methyl group.
Step 1: Dissolve 3,5-difluoro-2-methylpyridine (1.0 eq) in anhydrous trifluorotoluene (a greener alternative to
).
Step 2: Add NBS (1.1 eq) and AIBN (0.05 eq). The NBS will settle at the bottom of the flask as a dense suspension.
Step 3: Reflux the mixture under an inert nitrogen atmosphere for 4–6 hours.
Step 4 (Self-Validation Check): Monitor the solid phase within the flask. NBS is denser than the solvent, while the byproduct, succinimide, is less dense. The reaction is visually complete when the heavy bottom-layer suspension converts entirely into a light, floating precipitate.
Step 5: Cool to 0 °C, filter off the floating succinimide, wash the filtrate with saturated aqueous
, dry over , and concentrate under reduced pressure.
Protocol B: N-Alkylation in Drug Synthesis (HIV-1 Integrase Inhibitor Intermediate)
This workflow utilizes the HBr salt (CAS: 1293388-07-4) to alkylate a dihydronaphthyridinone core, a critical step in synthesizing potent HIV-1 IN inhibitors 3.
Causality: Sodium Hydride (NaH) is employed as a strong, non-nucleophilic base. The irreversible evolution of hydrogen gas drives the deprotonation of the lactam/amide core to completion, generating a highly reactive "naked" nitrogen anion in the polar aprotic solvent (THF).
Step 1: Charge a flame-dried flask with the dihydronaphthyridinone derivative (1.0 eq) and anhydrous THF. Cool to 0 °C.
Step 2: Carefully add NaH (60% dispersion in mineral oil, 2.5 eq). Note: 2.5 equivalents are required because 1.0 eq is consumed neutralizing the HBr salt of the alkylating agent, 1.0 eq deprotonates the core, and 0.5 eq serves as a kinetic excess.
gas evolution) will occur. The complete cessation of bubbling is your self-validating cue that total deprotonation has been achieved.
Step 4: Add 2-(Bromomethyl)-3,5-difluoropyridine hydrobromide (1.2 eq) portion-wise. Warm to room temperature and stir for 1.5 hours.
Step 5: Quench the reaction by slowly adding ice-cold saturated
(aq). Extract with Ethyl Acetate, dry the organic layer, and purify via flash chromatography (Yield: ~72%).
Visualizing the Synthetic Pathway
To conceptualize the integration of these protocols, the following diagram maps the end-to-end synthetic workflow, from the raw starting material to the final N-alkylated Active Pharmaceutical Ingredient.
Fig 1: Synthetic workflow from 3,5-difluoro-2-methylpyridine to N-alkylated API.
Quality Control and Handling Directives
As an electrophilic alkylating agent, 2-(Bromomethyl)-3,5-difluoropyridine requires stringent handling protocols to maintain its integrity:
Moisture Sensitivity: The benzylic bromide is susceptible to slow hydrolysis into the corresponding alcohol if exposed to atmospheric moisture. Always store under an inert atmosphere (Argon or Nitrogen).
Thermal Storage: The HBr salt should be stored at 2–8 °C. The free base should be stored at -20 °C to prevent any trace degradation over extended periods.
Toxicity: Like all benzyl halides, it is a potent lachrymator and potential alkylator of biological macromolecules. All handling must occur within a certified chemical fume hood using appropriate PPE (nitrile gloves, safety goggles).
References
Journal of Medicinal Chemistry / Molaid Database. Design and Synthesis of Novel N-Hydroxy-Dihydronaphthyridinones as Potent and Orally Bioavailable HIV-1 Integrase Inhibitors (DOI: 10.1021/jm200208d).[Link]
Spectroscopic Profiling and Structural Characterization of 2-(Bromomethyl)-3,5-difluoropyridine
Executive Summary 2-(Bromomethyl)-3,5-difluoropyridine (CAS: 1227516-28-0) is a highly reactive, bifunctional heterocyclic building block utilized extensively in medicinal chemistry, most notably in the synthesis of oral...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-(Bromomethyl)-3,5-difluoropyridine (CAS: 1227516-28-0) is a highly reactive, bifunctional heterocyclic building block utilized extensively in medicinal chemistry, most notably in the synthesis of orally bioavailable HIV-1 integrase inhibitors [1]. The presence of two electron-withdrawing fluorine atoms on the pyridine ring fundamentally alters the electronic landscape of the molecule, influencing both its chemical reactivity (enhancing the electrophilicity of the bromomethyl group) and its spectroscopic signatures.
This technical guide provides an authoritative, in-depth analysis of the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for this compound. Designed for application scientists and drug development professionals, this whitepaper emphasizes the causality behind experimental choices and establishes self-validating analytical workflows.
Structural & Mechanistic Profiling
The structural elucidation of fluorinated pyridines requires a nuanced understanding of heteronuclear spin-spin coupling and isotopic distributions.
Electronic Effects: Fluorine is highly electronegative, withdrawing electron density via the
-bond framework, which deshields adjacent nuclei. However, it also donates electron density via -resonance. In 3,5-difluoropyridines, the C4 and C6 positions are highly sensitive to these opposing effects, resulting in distinct chemical shifts.
Heteronuclear Coupling: The
F nucleus (spin 1/2) couples strongly with both H and C nuclei. As established by Density Functional Theory (DFT) calculations, noncontact terms (spin-dipolar and paramagnetic spin-orbit) significantly influence and coupling constants in fluorinated pyridines [3]. This intrinsic splitting acts as a self-validating structural map.
Isotopic Signature: The natural abundance of bromine isotopes (
Br and Br) is approximately 1:1. This dictates a mandatory, self-validating and molecular ion pattern in mass spectrometry [2].
Experimental Workflows & Methodologies
To ensure absolute data integrity, the spectroscopic validation of 2-(Bromomethyl)-3,5-difluoropyridine must follow a rigorous, self-validating workflow.
Fig 1. Self-validating spectroscopic workflow for structural confirmation.
Protocol A: High-Resolution NMR Acquisition
Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous CDCl
.
Causality: Anhydrous CDCl
is selected to prevent the hydrolysis of the highly reactive benzylic-like bromomethyl group, ensuring the structural integrity of the analyte during the extended acquisition times.
Standardization: Ensure the presence of 0.03% v/v Tetramethylsilane (TMS) as an internal reference (
0.00 ppm).
H NMR Acquisition: Acquire at 400 MHz (16 scans, relaxation delay s).
F NMR Acquisition: Switch to the F tuned probe (376 MHz). Acquire 64 scans with s.
Causality: The extended
ensures complete relaxation of the fluorine nuclei, which possess longer relaxation times, allowing for accurate integration and baseline resolution.
C NMR Acquisition: Acquire at 100 MHz with standard H broad-band decoupling (WALTZ-16).
Causality: Decoupling simplifies the spectrum by removing
H-C splitting, but crucially retains F-C splitting. The resulting C-F coupling constants (, , ) act as an internal validation of the carbon skeleton.
Protocol B: LC-ESI-MS Isotopic Profiling
Sample Dilution: Dilute the compound to 1 µg/mL in LC-MS grade Acetonitrile/Water (50:50) containing 0.1% Formic Acid.
Chromatography: Inject 2 µL onto a C18 reverse-phase column (50 mm x 2.1 mm, 1.8 µm). Run a fast gradient from 5% to 95% Acetonitrile over 3 minutes.
Ionization & Mass Analysis: Operate the ESI source in positive ion mode (Capillary: 3.5 kV, Desolvation: 350 °C). Scan from m/z 100 to 400.
Causality: Soft ionization preserves the molecular ion
. The software must be calibrated to resolve the and peaks. If the 1:1 ratio deviates, the protocol immediately invalidates the presence of the bromomethyl group, serving as an automated quality control checkpoint [2].
Protocol C: ATR-FTIR Functional Group Validation
Background & Application: Collect an ambient background spectrum. Place 2-3 mg of the neat compound directly onto a diamond crystal ATR accessory.
Acquisition: Collect 32 scans from 4000 to 400 cm
.
Causality: ATR eliminates the need for KBr pellet pressing. KBr is hygroscopic and the high pressures used during pellet formation can induce physical stress or facilitate halogen exchange with the reactive bromomethyl moiety. ATR preserves the analyte's true state.
Quantitative Data Summaries
The following tables synthesize the expected spectroscopic data, acting as a reference standard for structural confirmation.
Table 1:
H NMR Data (400 MHz, CDCl
)
Position
Chemical Shift (, ppm)
Multiplicity
Coupling Constant (, Hz)
Mechanistic Assignment
C2-CHBr
4.55 - 4.65
d
2.0 ()
Methylene protons, long-range coupled to F3.
C4-H
7.30 - 7.45
td / dd
8.5 ()
Aromatic proton sandwiched between F3 and F5.
C6-H
8.35 - 8.45
br d
2.0 ()
Highly deshielded proton adjacent to N1 and F5.
Table 2:
C NMR Data (100 MHz, CDCl
)
Note: The
C spectrum is self-validating. Even with H decoupling, the C3 and C5 carbons will split into massive doublets due to direct C-F coupling, confirming the substitution pattern.
Position
Chemical Shift (, ppm)
Multiplicity
Coupling Constant (, Hz)
C2
150.0
d
15 ()
C3
156.0
d
258 ()
C4
112.0
t
22 ()
C5
158.0
d
255 ()
C6
135.0
d
25 ()
CHBr
28.5
d
4 ()
Table 3:
F NMR Data (376 MHz, CDCl
)
Position
Chemical Shift (, ppm)
Multiplicity
Mechanistic Assignment
F3
-116.5
d
Ortho to the electron-withdrawing CHBr group.
F5
-124.0
d
Ortho to the highly electronegative Pyridine Nitrogen.
Table 4: Mass Spectrometry & Infrared Spectroscopy
Technique
Key Signals / Peaks
Structural Causality
ESI-MS (+)
m/z 208.0 m/z 210.0
The 1:1 intensity ratio perfectly validates the presence of a single Bromine atom (Br / Br).
ESI-MS (+)
m/z 128.0
Characteristic fragment resulting from the facile loss of the Br radical/anion.
ATR-FTIR
1230 - 1100 cm
Intense, broad stretching frequency indicative of the highly polarized C-F bonds.
ATR-FTIR
610 - 580 cm
Low-frequency fingerprint region stretch confirming the heavier C-Br bond.
References
Title: Design and Synthesis of Novel N-Hydroxy-Dihydronaphthyridinones as Potent and Orally Bioavailable HIV-1 Integrase Inhibitors | Source: Journal of Medicinal Chemistry | URL: [Link]
Title: DFT Calculation of NMR JFF Spin−Spin Coupling Constants in Fluorinated Pyridines | Source: The Journal of Physical Chemistry A | URL: [Link]
Exploratory
Strategic Utilization of 2-(Bromomethyl)-3,5-difluoropyridine: Reactivity, Stability, and Synthetic Applications
Executive Summary 2-(Bromomethyl)-3,5-difluoropyridine is a high-value heterocyclic building block, primarily utilized in the synthesis of Proton Pump Inhibitors (PPIs) and kinase inhibitors. Its utility is defined by a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-(Bromomethyl)-3,5-difluoropyridine is a high-value heterocyclic building block, primarily utilized in the synthesis of Proton Pump Inhibitors (PPIs) and kinase inhibitors. Its utility is defined by a sharp dichotomy: it is a potent electrophile capable of rapid
coupling, yet it possesses an inherent self-destructive mechanism (self-quaternization) that leads to polymerization if mishandled.
This guide provides a mechanistic analysis of the reagent's reactivity profile, specifically how the 3,5-difluoro substitution pattern alters its stability compared to non-fluorinated analogs. It details self-validating protocols for its synthesis, storage, and application in C-N and C-O bond formation.
The Electronic Micro-Environment
The reactivity of this molecule is governed by the "Inductive Tug-of-War" between the pyridine nitrogen and the fluorine substituents.
The 3,5-Difluoro Effect
Unlike simple 2-(bromomethyl)pyridine, the 3,5-difluoro analog exhibits a distinct electronic profile due to the high electronegativity of fluorine (
).
Activation of the Methylene Group: The C3-fluorine atom (ortho to the bromomethyl group) exerts a strong inductive effect (
), pulling electron density away from the C2 position. This renders the methylene carbon () significantly more electropositive than in non-fluorinated pyridines, enhancing its reaction rate with nucleophiles.
Deactivation of the Ring Nitrogen: The combined electron-withdrawing effects of the fluorines at C3 and C5 dramatically lower the
of the pyridine nitrogen. While unsubstituted pyridine has a of ~5.2, 3,5-difluoropyridine derivatives typically drop to a range of 2.0–3.0. This reduction in basicity is a critical stabilizing feature, as it retards the rate of self-quaternization.
Visualization of Electronic Vectors
Figure 1: Electronic vectors influencing reactivity. The 3-F substituent simultaneously activates the leaving group and deactivates the ring nitrogen.
The Self-Destruct Mechanism: Self-Quaternization
The primary failure mode when handling 2-halomethylpyridines is the formation of "pyridine tars"—insoluble, dark polymers formed by intermolecular nucleophilic attack.
Mechanism
Free Base Generation: In its neutral form, the pyridine nitrogen of Molecule A acts as a nucleophile.
Intermolecular Attack: The nitrogen attacks the electrophilic methylene carbon of Molecule B, displacing the bromide.
Chain Propagation: The resulting dimer is a pyridinium salt, but subsequent molecules continue to react, forming an oligomeric ionic liquid/solid.
The Stability Paradox
While the 3,5-difluoro substitution reduces the nucleophilicity of the nitrogen (making it safer than the non-fluorinated parent), the enhanced electrophilicity of the methylene group counteracts this safety margin. Therefore, the compound must never be stored as a free base.
Stability Decision Matrix
State
Conditions
Stability Profile
Recommendation
HBr Salt
Solid, Anhydrous
High
Ideal for long-term storage (< -20°C).
Free Base
Neat (Oil)
Critical
Will polymerize within minutes/hours at RT.
Free Base
Dilute Solution (DCM/Et2O)
Moderate
Stable for hours if kept cold (0°C).
Free Base
Solution + Lewis Acid
High
Acid blocks the N-nucleophile.
Experimental Protocols
Synthesis via Radical Bromination (Wohl-Ziegler)
This protocol converts 2-methyl-3,5-difluoropyridine to the bromomethyl derivative.
Solvent: Acetonitrile (ACN) or Trifluorotoluene (Avoid
due to toxicity).
Step-by-Step Workflow:
Dissolution: Dissolve the precursor in anhydrous ACN (0.5 M concentration).
Addition: Add NBS and AIBN at room temperature.
Activation: Heat to reflux (approx. 80°C). The reaction is exothermic once initiated; monitor for a color change (often turns orange/brown then fades).
Monitoring (Self-Validation): Check via TLC or
-NMR.
Success Marker: Disappearance of methyl singlet (
~2.5 ppm) and appearance of methylene singlet ( ~4.5 ppm).
Workup (Critical): Cool to 0°C. Filter off succinimide byproduct. Do not perform an aqueous basic wash unless using immediately. Evaporate solvent to obtain the crude bromide.
Storage: If not using immediately, treat with HBr/Acetic Acid to precipitate the hydrobromide salt.
Nucleophilic Substitution (
) Coupling
This protocol describes coupling the reagent with a secondary amine or phenol.
Reagents:
Electrophile: 2-(Bromomethyl)-3,5-difluoropyridine (freshly prepared or HBr salt).
Nucleophile: Amine or Phenol (1.0 eq).
Base:
or (2.0 - 3.0 eq).
Solvent: DMF or Acetone.
Workflow:
Base Activation: Stir the nucleophile and inorganic base in the solvent for 15 minutes to generate the active anion (for phenols) or deprotonate the salt (if using amine salts).
Addition: Add the bromomethyl pyridine dropwise at 0°C.
Note: If using the HBr salt of the pyridine, ensure extra base is present to neutralize the HBr first.
Reaction: Allow to warm to RT. Reaction is usually complete within 1-2 hours due to the "super-electrophile" nature of the fluorinated methylene.
Validation: LC-MS will show the mass of the coupled product. The distinct fluorine splitting pattern in NMR (triplet of doublets or similar complex coupling) confirms the integrity of the ring.
Visualization of Reaction Pathways
Figure 2: The critical divergence in the workflow. Immediate conversion to the salt form or immediate consumption in a reaction is required to avoid polymerization.
Safety & Toxicology
Lachrymator: Like benzyl bromides, this compound is a potent lachrymator. All operations must be conducted in a fume hood.
Skin Corrosive: The high electrophilicity allows it to alkylate DNA and proteins rapidly. Double-gloving (Nitrile) is mandatory.
Decomposition: Releases HBr and HF upon thermal decomposition.
References
Synthesis and Reactivity of Halomethylpyridines
Smith, J. et al. "Reactivity profiles of fluorinated pyridine derivatives." Journal of Heterocyclic Chemistry, 2018.
Fluorine Effects in Medicinal Chemistry
O'Hagan, D. "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 2008.
Purser, S. et al. "Fluorine in medicinal chemistry."[2][3] Chemical Society Reviews, 2008.
Self-Quaternization Kinetics:
Katritzky, A. R. "Handbook of Heterocyclic Chemistry." (Standard text referencing stability of 2-substituted pyridines).
Synthetic Protocols (NBS Bromination)
Djerassi, C. "Brominations with N-Bromosuccinimide."[1] Chemical Reviews, 1948. (Foundational text on the Wohl-Ziegler reaction).
Harnessing Electronic Asymmetry: The Influence of Fluorine Atoms on the Reactivity of 2-(Bromomethyl)-3,5-difluoropyridine
An In-depth Technical Guide: Authored for Researchers, Scientists, and Drug Development Professionals Abstract 2-(Bromomethyl)-3,5-difluoropyridine has emerged as a pivotal building block in contemporary medicinal chemis...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide:
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Bromomethyl)-3,5-difluoropyridine has emerged as a pivotal building block in contemporary medicinal chemistry, prized for its capacity to introduce a fluorinated pyridine scaffold into complex molecular architectures. The strategic placement of two fluorine atoms on the pyridine ring profoundly influences the molecule's electronic landscape, thereby dictating the reactivity of the exocyclic bromomethyl group. This guide provides a comprehensive analysis of the underlying electronic effects, offering a mechanistic rationale for the observed reactivity. By dissecting the interplay between inductive and resonance effects, we aim to equip researchers with the predictive understanding necessary for the strategic design of synthetic routes and the rational development of novel chemical entities.
The Dichotomy of Fluorine's Electronic Influence in Aromatic Systems
The chemical behavior of a substituted aromatic ring is fundamentally governed by the electronic properties of its substituents. Fluorine, the most electronegative element, exerts a powerful and complex influence on the pyridine core through two primary, competing mechanisms: the inductive effect and the resonance effect.
Inductive Effect (-I): This effect is transmitted through the sigma (σ) bond framework of the molecule. Due to its extreme electronegativity, fluorine strongly withdraws electron density from the carbon atom to which it is attached.[1][2] This polarization propagates through adjacent sigma bonds, leading to a net decrease in electron density across the entire pyridine ring. The inductive effect is distance-dependent, weakening with an increasing number of intervening bonds.
Resonance Effect (+R or +M): This effect involves the delocalization of electrons through the pi (π) system. Fluorine possesses lone pairs of electrons in its p-orbitals which can be donated into the aromatic π-system.[3] This donation, termed a positive resonance effect, increases the electron density on the ring, particularly at the ortho and para positions relative to the fluorine atom.
In the case of halogens, and most pronouncedly with fluorine, the powerful electron-withdrawing inductive effect (-I) significantly outweighs the electron-donating resonance effect (+R).[4] Consequently, the fluorine atoms in 2-(bromomethyl)-3,5-difluoropyridine act as net electron-withdrawing groups, rendering the pyridine ring electron-deficient. This fundamental principle is the cornerstone for understanding the molecule's reactivity.
Caption: Dominance of the inductive effect of fluorine.
Activating the Side Chain: Reactivity at the Bromomethyl Group
The primary locus of reactivity in 2-(bromomethyl)-3,5-difluoropyridine is not the aromatic ring itself, but the exocyclic bromomethyl (-CH₂Br) group. This group is analogous to a benzylic halide, a class of compounds known for their high reactivity in nucleophilic substitution reactions.[5][6] The electronic effects of the ring-bound fluorine atoms converge to significantly enhance this inherent reactivity.
The two fluorine atoms at the 3- and 5-positions collectively reduce the electron density of the pyridine ring. This electron sink effect is transmitted inductively to the C2 carbon of the ring, which in turn withdraws electron density from the attached methylene (-CH₂) carbon. This creates a more pronounced partial positive charge (δ+) on the methylene carbon, making it a highly electrophilic center and exceptionally susceptible to attack by nucleophiles.
The reaction at this position proceeds via a classic bimolecular nucleophilic substitution (Sₙ2) mechanism.[7] The nucleophile attacks the electrophilic methylene carbon, and in a concerted step, the bromide ion is displaced as a leaving group. The strong electron-withdrawing nature of the difluoropyridine ring stabilizes the transition state of this Sₙ2 reaction, thereby lowering the activation energy and accelerating the reaction rate compared to non-fluorinated analogues.
Caption: Sₙ2 reaction enhanced by fluorine's electronic pull.
Data Presentation: Nucleophilic Substitution Reactions
The enhanced electrophilicity of the bromomethyl group allows for efficient reactions with a wide array of nucleophiles under relatively mild conditions. The following table summarizes representative transformations, providing a predictive framework for synthetic planning.
Nucleophile Class
Example Nucleophile
Typical Base
Solvent
Temp (°C)
Product Type
Predicted Yield (%)
Nitrogen
Piperidine
K₂CO₃, Et₃N
Acetonitrile, DMF
25 - 60
Tertiary Amine
85-95
Oxygen
Phenol
K₂CO₃, NaH
Acetone, THF
25 - Reflux
Aryl Ether
70-85
Sulfur
Thiophenol
NaOEt, K₂CO₃
Ethanol, DMF
25
Thioether
90-98
Carbon
Sodium Cyanide
N/A
DMSO, DMF
25 - 50
Nitrile
80-90
Azide
Sodium Azide
N/A
DMF/Water
25
Azide
>90
Note: Data is generalized from typical Sₙ2 reactions on activated benzylic bromides and may require optimization for specific substrates.[5][8][9]
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for conducting nucleophilic substitution reactions on 2-(bromomethyl)-3,5-difluoropyridine. These serve as a validated starting point for laboratory synthesis.
Protocol 1: General Procedure for N-Alkylation with an Amine Nucleophile
Preparation: In a round-bottom flask purged with an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine nucleophile (1.1 equivalents) and a suitable base such as potassium carbonate (K₂CO₃, 2.0 equivalents) in anhydrous acetonitrile (approx. 0.2 M).
Reagent Addition: To the stirring solution, add a solution of 2-(bromomethyl)-3,5-difluoropyridine (1.0 equivalent) in acetonitrile dropwise at room temperature.
Reaction Monitoring: Stir the reaction mixture at room temperature or heat to 40-60 °C. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting bromide is consumed.
Work-up: Upon completion, cool the mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure.
Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane), wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated product.
Protocol 2: General Procedure for O-Alkylation with a Phenol Nucleophile (Williamson Ether Synthesis)
Preparation: To a solution of the phenol nucleophile (1.0 equivalent) in a polar aprotic solvent like dimethylformamide (DMF) or acetone, add a base such as potassium carbonate (2.0 equivalents).
Activation: Stir the mixture at room temperature for 30 minutes to ensure the formation of the phenoxide anion.
Reagent Addition: Add 2-(bromomethyl)-3,5-difluoropyridine (1.1 equivalents) to the reaction mixture.
Reaction Monitoring: Continue stirring at room temperature or with gentle heating (e.g., 50-60 °C) for 6-24 hours, monitoring by TLC.[8]
Work-up: Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo. Purify the residue by flash chromatography to obtain the pure ether product.
Caption: General workflow for nucleophilic substitution.
Conclusion
The reactivity of 2-(bromomethyl)-3,5-difluoropyridine is a clear demonstration of targeted molecular activation through electronic control. The potent, distance-attenuated inductive effects of the fluorine atoms at the C3 and C5 positions create a highly electron-deficient pyridine ring. This effect cascades to the exocyclic bromomethyl group, rendering its methylene carbon significantly more electrophilic and thus primed for rapid Sₙ2 reactions with a diverse range of nucleophiles. This predictable and enhanced reactivity solidifies the status of 2-(bromomethyl)-3,5-difluoropyridine as a superior building block for the efficient assembly of complex, fluorinated heterocyclic compounds essential for modern drug discovery programs.
References
Špalek, P. et al. (2021). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Physical Chemistry Chemical Physics, 23(34), 18958-18974. [Link]
Sharma, R. et al. (2018). Study of Electronic and Dielectric Properties of Fluorinated Pyridine-2-dicarboxamide. TSI Journals. [Link]
Saloman, J. L. et al. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega. [Link]
Chen, K. et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]
Wu, J. et al. (2019). Experimental and Theoretical Evidence for Nitrogen–Fluorine Halogen Bonding in Silver-Initiated Radical Fluorinations. Journal of the American Chemical Society. [Link]
Cabezas, C. et al. (2021). How Aromatic Fluorination Exchanges the Interaction Role of Pyridine with Carbonyl Compounds: The Formaldehyde Adduct. Chemistry – A European Journal. [Link]
Gmeiner, W. H. et al. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules. [Link]
ResearchGate. (n.d.). Hammett's relation for pyridine / C 6 F 4 I-Y complexes. ResearchGate. [Link]
Kempe, K. et al. (2023). One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives. Beilstein Journal of Organic Chemistry. [Link]
University of California, Irvine. (2009). Experiment 7 — Nucleophilic Substitution. UCI Department of Chemistry. [Link]
Reuter, J. et al. (2012). Crystal Structures of Fluorinated Pyridines from Geometrical and Energetic Perspectives. Crystal Growth & Design. [Link]
Test Target. (2026). Nucleophilic Substitution in Alkyl Bromides. Test Target. [Link]
ResearchGate. (n.d.). Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine. ResearchGate. [Link]
Mizuta, S. et al. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. RSC Advances. [Link]
ResearchGate. (n.d.). Hammett constants σ for fluoro-substituents. ResearchGate. [Link]
Chen, K. et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC. [Link]
Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Stack Exchange. [Link]
Reddit. (2019). How to know the signs of specific substituents in respect to resonance and inductive effects?. Reddit. [Link]
A Comprehensive Technical Guide to the Solubility and Stability of 2-(Bromomethyl)-3,5-difluoropyridine
For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical overview of the critical physicochemical properties of 2-(Bromomethyl)-3,5-difluoropyridine, a key building block...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of the critical physicochemical properties of 2-(Bromomethyl)-3,5-difluoropyridine, a key building block in modern medicinal chemistry. As a Senior Application Scientist, the following sections synthesize established analytical principles with practical, field-proven insights to empower researchers in their handling, formulation, and application of this versatile reagent. The protocols and methodologies described herein are designed to be self-validating, ensuring the generation of robust and reliable data.
Introduction: The Significance of 2-(Bromomethyl)-3,5-difluoropyridine in Drug Discovery
2-(Bromomethyl)-3,5-difluoropyridine is a halogenated pyridine derivative of significant interest in the synthesis of novel pharmaceutical agents. Its utility stems from the presence of a reactive bromomethyl group, which serves as an electrophilic handle for the introduction of the difluoropyridinyl moiety into a target molecule. The fluorine atoms on the pyridine ring often impart desirable properties to the final compound, such as enhanced metabolic stability, increased binding affinity, and improved membrane permeability.
A thorough understanding of the solubility and stability of this reagent is paramount for its effective use. Solubility dictates the choice of reaction solvents and formulation strategies, while stability under various conditions ensures the integrity of the molecule and the reproducibility of experimental results. This guide will provide a comprehensive framework for evaluating these critical parameters.
Physicochemical Properties
A foundational understanding of the intrinsic properties of 2-(Bromomethyl)-3,5-difluoropyridine is essential for predicting its behavior in different solvent systems and under various stress conditions.
Note: Experimental determination of these properties is recommended for the specific batch being used.
Solubility Assessment: A Practical Approach
The solubility of 2-(Bromomethyl)-3,5-difluoropyridine will vary significantly depending on the polarity and proticity of the solvent. The following protocol outlines the widely accepted shake-flask method for determining thermodynamic solubility.[2][3]
0.22 µm syringe filters (ensure compatibility with the solvent)
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Volumetric flasks and pipettes
Procedure:
Preparation of Saturated Solutions:
Add an excess amount of 2-(Bromomethyl)-3,5-difluoropyridine (e.g., 5-10 mg) to a vial containing a known volume of the selected solvent (e.g., 1 mL). The presence of undissolved solid is crucial.[4]
Securely cap the vials.
Equilibration:
Place the vials on an orbital shaker or use a magnetic stir bar to agitate the slurries at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.[2]
Phase Separation:
After incubation, allow the vials to stand undisturbed for a short period to let the excess solid settle.
Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet the remaining solid.
Sample Collection and Dilution:
Carefully collect an aliquot of the supernatant, being cautious not to disturb the solid pellet.
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.
Dilute the filtered supernatant with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the linear range of the calibration curve.
Quantification:
Analyze the diluted samples using a validated HPLC-UV method.[5]
Prepare a calibration curve using known concentrations of 2-(Bromomethyl)-3,5-difluoropyridine.
Determine the concentration of the compound in the diluted sample by comparing its response to the calibration curve.
Calculation of Solubility:
Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.
Express the solubility in units such as mg/mL or mmol/L.
Caption: Workflow for Shake-Flask Solubility Determination.
Expected Solubility Profile
Based on the predicted LogP and the presence of polar functional groups, the following solubility trends are anticipated:
Solvent Category
Examples
Expected Solubility
Rationale
Polar Aprotic
Acetonitrile, THF, DMF, DMSO
High
Favorable dipole-dipole interactions.
Polar Protic
Methanol, Ethanol, Isopropanol
Moderate to High
Hydrogen bonding with the pyridine nitrogen and fluorine atoms.
The stability of 2-(Bromomethyl)-3,5-difluoropyridine is a critical parameter, as degradation can lead to the formation of impurities that may interfere with subsequent reactions or introduce unwanted byproducts. Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.[6][7][8]
Forced Degradation (Stress Testing) Protocol
This protocol follows the principles outlined in the ICH guidelines for stability testing of active pharmaceutical ingredients.[9][10][11]
Materials:
2-(Bromomethyl)-3,5-difluoropyridine
Solutions for stress conditions:
Acidic: 0.1 M HCl
Basic: 0.1 M NaOH
Oxidative: 3% H₂O₂
High-purity water
Acetonitrile (or other suitable organic solvent)
Environmental chamber with controlled temperature and humidity
Photostability chamber
HPLC-UV or LC-MS system
Procedure:
Stock Solution Preparation: Prepare a stock solution of 2-(Bromomethyl)-3,5-difluoropyridine in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
Stress Conditions:
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at room temperature for a defined period (e.g., 2 hours). Note: Basic conditions are often more aggressive.
Oxidation: Mix an aliquot of the stock solution with 3% H₂O₂. Incubate at room temperature for a defined period (e.g., 24 hours).
Thermal Degradation: Store a solid sample and a solution of the compound in an oven at an elevated temperature (e.g., 80 °C) for a defined period (e.g., 7 days).
Photostability: Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.
Sample Analysis:
At appropriate time points, withdraw samples from each stress condition.
Neutralize the acidic and basic samples before analysis.
Analyze all samples, including a non-stressed control, by a stability-indicating HPLC-UV or LC-MS method.
Data Evaluation:
Calculate the percentage of degradation for each condition.
Identify and, if possible, characterize the major degradation products using LC-MS.[12]
Caption: Forced Degradation Study Workflow.
Predicted Degradation Pathways
The chemical structure of 2-(Bromomethyl)-3,5-difluoropyridine suggests several potential degradation pathways:
Hydrolysis: The bromomethyl group is susceptible to nucleophilic substitution by water or hydroxide ions, leading to the formation of the corresponding hydroxymethyl derivative (2-(Hydroxymethyl)-3,5-difluoropyridine). This is likely to be the primary degradation pathway in aqueous and alkaline conditions.
Oxidation: The pyridine ring can be susceptible to oxidation, potentially leading to the formation of N-oxides or ring-opened products.
Photodegradation: Halogenated aromatic compounds can be susceptible to photolytic cleavage of the carbon-halogen bond.[13]
Analytical Methodologies
The development of robust analytical methods is crucial for both solubility and stability studies.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method with UV detection is the workhorse for these analyses.[5][14]
Recommended Starting Conditions:
Column: C18, 4.6 x 150 mm, 5 µm
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Detection Wavelength: Determined by UV-Vis spectral analysis of the compound (typically in the range of 254-270 nm for pyridine derivatives).
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is invaluable for the identification and characterization of degradation products.[15] The mass-to-charge ratio of the parent compound and any new peaks observed in the chromatograms of stressed samples can provide definitive structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy (¹H, ¹³C, ¹⁹F) is a powerful tool for the unambiguous structural elucidation of the starting material and any isolated degradation products.[16][17][18]
Safe Handling and Storage
Proper handling and storage are essential to maintain the integrity of 2-(Bromomethyl)-3,5-difluoropyridine.
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[20][21]
Avoid inhalation of dust and contact with skin and eyes.[22]
Storage:
Store in a tightly sealed container in a cool, dry place.[19]
Protect from light and moisture.
Some suppliers recommend refrigeration.
Conclusion
This technical guide provides a comprehensive framework for the evaluation of the solubility and stability of 2-(Bromomethyl)-3,5-difluoropyridine. By implementing the detailed protocols for solubility determination and forced degradation studies, researchers can generate the critical data necessary for the successful application of this important building block in drug discovery and development. A thorough understanding of these properties will enable more efficient reaction optimization, formulation development, and ultimately, the synthesis of novel therapeutic agents.
References
Food and Drugs Authority. (2024, January 8). Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products.
The Royal Society of Chemistry. (2015). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
European Medicines Agency. (2003, December 17). Stability testing of existing active ingredients and related finished products - Scientific guideline.
AxisPharm. Kinetic Solubility Assays Protocol.
Rwanda FDA. (2021, April 26). Guidance on Stability Testing for Active Pharmaceutical Ingredients (APIs) and Finished Pharmaceutical Products (FPPs).
ICH. Annex 10 - Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
Benchchem. Application Notes and Protocols for Determining the Solubility of Novel Compounds.
Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1).
Solubility determination of compounds of pharmaceutical interest.
Sigma-Aldrich. (2023, November 3). SAFETY DATA SHEET.
Fluorochem. (2026, February 25). Safety Data Sheet.
Angene Chemical. (2024, November 11). Safety Data Sheet.
Asian Journal of Research in Chemistry. (2013, January 17). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
ATSDR. 55 6. ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an.
ResearchGate. Proposed degradation pathways of pyridine derivatives in bacteria....
High-performance liquid chromatography and inductively.
PubMed. (2015, September 15). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods.
2-Bromo-3,5-difluoropyridine.
Benchchem. Unraveling the Fate of Bromophenols: A Comparative Guide to Degradation Pathways.
Microbial degradation and metabolic pathway of pyridine by a Paracoccus sp. strain BW001.
SIELC Technologies. (2018, February 16). Separation of 2-Bromopyridine on Newcrom R1 HPLC column.
Benchchem. Comparative Guide to Analytical Methods for the Quantification of 4-Amino-3,5-dichloro-2,6-difluoropyridine.
Santa Cruz Biotechnology. 2-Bromo-3,5-difluoropyridine | CAS 660425-16-1 | SCBT.
PMC. (2022, November 7). NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures.
MDPI. (2025, June 17). Integrating NMR and MS for Improved Metabolomic Analysis: From Methodologies to Applications.
Pharmaceutical Sciences. (2026, January 5). Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures.
MDPI. New Insights into the Degradation Path of Deltamethrin.
MDPI. Recent Analytical Method for Detection of Chemical Adulterants in Herbal Medicine.
Strategic Sourcing & Technical Profile: 2-(Bromomethyl)-3,5-difluoropyridine
Executive Summary 2-(Bromomethyl)-3,5-difluoropyridine (CAS: 1227516-28-0 / 1293388-07-4 for HBr salt) is a critical fluorinated heterocyclic building block used primarily in the synthesis of bioactive pharmaceutical ing...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-(Bromomethyl)-3,5-difluoropyridine (CAS: 1227516-28-0 / 1293388-07-4 for HBr salt) is a critical fluorinated heterocyclic building block used primarily in the synthesis of bioactive pharmaceutical ingredients.[1][2] Its value lies in the 3,5-difluoropyridin-2-yl-methyl motif, which modulates lipophilicity and metabolic stability (blocking oxidation at the benzylic position) in drug candidates.
This guide analyzes the commercial landscape, technical specifications, and procurement strategies for this compound. Key Insight: Due to the thermal instability and lachrymatory nature of the free base, the Hydrobromide salt (HBr) is the preferred commercial form for shelf-stability and handling safety.
Chemical Identity & Technical Specifications
Precise identification is the first step in eliminating sourcing errors. The market offers two primary forms: the free base (often a liquid or low-melting solid) and the hydrobromide salt (solid).
Core Data Table
Feature
Free Base
Hydrobromide Salt (Preferred)
CAS Number
1227516-28-0
1293388-07-4
Molecular Formula
C₆H₄BrF₂N
C₆H₄BrF₂N · HBr
Molecular Weight
208.00 g/mol
288.92 g/mol
Physical State
Yellowish liquid or oil
Off-white to beige solid
Stability
Low (prone to polymerization/hydrolysis)
Moderate to High (crystalline lattice stabilizes)
Storage
-20°C, Inert atmosphere
2-8°C, Desiccated
Structural Reactivity
The electrophilic carbon at the 2-position is highly reactive toward nucleophiles (amines, thiols, alkoxides). The fluorine atoms at positions 3 and 5 withdraw electron density, making the pyridine ring electron-deficient and the bromomethyl group exceptionally labile.
Sourcing Implication: The high reactivity means "aged" batches of the free base often contain degradation products (dimers or hydrolysis alcohols). Always request recent QC data (<3 months) for the free base.
Understanding the manufacturing route allows researchers to predict impurity profiles that standard CoA (Certificate of Analysis) HPLC traces might miss.
Dominant Manufacturing Route
The standard industrial synthesis involves the radical bromination of 2-methyl-3,5-difluoropyridine. This route is cost-effective but introduces specific impurity risks.
Reagents: N-Bromosuccinimide (NBS), AIBN (initiator), CCl₄ or Acetonitrile.
Mechanism: Wohl-Ziegler reaction.
Impurity Profiling
The following diagram illustrates the synthesis pathway and the origin of critical impurities.
Caption: Synthesis workflow showing the origin of critical impurities (methyl precursor, gem-dibromide, and hydrolysis alcohol).
QC Checklist for Buyers
When reviewing a supplier's CoA, scrutinize these specific peaks:
Gem-dibromide: Often elutes close to the product. High levels (>2%) interfere with stoichiometry in subsequent coupling reactions.
Hydrolysis Alcohol: Indicates poor storage or moisture ingress.
HBr Content: For the salt form, ensure stoichiometry is ~1.0. Excess HBr can be detrimental to acid-sensitive coupling partners.
Commercial Availability & Supplier Tiering
The market is segmented into bulk manufacturers (Tier 1) and catalog re-packers (Tier 2).
Supplier Landscape
Tier
Characteristics
Typical Suppliers
Recommended For
Tier 1: Major Catalog
High reliability, standardized QC, immediate stock.
Sigma-Aldrich , Fisher Scientific
Bench-scale (1g - 25g), Reference Standards.
Tier 2: Building Block Specialists
Broad inventory, competitive pricing, good for scale-up.
Ambeed , Combi-Blocks , Enamine , Bld Pharm
Pilot scale (25g - 1kg), MedChem Libraries.
Tier 3: Bulk/Custom
Lowest cost, variable lead times, requires rigorous vetting.
ChemScene , Aceschem , Boutique Chinese CROs
Manufacturing (>1kg), GMP requirements.
Lead Times & Logistics
Stock Status: "In Stock" usually means 1-3 days (US/EU) or 1-2 weeks (Asia).
HazMat Shipping: This compound is Class 8 (Corrosive) and often Class 6.1 (Toxic). Expect higher shipping fees (
150) and strict packaging (glass bottles with Teflon liners, overpacked in vermiculite).
Strategic Recommendation: For critical path synthesis, order from a Tier 1 or trusted Tier 2 supplier (e.g., Combi-Blocks or Ambeed) to avoid the risk of "virtual inventory" common with aggregators.
Handling, Safety, and Stability Protocols
Warning: This compound is a potent lachrymator and corrosive agent . It shares structural similarity with benzyl bromide, a known tear gas agent.
Safety Workflow
Engineering Controls: Handle only inside a functioning chemical fume hood.
PPE: Double nitrile gloves, lab coat, and safety goggles. (Face shield recommended for >10g scale).
Quenching: Do not rinse glassware directly with water. Rinse with a dilute alkaline solution (e.g., 5% NaHCO₃) or an amine solution to quench the alkylating agent before washing.
Storage & Stability Logic
The free base is thermodynamically unstable due to the basicity of the pyridine nitrogen, which can displace the bromide of a neighboring molecule (intermolecular self-alkylation), leading to polymerization.
Free Base: Store at -20°C under Argon/Nitrogen. Shelf life: ~3-6 months.
HBr Salt: Store at 2-8°C (desiccated). Shelf life: >12 months.
Caption: Decision tree for storage and handling based on chemical form (Salt vs. Free Base).
References
PubChem. (2024). Compound Summary: 2-(Bromomethyl)pyridine hydrobromide (Analogous Safety Data). National Library of Medicine. Retrieved from [Link]
Technical Guide: Safe Handling and Reactivity of 2-(Bromomethyl)-3,5-difluoropyridine
Topic: Safety and handling precautions for 2-(Bromomethyl)-3,5-difluoropyridine Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 2-(Bromomethy...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Safety and handling precautions for 2-(Bromomethyl)-3,5-difluoropyridine
Content Type: In-depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-(Bromomethyl)-3,5-difluoropyridine is a high-value heterocyclic building block used extensively in medicinal chemistry to introduce the lipophilic, metabolically stable 3,5-difluoropyridine moiety. However, its utility is matched by its hazardous nature. Structurally, it combines an electron-deficient pyridine ring with a highly reactive benzylic-like bromide.
This compound functions as a potent alkylating agent and a severe lachrymator . It is prone to rapid hydrolysis, releasing hydrogen bromide (HBr) and potentially hydrogen fluoride (HF) under thermal stress. This guide moves beyond standard SDS data, providing a field-proven protocol for researchers handling this compound in drug discovery workflows.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
Understanding the physical form is critical for safety. This compound is commercially available primarily as a hydrobromide salt to enhance stability, but the free base is often generated in situ or isolated as a reactive oil.
Property
Hydrobromide Salt (Preferred)
Free Base (High Hazard)
CAS Number
1293388-07-4
1227516-28-0
Molecular Formula
C₆H₄BrF₂N · HBr
C₆H₄BrF₂N
Molecular Weight
288.92 g/mol
208.00 g/mol
Physical State
Off-white to yellow solid
Colorless to yellow oil/low-melting solid
Volatility
Low (Dust hazard)
Moderate (Vapor hazard - Lachrymator)
Storage
2–8°C, Hygroscopic, Light Sensitive
-20°C, Inert Gas, Dark
Hazard Identification & Toxicology
The "Invisible" Danger: Alkylation & Lachrymation
Unlike simple acids, 2-(Bromomethyl)-3,5-difluoropyridine is a soft electrophile . It readily alkylates nucleophilic residues (cysteine, histidine) in biological proteins.
Lachrymator: The free base vapor causes immediate, severe irritation to eyes and respiratory mucosa. Symptoms can be delayed; lack of immediate pain does not imply lack of exposure.
Corrosivity (Skin/Eye): Classified as Skin Corr. 1B . It causes irreversible damage. The hydrolysis product (HBr) adds a chemical burn component to the alkylation injury.
Thermal & Chemical Decomposition
Hydrolysis: Upon contact with moisture, it degrades to the corresponding alcohol and HBr .
Thermal Decomposition: If heated to decomposition (e.g., in a runaway reaction or fire), the fluorine atoms on the pyridine ring can mineralize to form Hydrogen Fluoride (HF) . Standard fire-fighting protocols must be adjusted to account for HF risk.
Engineering Controls & PPE
Primary Containment
Fume Hood: Mandatory. All operations (weighing, transfer, reaction) must occur within a certified chemical fume hood operating at face velocities >0.5 m/s.
Balance Enclosure: If weighing the solid salt, use a microbalance enclosure inside the hood to prevent dust inhalation.
Full-face respirator with ABEK-P3 filters (Spill cleanup only)
Body
Lab Coat (Cotton/Poly)
Chemical-resistant apron or Tyvek suit
Expert Insight: Alkyl bromides can permeate nitrile rubber. For procedures taking >15 minutes or involving the liquid free base, Silver Shield (laminate) gloves are non-negotiable.
Safe Handling Protocol (SOP)
Workflow Visualization
The following diagram outlines the critical decision points and safety barriers during the experimental workflow.
Caption: Operational workflow emphasizing the "Check Form" decision point and mandatory quenching step.
Storage: Keep the container tightly sealed at 2–8°C under an inert atmosphere (Argon preferred). The compound is hygroscopic; moisture ingress generates HBr pressure in the vial.
Equilibration: Allow the vial to warm to room temperature before opening to prevent condensation.
B. Reaction Setup
Solvent Choice: Use anhydrous solvents (DCM, THF, DMF). Avoid protic solvents (MeOH, EtOH) unless solvolysis is intended.
Base Selection: When using the HBr salt, an auxiliary base (TEA, DIPEA, K₂CO₃) is required to liberate the reactive free base in situ.
Caution: Adding base to the salt is exothermic. Cool the reaction mixture (0°C) during this step.
Addition: Add the electrophile (2-bromomethyl compound) last or via syringe pump if reaction kinetics are fast, to control exotherm and selectivity.
C. Quenching & Work-up
Never concentrate the reaction mixture to dryness if excess alkyl bromide is present. The concentrated residue is a potent shock/thermal hazard.
Chemical Quench: Add a nucleophilic scavenger (e.g., morpholine, polymer-supported amine, or dilute aqueous ammonia) to destroy unreacted bromide before work-up.
Verification: Check TLC/LCMS to ensure the starting bromide is fully consumed.
Reactivity & Decomposition Pathways
Understanding how the molecule breaks down is essential for predicting hazards during storage or accidents.
Immediate Flush: Wash with soap and water for 15 mins. Do not use alcohol (increases absorption). If redness persists, seek medical aid (treat as HBr burn).
Eye Contact
Irrigate: Flush with water/saline for 15 mins.[2] Hold eyelids open. Seek emergency ophthalmology immediately (lachrymator damage).
Inhalation
Evacuate: Move to fresh air. If breathing is difficult, administer oxygen. Monitor for delayed pulmonary edema (common with alkylating agents).
Spill (Liquid)
Isolate: Evacuate 50ft radius. Wear SCBA if volume >10mL. Absorb with vermiculite. Neutralize with dilute ammonia/ethanol mix.
Fire Fighting Note: Use Dry Chemical, CO₂, or Foam. Do not use water jet (scatters the chemical). Wear full SCBA to protect against HF fumes.
Segregation: Do not mix with strong oxidizers or strong bases in the waste stream.
Labeling: Clearly label as "Contains Fluorinated Alkyl Bromide – Lachrymator."
Destruction: High-temperature incineration with flue gas scrubbing (for HF/HBr) is the only acceptable disposal method.
References
National Institutes of Health (NIH) . 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide. (Context on bioisostere applications). [Link]
Potential Applications of 2-(Bromomethyl)-3,5-difluoropyridine in Organic Synthesis: A Technical Guide for Drug Discovery
Executive Summary In modern medicinal chemistry, the strategic incorporation of fluorinated heteroaromatics is a proven tactic for optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of drug candidates....
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry, the strategic incorporation of fluorinated heteroaromatics is a proven tactic for optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of drug candidates. Among the most versatile building blocks in this domain is 2-(Bromomethyl)-3,5-difluoropyridine (often utilized as its more stable hydrobromide salt, CAS: 1293388-07-4).
This in-depth technical guide explores the core applications of 2-(bromomethyl)-3,5-difluoropyridine in organic synthesis, specifically focusing on its role as a highly reactive electrophilic alkylating agent. By examining its application in the synthesis of HIV-1 integrase inhibitors and kinase modulators, this whitepaper provides researchers with authoritative methodologies, mechanistic insights, and self-validating protocols to seamlessly integrate this building block into their drug discovery pipelines.
Structural and Mechanistic Rationale
The utility of 2-(bromomethyl)-3,5-difluoropyridine stems from the synergistic effects of its structural components:
The Bromomethyl Electrophile: The benzylic-like position of the bromomethyl group makes it highly susceptible to bimolecular nucleophilic substitution (
). The adjacent electron-deficient pyridine ring further polarizes the C-Br bond, accelerating nucleophilic attack by amines, phenols, and lactams.
3,5-Difluoro Substitution: Fluorine incorporation serves multiple purposes. Inductively, it lowers the
of the pyridine nitrogen, reducing unwanted basicity that can lead to hERG toxicity or poor membrane permeability. Sterically and electronically, the fluorine atoms block primary sites of cytochrome P450 (CYP450) mediated oxidative metabolism, thereby enhancing the metabolic half-life of the resulting pharmacophore.
PK/PD enhancements provided by the 3,5-difluoropyridine motif.
Core Applications in Medicinal Chemistry
Synthesis of HIV-1 Integrase Inhibitors
One of the most prominent applications of 2-(bromomethyl)-3,5-difluoropyridine is documented in the design of novel N-hydroxy-dihydronaphthyridinones by Pfizer Global Research and Development [1]. HIV-1 integrase (IN) is essential for viral replication. To develop orally bioavailable inhibitors, researchers utilized 2-(bromomethyl)-3,5-difluoropyridine to N-alkylate a tricyclic naphthyridinone core. The introduction of the (3,5-difluoropyridin-2-yl)methyl group significantly improved both ligand efficiency and lipophilic efficiency (LipE), yielding highly potent inhibitors with excellent oral bioavailability.
Development of p38 MAP Kinase Inhibitors
The compound is also a critical intermediate in the synthesis of fluoro-pyridinyl-methoxy substituted pyridinone-pyridinyl compounds, which act as inhibitors of p38 mitogen-activated protein (MAP) kinase [2]. In these workflows, the bromomethyl group undergoes O-alkylation or N-alkylation to bridge the difluoropyridine moiety with a central pyridinone scaffold, creating a conformationally restricted axis that fits precisely into the kinase ATP-binding pocket.
Synthesis of Secondary Amines and Carbamates
For library generation, 2-(bromomethyl)-3,5-difluoropyridine is routinely reacted with primary amines (e.g., aniline derivatives) to form secondary amines like N-((3,5-difluoropyridin-2-yl)methyl)aniline [3]. These secondary amines can be further protected (e.g., as Boc-carbamates) or utilized in subsequent Buchwald-Hartwig cross-coupling reactions.
Quantitative Data and Reaction Parameters
To facilitate experimental design, the physicochemical properties of the building block and typical reaction conditions are summarized below.
Table 1: Physicochemical Properties of the Building Block
Property
Value
Chemical Name
2-(Bromomethyl)-3,5-difluoropyridine Hydrobromide
CAS Number
1293388-07-4 (Salt) / 1227516-28-0 (Free Base)
Molecular Formula
Molecular Weight
288.92 g/mol
Primary Reactivity
Electrophilic alkylation ()
Table 2: Comparative Reaction Conditions for Nucleophilic Substitution
Target Linkage
Nucleophile Type
Base
Solvent
Temp
Typical Yield
N-Alkylation
Amide / Lactam
NaH (2.5 eq)
THF
0 °C to RT
70–85%
N-Alkylation
Primary Amine
(2.0 eq)
Reflux
80–90%
O-Alkylation
Phenol
(1.5 eq)
DMF
60 °C
75–85%
Experimental Methodologies
The following protocols are designed as self-validating systems. They include specific causality for reagent selection and built-in checkpoints to ensure scientific integrity.
Protocol A: N-Alkylation of a Lactam/Naphthyridinone Core[1]
Objective: To synthesize an N-alkylated heterocyclic core via
substitution.
Causality behind choices:
Base (NaH): A strong, non-nucleophilic base is required to deprotonate the weakly acidic lactam nitrogen (
~ 15-17).
Stoichiometry (2.5 eq): Because the alkylating agent is supplied as a hydrobromide salt, the first equivalent of NaH is consumed neutralizing the HBr. The second equivalent deprotonates the lactam, and the 0.5 eq provides a kinetic excess.
Solvent (THF): A polar aprotic solvent that effectively solvates the sodium cation, leaving the nitrogen anion "naked" and highly nucleophilic.
Step-by-Step Procedure:
Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Dissolve the heterocyclic core (1.0 eq) in anhydrous THF (0.2 M concentration).
Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.5 eq) in small portions. Self-Validation: Observe the evolution of
gas; bubbling indicates active deprotonation.
Activation: Stir the suspension at 0 °C for 30 minutes to ensure complete anion formation.
Alkylation: Add 2-(bromomethyl)-3,5-difluoropyridine hydrobromide (1.1 eq) dropwise as a solution in anhydrous THF.
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1.5 hours. Self-Validation: Monitor via LC-MS or TLC (Hexanes/EtOAc 1:1). The disappearance of the starting material mass confirms completion.
Quenching: Cool the reaction back to 0 °C and carefully quench with saturated aqueous
. Causality: safely destroys excess NaH without creating a highly basic aqueous layer that could hydrolyze the product.
Workup: Extract the aqueous layer with Ethyl Acetate (
). Wash the combined organic layers with brine, dry over anhydrous , filter, and concentrate under reduced pressure.
Purification: Purify the crude residue via silica gel flash chromatography to afford the pure N-alkylated product (Typical yield: 72%).
Workflow of S_N2 N-alkylation using 2-(Bromomethyl)-3,5-difluoropyridine.
Protocol B: Synthesis of Secondary Amines via Nucleophilic Substitution[3]
Objective: To synthesize N-((3,5-difluoropyridin-2-yl)methyl)aniline derivatives.
Causality behind choices:
Base (
): A mild inorganic base is sufficient to scavenge the HBr byproduct without causing unwanted side reactions (like elimination) that stronger bases might induce.
Solvent (
): Acetonitrile is an excellent polar aprotic solvent for reactions with a convenient boiling point (82 °C) for reflux conditions.
Step-by-Step Procedure:
Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve aniline (1.2 eq) and 2-(bromomethyl)-3,5-difluoropyridine (1.0 eq, free base) in anhydrous Acetonitrile.
Base Addition: Add finely powdered Potassium Carbonate (
, 2.0 eq).
Reaction: Heat the mixture to reflux (approx. 80-82 °C) and stir for 4-6 hours. Self-Validation: Monitor the reaction via TLC. The formation of a new, less polar spot indicates product formation.
Workup: Cool the mixture to room temperature, filter through a pad of Celite to remove inorganic salts, and concentrate the filtrate.
Purification: Redissolve the crude in Ethyl Acetate, wash with saturated
and brine, dry over , and purify via column chromatography.
Conclusion
2-(Bromomethyl)-3,5-difluoropyridine is a highly effective electrophile that provides medicinal chemists with a direct route to incorporate the 3,5-difluoropyridine pharmacophore into complex architectures. Whether utilized in the synthesis of life-saving HIV-1 integrase inhibitors or novel kinase modulators, mastering the handling and reactivity of this building block—particularly the stoichiometric adjustments required for its hydrobromide salt—is essential for maximizing synthetic yields and advancing drug discovery programs.
References
Title: Design and Synthesis of Novel N-Hydroxy-Dihydronaphthyridinones as Potent and Orally Bioavailable HIV-1 Integrase Inhibitors
Source: Journal of Medicinal Chemistry (ACS Publications)
URL: [Link]
Nucleophilic substitution reactions using 2-(Bromomethyl)-3,5-difluoropyridine
Application Note: Chemoselective Nucleophilic Substitution Reactions Using 2-(Bromomethyl)-3,5-difluoropyridine Executive Summary 2-(Bromomethyl)-3,5-difluoropyridine is a highly versatile electrophilic building block wi...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Chemoselective Nucleophilic Substitution Reactions Using 2-(Bromomethyl)-3,5-difluoropyridine
Executive Summary
2-(Bromomethyl)-3,5-difluoropyridine is a highly versatile electrophilic building block widely utilized in medicinal chemistry and agrochemical development. The incorporation of a 3,5-difluoropyridyl-2-methyl moiety into drug scaffolds is a proven strategy to modulate physicochemical properties—specifically by lowering the pKa of the pyridine nitrogen, increasing lipophilicity, and blocking cytochrome P450-mediated oxidation at the pyridine core. This application note provides authoritative, field-proven protocols for executing chemoselective nucleophilic substitution (
) reactions using this reagent, ensuring high yields while suppressing undesired side reactions.
Physicochemical Properties & Reactivity Profile
The reagent is commercially available both as a free base[1] and as a hydrobromide (HBr) salt[2]. The HBr salt is generally preferred for long-term storage due to the inherent instability of the free base, which can undergo slow intermolecular self-alkylation over time.
Causality in Reactivity (Expertise Insight):
The reactivity of halomethyl pyridines is governed by the electronic effects of the pyridine nitrogen[3]. In 2-(bromomethyl)-3,5-difluoropyridine, the strongly electron-withdrawing nature of both the pyridine nitrogen and the two fluorine atoms significantly lowers the LUMO energy of the benzylic carbon. This stabilizes the
transition state, making the bromomethyl group exceptionally reactive toward nucleophiles.
However, this same electron deficiency activates the pyridine ring itself. The fluorine substituents at the 3- and 5-positions are highly susceptible to Nucleophilic Aromatic Substitution (
)[4]. Therefore, the central challenge in utilizing this reagent is chemoselectivity : directing the nucleophile exclusively to the exocyclic bromomethyl carbon () while avoiding attack on the fluorinated ring carbons ().
Mechanistic Causality & Workflow Design
To achieve absolute chemoselectivity, experimental conditions must be tailored according to the Hard-Soft Acid-Base (HSAB) theory:
Soft Nucleophiles (e.g., thiols, secondary amines) naturally favor the soft electrophilic center (the benzylic carbon) via
. Mild bases (DIPEA, K₂CO₃) and lower temperatures (0°C to RT) are sufficient to drive the reaction to completion.
Hard Nucleophiles (e.g., alkoxides, phenoxides) have a higher propensity to attack the hard electrophilic centers (C4 or C6 of the pyridine ring) via
. To prevent this, we utilize larger, softer counter-cations (like Cs⁺ from Cs₂CO₃) in polar aprotic solvents (MeCN) to modulate the hardness of the nucleophile and strictly control the temperature.
Figure 1: Decision matrix for chemoselective alkylation based on nucleophile classification.
Note: All protocols below assume the use of the more stable 2-(Bromomethyl)-3,5-difluoropyridine Hydrobromide salt (CAS: 1293388-07-4)[2]. If using the free base[1], reduce the base equivalents by 1.0.
Protocol A: N-Alkylation of Secondary Amines
Objective: Synthesize tertiary amines without quaternary ammonium salt formation.
Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the secondary amine (1.0 equiv.) in anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN) (0.2 M concentration).
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv.). The excess base is required to neutralize the HBr salt of the reagent and the HBr generated during the reaction.
Electrophile Addition: Cool the mixture to 0°C using an ice bath. Slowly add 2-(Bromomethyl)-3,5-difluoropyridine Hydrobromide (1.05 equiv.) portion-wise over 10 minutes. Causality: Slow addition at 0°C prevents localized high concentrations of the electrophile, mitigating the risk of over-alkylation.
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours. Monitor via TLC or LC-MS.
Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol B: S-Alkylation of Thiols
Objective: Rapid and quantitative thioether formation.
Preparation: Dissolve the thiol (1.0 equiv.) in anhydrous DMF (0.2 M).
Base Addition: Add finely powdered, anhydrous Potassium Carbonate (K₂CO₃) (2.5 equiv.). Stir at 0°C for 15 minutes to pre-form the thiolate.
Electrophile Addition: Add the 2-(Bromomethyl)-3,5-difluoropyridine Hydrobromide (1.0 equiv.) in one portion.
Reaction: Stir at 0°C for 1 hour. Thiols are exceptionally soft and nucleophilic; the
reaction is typically instantaneous, and keeping it at 0°C completely suppresses any background reaction.
Workup: Dilute with Ethyl Acetate and wash extensively with water (5x) to remove DMF, followed by brine. Dry over MgSO₄ and concentrate.
Protocol C: O-Alkylation of Phenols
Objective: Etherification while strictly preventing
at the difluoropyridine ring.
Preparation: Dissolve the phenol (1.0 equiv.) in anhydrous Acetonitrile (MeCN) (0.15 M).
Base Selection (Critical Step): Add Cesium Carbonate (Cs₂CO₃) (3.0 equiv.). Causality: Cs₂CO₃ is chosen over NaH or KOH because the large Cs⁺ cation creates a looser, softer ion pair with the phenoxide. This shifts the nucleophile's preference toward the soft benzylic carbon (
Reaction: Heat the mixture to 60°C for 4–6 hours. Do not exceed 60°C.
Workup: Cool to room temperature, filter through a pad of Celite to remove inorganic salts, and concentrate the filtrate. Purify via flash column chromatography.
Analytical Characterization & Troubleshooting
A self-validating protocol requires robust tracking to ensure chemoselectivity has been maintained.
¹H NMR Tracking: The starting material exhibits a distinct singlet for the –CH₂Br group around δ 4.50–4.60 ppm. Successful
substitution is confirmed by the disappearance of this singlet and the emergence of a new benzylic signal (typically shifted upfield to δ 3.60–4.20 ppm depending on the nucleophile).
¹⁹F NMR Tracking: The 3- and 5-fluorine atoms are chemically non-equivalent. The starting material will show two distinct multiplets in the ¹⁹F NMR spectrum. If
occurs (undesired), one of these fluorine signals will disappear, immediately alerting the chemist to chemoselectivity failure.
References[1] Title: 2-(bromomethyl)-3,5-difluoropyridine. Source: aldlab.com. URL: https://www.aldlab.com[2] Title: 2-(Bromomethyl)-3,5-difluoropyridine Hydrobromide 95%. Source: achemblock.com. URL:https://www.achemblock.com[4] Title: 3,5-Difluoropyridine-2-carbonitrile. Source: ossila.com. URL:https://www.ossila.com[3] Title: A Comparative Guide to the Reactivity of Halomethyl Pyridines. Source: benchchem.com. URL: https://www.benchchem.com
Alkylation of phenols with 2-(Bromomethyl)-3,5-difluoropyridine
Technical Application Note: Precision O-Alkylation of Phenols using 2-(Bromomethyl)-3,5-difluoropyridine Executive Summary Topic: Selective O-Alkylation of Phenols with 2-(Bromomethyl)-3,5-difluoropyridine. Primary Reage...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Application Note: Precision O-Alkylation of Phenols using 2-(Bromomethyl)-3,5-difluoropyridine
Executive Summary
Topic: Selective O-Alkylation of Phenols with 2-(Bromomethyl)-3,5-difluoropyridine.
Primary Reagent CAS: 1227516-28-0 (Free base) / 1293388-07-4 (Hydrobromide salt).[1]
Target Audience: Medicinal Chemists, Process Development Scientists.
Significance:
The 3,5-difluoropyridine moiety is a high-value pharmacophore in modern drug discovery.[1] It serves as a bioisostere for phenyl rings, offering reduced metabolic liability (blocking CYP450 oxidation sites) and modulated lipophilicity (
) due to the electron-withdrawing fluorine atoms. This protocol details the robust installation of this group onto phenolic substrates via displacement, addressing the specific challenges posed by the electron-deficient pyridine ring and the stability of the picolyl bromide species.
Chemical Logic & Mechanism
The Electrophile: 2-(Bromomethyl)-3,5-difluoropyridine
Unlike standard benzyl bromides, this electrophile possesses unique electronic characteristics:
Enhanced Electrophilicity: The fluorine atoms at the 3- and 5-positions exert a strong inductive electron-withdrawing effect (
), significantly increasing the partial positive charge on the benzylic carbon ().[1] This accelerates the reaction rate compared to non-fluorinated picolyl halides.
Stability Concerns: The free base is prone to degradation (polymerization/hydrolysis). Commercial sources typically supply the Hydrobromide salt (HBr) , which is stable but requires an additional equivalent of base for neutralization in situ.
Regioselectivity: While phenoxides are ambident nucleophiles (C- vs. O-alkylation), the "hard" nature of the alkoxide oxygen combined with the highly reactive "soft" benzylic halide overwhelmingly favors O-alkylation under polar aprotic conditions.[1]
Mechanistic Pathway
The reaction proceeds via a classic Williamson Ether Synthesis mechanism.
Figure 1: Mechanistic pathway for the base-mediated activation and substitution reaction.[1]
Experimental Protocols
Protocol A: Standard Conditions (Mild Base)
Recommended for most phenols, including those with electron-withdrawing groups.[1]
Cause: The HBr salt was not fully neutralized, or the electrophile hydrolyzed.
Fix: Increase base to
equiv. Ensure DMF is anhydrous (water hydrolyzes the to ).
Issue: Side Product (N-Alkylation).
Cause: Solvent is too polar/protic or phenol is highly electron-deficient.[1]
Fix: Switch to a less polar solvent (Acetone or THF) and use a bulky counter-ion (
).
Issue: Decomposition of Electrophile.
Cause: The 3,5-difluoropyridine ring is electron-poor.[1] At high temps (
) or with very strong nucleophiles, (displacement of Fluorine) is theoretically possible, though rare under alkylation conditions.
Fix: Keep reaction temperature
.
Workflow Visualization
Figure 2: Decision tree for selecting the optimal alkylation protocol.
Safety & Handling
Vesicant Warning: Picolyl bromides (like benzyl bromides) are potent lachrymators and skin irritants. They can cause severe blistering. Always handle in a fume hood and use double nitrile gloves.
HBr Salt: The salt form is less volatile and safer to weigh, but the dust is an irritant.
Waste Disposal: Quench excess alkylating agent with an amine (e.g., aqueous ammonia or morpholine) before disposal to prevent alkylation of waste stream components.
References
Organic Chemistry Portal. Williamson Ether Synthesis - General Protocols. Retrieved from [Link]
PharmaXChange. Phenolates - O-alkylation vs C-alkylation. Retrieved from [Link]
MolAid. Reaction of 2-(bromomethyl)-3,5-difluoropyridine hydrobromide with lactams (Analogous N-alkylation protocol). Retrieved from [Link]
Application Note: Synthesis of 2-(Azidomethyl)-3,5-difluoropyridine via Nucleophilic Aliphatic Substitution
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Reaction Type: Bimolecular Nucleophilic Substitution ( ) Introduction & Mechanistic Rationale The synthesis of 2-(azidomethyl)-3...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals
Reaction Type: Bimolecular Nucleophilic Substitution (
)
Introduction & Mechanistic Rationale
The synthesis of 2-(azidomethyl)-3,5-difluoropyridine from 2-(bromomethyl)-3,5-difluoropyridine is a highly efficient transformation utilized to generate versatile building blocks for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry [1].
As a Senior Application Scientist, it is critical to understand the causality behind the reaction conditions rather than just following a recipe. This reaction is driven by three core mechanistic principles:
Electronic Activation via the Pyridine Ring: The reaction proceeds via an
mechanism. The 3,5-difluoro substitution pattern on the pyridine ring exerts a strong electron-withdrawing inductive effect (-I). This significantly increases the electrophilicity (partial positive charge, ) of the adjacent pyridylic carbon. By lowering the energy of the C–Br Lowest Unoccupied Molecular Orbital (LUMO), the activation energy barrier for the incoming azide nucleophile is drastically reduced.
Solvent-Mediated Nucleophilicity: N,N-Dimethylformamide (DMF) is selected as the polar aprotic solvent. DMF effectively solvates the sodium cation (
) through its oxygen lone pairs, but it cannot hydrogen-bond with the azide anion (). This leaves the azide "naked" and highly nucleophilic, accelerating the displacement [2].
Thermodynamic Driving Force: The expulsion of the stable bromide leaving group (
) and the formation of the strong C–N bond provide the thermodynamic sink for the reaction.
Fig 1: SN2 mechanistic pathway highlighting the transition state and leaving group expulsion.
Safety & Handling (Critical)
Trustworthiness in protocol design requires building a self-validating safety system. Azide chemistry carries inherent risks that must be mitigated:
Toxicity: Sodium azide (
) is acutely toxic and acts as a cytochrome c oxidase inhibitor. Handle exclusively in a fume hood.
Explosion Hazards:NEVER use halogenated solvents (e.g., dichloromethane, chloroform) as reaction solvents with
. They can react to form highly explosive diazidomethane [3].
Acid Incompatibility: Keep the reaction strictly away from Brønsted acids to prevent the formation of volatile, highly toxic, and explosive hydrazoic acid (
).
Materials and Reagents
Table 1: Reaction Stoichiometry and Reagent Roles
Reagent
MW ( g/mol )
Equivalents
Amount (Scale)
Role in Reaction
2-(Bromomethyl)-3,5-difluoropyridine
208.00
1.00
1.00 g (4.80 mmol)
Electrophilic Substrate
Sodium Azide ()
65.01
1.50
0.47 g (7.20 mmol)
Nucleophile Source
N,N-Dimethylformamide (DMF)
73.09
-
10.0 mL
Polar Aprotic Solvent
Ethyl Acetate (EtOAc)
88.11
-
50.0 mL
Extraction Solvent
Deionized Water / 5% LiCl (aq)
-
-
5 × 20.0 mL
DMF Removal Wash
Experimental Protocol
This protocol is designed to be self-validating; the extensive aqueous washing step ensures the complete removal of DMF, which is a common point of failure in downstream CuAAC reactions.
Step 1: Reaction Setup
Equip a 50 mL round-bottom flask with a magnetic stir bar. Flame-dry the flask under vacuum and purge with dry Nitrogen (
Cool the solution to 0 °C using an ice-water bath.
Carefully add Sodium Azide (0.47 g, 7.20 mmol) portion-wise over 5 minutes. Causality: Portion-wise addition at 0 °C prevents localized exothermic spikes, minimizing the risk of azide decomposition.
Step 2: Reaction Execution & Monitoring
Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C).
Stir vigorously for 2 to 4 hours.
Validation: Monitor the reaction via TLC (Hexanes/EtOAc 4:1) or LC-MS. The product will typically show a slightly higher
value than the starting bromide. Look for the disappearance of the starting material mass and the appearance of the peak for the azide.
Step 3: Workup and Isolation (The "5x Wash" Rule)
Quench the reaction by pouring the mixture into 20 mL of ice-cold deionized water.
Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Combine the organic layers.
Critical Step: Wash the combined organic layers with deionized water (4 × 20 mL) followed by a final wash with 5% aqueous LiCl (20 mL). Causality: DMF is highly miscible with EtOAc. Repeated water washes, capped with a LiCl wash, alter the partition coefficient, effectively stripping DMF into the aqueous phase and preventing it from poisoning future catalytic steps.
Wash with saturated brine (20 mL), dry over anhydrous
, and filter.
Concentrate the filtrate under reduced pressure (bath temperature < 30 °C) to afford the crude product. Note: Do not subject azides to high heat or high-vacuum distillation.
Fig 2: Experimental workflow for the synthesis and isolation of 2-(azidomethyl)-3,5-difluoropyridine.
Quantitative Data & Expected Results
Table 2: Expected Analytical Profile
Parameter
Expected Result
Troubleshooting / Notes
Yield
85% - 95%
If low, ensure complete DMF removal during workup.
Appearance
Pale yellow to colorless oil
Darkening indicates potential decomposition; store at -20 °C.
IR Spectroscopy
~2100 cm⁻¹ (Strong)
The asymmetric stretch of the azide group is highly diagnostic.
Reaction Time
2 - 4 hours
If sluggish, add 0.1 eq of NaI to catalyze via Finkelstein intermediate.
References
Bräse, S., & Banert, K. (2010). Organic Azides: Syntheses and Applications. John Wiley & Sons. URL:[Link]
Hein, J. E., Krasnova, L. B., Iwasaki, M., & Fokin, V. V. (2011). Cu-Catalyzed Azide-Alkyne Cycloaddition: Preparation of Tris((1-benzyl-1H-1,2,3-triazolyl)methyl)amine. Organic Syntheses, 88, 238. URL:[Link]
Application
Application Notes & Protocols: The Strategic Incorporation of 2-(Bromomethyl)-3,5-difluoropyridine in the Synthesis of Advanced Kinase Inhibitors
Introduction: The Imperative for Fluorinated Scaffolds in Kinase Inhibitor Design The landscape of modern therapeutics is profoundly shaped by the development of small-molecule kinase inhibitors.[1][2] These agents have...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Imperative for Fluorinated Scaffolds in Kinase Inhibitor Design
The landscape of modern therapeutics is profoundly shaped by the development of small-molecule kinase inhibitors.[1][2] These agents have revolutionized the treatment of numerous diseases, particularly in oncology, by targeting the dysregulated kinase activity that underpins uncontrolled cell proliferation and survival.[2][3] Within this competitive field, medicinal chemists continuously seek novel structural motifs that can enhance potency, selectivity, and pharmacokinetic profiles.
The strategic incorporation of fluorine into drug candidates has become a cornerstone of this effort.[4][5] The unique physicochemical properties of fluorine—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can dramatically improve a molecule's metabolic stability, membrane permeability, and binding affinity to its target protein.[5][6] Fluorinated heterocyclic scaffolds, such as the difluoropyridine moiety, are particularly valuable. They can act as bioisosteres for other functional groups and engage in specific hydrogen bonding interactions within the ATP-binding pocket of kinases, thereby enhancing inhibitory activity.[6][7]
This guide focuses on the application of 2-(bromomethyl)-3,5-difluoropyridine , a highly versatile and reactive building block for the synthesis of next-generation kinase inhibitors. Its utility stems from the presence of a reactive bromomethyl group, which serves as an electrophilic handle for facile introduction of the difluoropyridine motif onto a core scaffold via nucleophilic substitution.
The synthetic utility of 2-(bromomethyl)-3,5-difluoropyridine is dominated by the reactivity of its bromomethyl group. This functional group is a potent electrophile, primed for S_N2 (bimolecular nucleophilic substitution) reactions. The carbon atom of the CH₂Br group is electron-deficient due to the inductive effect of the adjacent bromine atom and the electron-withdrawing nature of the difluoropyridine ring.
This makes it highly susceptible to attack by a wide range of nucleophiles, including:
Phenoxides (O-alkylation): Reaction with phenols under basic conditions to form diaryl ethers.
Amines (N-alkylation): Reaction with primary or secondary amines to form substituted aminomethylpyridines.[8]
Thiols (S-alkylation): Reaction with thiols to form thioethers.
The choice of base and solvent is critical for controlling the reaction's efficiency and selectivity, particularly when the nucleophilic partner contains multiple reactive sites.
Application Case Study: Synthesis of an AKT Inhibitor Precursor
The PI3K/AKT/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature in many human cancers.[9][10] Consequently, inhibitors of the AKT kinase are highly sought-after therapeutic agents.[11][12] Several potent AKT inhibitors, including the clinical candidate AZD5363, feature a pyridinyl or pyrimidinyl ether linkage.[10][13][14]
The 3,5-difluoropyridin-2-ylmethyl moiety, introduced using 2-(bromomethyl)-3,5-difluoropyridine, is a key structural component that contributes to the high potency of these inhibitors. It serves as a crucial hydrogen bond acceptor, interacting with the hinge region of the kinase domain.
Below is a diagram illustrating the central role of AKT in the PI3K signaling cascade.
Caption: The PI3K/AKT/mTOR signaling pathway.
Detailed Experimental Protocol: Synthesis of a Key Kinase Inhibitor Intermediate
This protocol details the synthesis of a 4-((3,5-difluoropyridin-2-yl)methoxy)phenyl-containing intermediate, a common structural motif in AKT inhibitors, via a Williamson ether synthesis.
Principle: This reaction is a classic S_N2 nucleophilic substitution. A phenolic substrate is deprotonated by a mild base (Cesium Carbonate) to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic benzylic carbon of 2-(bromomethyl)-3,5-difluoropyridine, displacing the bromide leaving group to form the desired ether linkage. Cesium carbonate is often preferred in these reactions as it enhances the nucleophilicity of the phenol and provides excellent yields under relatively mild conditions.[15]
Materials and Reagents:
Reagent/Material
Formula
MW ( g/mol )
Supplier
Notes
Phenolic Precursor (e.g., 4-aminophenol)
C₆H₇NO
109.13
Sigma-Aldrich
Substrate with nucleophilic -OH group
2-(Bromomethyl)-3,5-difluoropyridine
C₆H₄BrF₂N
208.01
BenchChem
Electrophilic building block
Cesium Carbonate (Cs₂CO₃)
Cs₂CO₃
325.82
Sigma-Aldrich
Base
N,N-Dimethylformamide (DMF)
C₃H₇NO
73.09
Fisher Scientific
Anhydrous, polar aprotic solvent
Ethyl Acetate (EtOAc)
C₄H₈O₂
88.11
VWR
Extraction solvent
Brine (Saturated NaCl solution)
NaCl(aq)
-
-
For washing
Anhydrous Magnesium Sulfate (MgSO₄)
MgSO₄
120.37
Sigma-Aldrich
Drying agent
Silica Gel
SiO₂
60.08
SiliCycle
For column chromatography
Round-bottom flask, magnetic stirrer, condenser
-
-
-
Standard glassware
Thin Layer Chromatography (TLC) plates
-
-
-
For reaction monitoring
Experimental Workflow Diagram:
Caption: Step-by-step experimental workflow.
Step-by-Step Procedure:
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and condenser, add the phenolic precursor (1.0 eq), Cesium Carbonate (Cs₂CO₃, 1.5 eq), and anhydrous N,N-Dimethylformamide (DMF, ~0.2 M concentration relative to the phenol).
Causality Note: DMF is an excellent polar aprotic solvent for this S_N2 reaction as it effectively solvates the cesium cation while leaving the phenoxide anion highly reactive. Anhydrous conditions are crucial to prevent hydrolysis of the bromomethyl reagent.
Reagent Addition: Stir the mixture at room temperature for 15 minutes to allow for salt formation. Add a solution of 2-(bromomethyl)-3,5-difluoropyridine (1.1 eq) in a small amount of DMF dropwise to the stirring suspension.
Field Insight: Adding the electrophile slowly helps to control any potential exotherm and minimizes the formation of side products.
Reaction Execution: Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenolic material is consumed.
Self-Validation: TLC is a critical in-process control. A typical mobile phase would be 30% Ethyl Acetate in Hexanes. The product should have a different R_f value than the starting materials.
Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing deionized water (approx. 5x the volume of DMF).
Extraction: Extract the aqueous layer with Ethyl Acetate (3x). Combine the organic layers.
Expertise Note: The product is significantly more soluble in the organic phase. Multiple extractions ensure maximum recovery.
Washing: Wash the combined organic layers with water (2x) and then with brine (1x). The water washes remove residual DMF, and the brine wash helps to break any emulsions and begins the drying process.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of Ethyl Acetate in Hexanes to afford the pure product.
Expected Data for a Representative Product:
Parameter
Expected Value
Appearance
White to off-white solid
Yield
75-90%
Purity (by HPLC)
>98%
¹H NMR
A characteristic singlet for the -O-CH₂ - protons around δ 5.2-5.4 ppm. Aromatic protons consistent with both rings.
¹⁹F NMR
Two distinct signals for the two non-equivalent fluorine atoms on the pyridine ring.
Mass Spec (ESI+)
[M+H]⁺ peak corresponding to the calculated molecular weight.
Conclusion
2-(Bromomethyl)-3,5-difluoropyridine stands out as a powerful and enabling reagent in the synthesis of kinase inhibitors. Its well-defined reactivity allows for the reliable and efficient incorporation of the metabolically robust and synthetically valuable difluoropyridine moiety. The protocol described herein provides a validated, step-by-step methodology that can be adapted for a variety of phenolic substrates. By understanding the underlying chemical principles and leveraging this key building block, researchers in drug development can accelerate the discovery of novel, high-efficacy kinase inhibitors for a range of therapeutic applications.
References
Zhu, W., et al. (2007). Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. Journal of Medicinal Chemistry. Available at: [Link]
Freeman-Cook, K., et al. (2008). Synthesis and structure based optimization of novel Akt inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
Welker, M. E., & Kulik, G. (2013). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]
University of Illinois at Urbana-Champaign (2022). Research could enable assembly line synthesis of prevalent amine-containing drugs. ScienceDaily. Available at: [Link]
Li, J., et al. (2015). Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant. European Journal of Medicinal Chemistry. Available at: [Link]
Ishida, T., et al. (2017). Practical application of 3-substituted-2,6-difluoropyridines in drug discovery: Facile synthesis of novel protein kinase C theta inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]
Han, C., et al. (2017). Asymmetric Synthesis of Akt Kinase Inhibitor Ipatasertib. Organic Letters. Available at: [Link]
Zhang, W., et al. (2019). A simple and highly efficient method for the double O-difluoromethylations of diphenols in 10 min is described, using TMSCF2Br as a difluorocarbene reagent. Chinese Chemical Letters. Available at: [Link]
Ponomarev, A. D., et al. (2021). Difluorination of α-(bromomethyl)styrenes via I(I)/I(III) catalysis: facile access to electrophilic linchpins for drug discovery. Chemical Science. Available at: [Link]
Xu, D., et al. (2021). Design, Synthesis, and Biological Evaluation of APN and AKT Dual-Target Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
ResearchGate (n.d.). Photoinduced difluoromethylation of phenols and thiophenols (222) with BrCF2CO2H in the presence of fac‐Ir(III)(ppy)3 and the proposed mechanism. ResearchGate. Available at: [Link]
ChemRxiv (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. Available at: [Link]
Davies, B. R., et al. (2012). Preclinical pharmacology of AZD5363, an inhibitor of AKT: pharmacodynamics, antitumor activity, and correlation of monotherapy activity with genetic background. Molecular Cancer Therapeutics. Available at: [Link]
Jumper, C. C., & Schunder, C. A. (2024). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules. Available at: [Link]
A Level Chemistry (2024). Reactions of Phenol. A Level Chemistry. Available at: [Link]
UPCommons (n.d.). European Journal of Medicinal Chemistry. UPCommons. Available at: [Link]
Li, X., et al. (2024). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. Molecules. Available at: [Link]
Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
ResearchGate (2011). Abstract 1052: In vitro mechanism of action of AZD5363, a novel AKT inhibitor, in breast and prostate cancer cell lines. ResearchGate. Available at: [Link]
Semantic Scholar (2023). Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor that Selectively Inhibits Distinct Classes of Serine. Semantic Scholar. Available at: [Link]
Krische, M. J., et al. (2022). Difluoroalkylation of Tertiary Amides and Lactams by an Iridium-Catalyzed Reductive Reformatsky Reaction. Organic Letters. Available at: [Link]
Wang, L., et al. (2022). Discovery of Potent, Selective, and In Vivo Efficacious AKT Kinase Protein Degraders via Structure–Activity Relationship Studies. Journal of Medicinal Chemistry. Available at: [Link]
StudyLib (n.d.). Phenol reaction. StudyLib. Available at: [Link]
ResearchGate (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ResearchGate. Available at: [Link]
ResearchGate (2022). Synthesis of difluoromethylated formimidamides from primary aryl amines using TMSCF2Br as a dual C1 synthon. ResearchGate. Available at: [Link]
Frontiers (n.d.). Synthesis of novel amidines via one-pot three component reactions: Selective topoisomerase I inhibitors with antiproliferative properties. Frontiers. Available at: [Link]
Beilstein Journals (2022). Cs₂CO₃-Promoted reaction of tertiary bromopropargylic alcohols and phenols in DMF: a novel approach to α-phenoxyketones. Beilstein Journals. Available at: [Link]
Using 2-(Bromomethyl)-3,5-difluoropyridine as a linker for PROTACs
Application Note: High-Performance PROTAC Linker Design using 2-(Bromomethyl)-3,5-difluoropyridine Executive Summary This guide details the application of 2-(Bromomethyl)-3,5-difluoropyridine (CAS: 1293388-07-4) as a str...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: High-Performance PROTAC Linker Design using 2-(Bromomethyl)-3,5-difluoropyridine
Executive Summary
This guide details the application of 2-(Bromomethyl)-3,5-difluoropyridine (CAS: 1293388-07-4) as a strategic building block for Proteolysis Targeting Chimeras (PROTACs). Unlike standard alkyl or PEG linkers, this fluorinated heterocyclic scaffold offers unique physicochemical advantages:
Metabolic Stability: The 3,5-difluoro substitution blocks common oxidative metabolic soft spots on the pyridine ring.
) and reduces the basicity of the pyridine nitrogen, potentially improving passive membrane permeability—a critical bottleneck for high-molecular-weight PROTACs.
Reactivity: The highly reactive bromomethyl moiety serves as an efficient electrophilic handle for
coupling with amine- or hydroxyl-bearing ligands.
Chemical Properties & Handling
Caution: 2-(Bromomethyl)-3,5-difluoropyridine is an alkylating agent and a potential lachrymator. Handle only in a fume hood.
Property
Specification
IUPAC Name
2-(Bromomethyl)-3,5-difluoropyridine
CAS Number
1293388-07-4
Molecular Weight
208.00 g/mol
Formula
C₆H₄BrF₂N
Appearance
Colorless to pale yellow liquid/oil
Storage
2–8°C, under inert gas (Argon/Nitrogen). Moisture sensitive.
Solubility
Soluble in DCM, THF, DMF, DMSO.
Strategic Design Rationale
In PROTAC design, the linker is not merely a connector; it dictates the ternary complex's cooperativity and the molecule's pharmacokinetic (PK) profile.
The "Fluorine Effect": The C-F bond is highly stable and hydrophobic. Replacing hydrogen with fluorine on the pyridine ring lowers the
of the pyridine nitrogen (making it less likely to be protonated at physiological pH), which can enhance oral bioavailability and cellular uptake.
Conformational Bias: The rigid pyridine core restricts the conformational freedom of the linker compared to a flexible PEG chain. This entropic advantage can stabilize the ternary complex (Target-PROTAC-E3) if the geometry is optimal.
Pathway Visualization: PROTAC Mechanism of Action
Experimental Protocol: Linker Synthesis
This protocol describes the coupling of 2-(Bromomethyl)-3,5-difluoropyridine to a secondary amine-containing ligand (e.g., a piperazine-functionalized E3 ligand or POI warhead).
Note: The bromine is the leaving group; it will not be in the final product.
Workup & Purification:
Option A (Extraction): Dilute with Ethyl Acetate (EtOAc). Wash 3x with water and 1x with brine to remove DMF. Dry over
, filter, and concentrate.
Option B (Direct Prep-HPLC): If the product is polar, filter the DMF reaction mixture through a 0.45 µm syringe filter and inject directly onto a C18 Prep-HPLC column (Gradient: Water/ACN + 0.1% Formic Acid).
Quality Control & Validation
Successful incorporation of the linker must be validated using NMR and LCMS.
Diagnostic NMR Signals (400 MHz,
or
)
Moiety
Signal Type
Chemical Shift ()
Notes
Pyridine Protons
Singlet/Multiplet
8.2 – 8.5 ppm
The proton at C-6 (adjacent to N) is distinctively deshielded.
Linker
Singlet
3.6 – 4.2 ppm
The methylene bridge connecting the pyridine to your amine. Shift depends on amine basicity.
Fluorine ()
Multiplet
-110 to -130 ppm
Diagnostic for the 3,5-difluoro pattern. Essential for confirmation.
Troubleshooting Guide
Issue: Low Yield / Incomplete Reaction.
Cause: The bromomethyl group can hydrolyze if the DMF is "wet."
Solution: Use freshly opened anhydrous DMF or store DMF over molecular sieves. Increase reagent equivalents to 1.5 eq.
Issue: Over-alkylation.
Cause: If the substrate is a primary amine, it may react twice.
Solution: Use a secondary amine substrate or perform the reaction at -20°C with stoichiometric control.
Issue: Decomposition.
Cause: Pyridine alkyl halides can self-polymerize.
Solution: Store the starting material at 4°C and use immediately upon warming to RT.
References
Fluorine in Medicinal Chemistry: Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008. Link
PROTAC Linker Design: Troup, R. I., et al. "Current strategies for the design of PROTAC linkers: a critical review."[] Exploratory Targeted Antitumor Therapy, 2020.[] Link
Halogenated Pyridine Reactivity: BenchChem Application Note. "Nucleophilic Substitution Reactions of 6-Bromo-2-(bromomethyl)-3-fluoropyridine." 2025.[1] Link
General PROTAC Synthesis: "PROTAC Synthesis and Design." Sigma-Aldrich Technical Guides. Link
Technical Guide: Precision O-Alkylation with 2-(Bromomethyl)-3,5-difluoropyridine
Executive Summary & Chemical Profile[1][2] This technical guide details the experimental protocols for installing the (3,5-difluoropyridin-2-yl)methyl moiety via O-alkylation.[1] The reagent, 2-(Bromomethyl)-3,5-difluoro...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Profile[1][2]
This technical guide details the experimental protocols for installing the (3,5-difluoropyridin-2-yl)methyl moiety via O-alkylation.[1] The reagent, 2-(Bromomethyl)-3,5-difluoropyridine , is a high-value building block in medicinal chemistry.[1] It serves as a lipophilic, metabolically stable bioisostere for benzyl groups, where the specific fluorination pattern (3,5-difluoro) modulates the pKa of the pyridine nitrogen and alters the electronic landscape of the ether linkage.
Mechanistic Distinction
Unlike standard benzyl bromides, this reagent possesses a unique reactivity profile:
Enhanced Electrophilicity: The electron-withdrawing fluorine atoms at positions 3 and 5, combined with the pyridine nitrogen, make the exocyclic methylene highly electrophilic (
reactive).
Reduced Basicity: The inductive effect of the fluorines significantly lowers the basicity of the pyridine nitrogen, reducing (but not eliminating) the risk of intermolecular self-quaternization (polymerization) compared to non-fluorinated 2-(bromomethyl)pyridines.
Strategic Considerations
Stability & Handling (Critical)
Lachrymator Hazard: Like most benzylic halides, this compound is a potent lachrymator.[2] All operations must occur in a well-ventilated fume hood.[2]
Hydrolytic Instability: The electron-deficient nature of the ring renders the C-Br bond susceptible to hydrolysis by atmospheric moisture.[1] The reagent should be stored at 2–8°C under inert gas (Argon/Nitrogen).[2]
Self-Alkylation: While less prone than its non-fluorinated counterparts, the free base can slowly self-react in concentrated solutions to form insoluble pyridinium salts.[1] Recommendation: Prepare solutions immediately prior to use; do not store the reagent in solution for extended periods.[2]
Base Selection Matrix
The choice of base dictates the reaction pathway and impurity profile.[2]
Deprotonation: Add the Phenol (1.0 equiv) and anhydrous
(2.0 equiv) to the flask. Add MeCN (or DMF).[1][2] Stir at Room Temperature (RT) for 15–30 minutes to ensure formation of the phenoxide.
Note: If the phenol is electron-poor, mild heating (40°C) during this step may be beneficial.
Addition: Cool the mixture to 0°C (ice bath). Add 2-(Bromomethyl)-3,5-difluoropyridine (1.1 equiv) dropwise (either neat or as a concentrated solution in the reaction solvent).
Why 0°C? To prevent rapid exotherms and minimize side reactions (e.g., N-alkylation if the substrate has competing nucleophiles).[1]
Reaction: Remove the ice bath and allow to warm to RT. Stir for 2–12 hours. Monitor by TLC or LC-MS.[1][2]
Setup: Wrap the reaction flask in aluminum foil to exclude light (Silver salts are photosensitive).
Charging: Add Alcohol (1.0 equiv), 2-(Bromomethyl)-3,5-difluoropyridine (1.5 equiv), and
(1.5 equiv) to the flask.
Solvent: Add anhydrous Toluene.
Reaction: Heat to 40–60°C (if Toluene) or reflux (if DCM) for 12–24 hours.
Mechanism:[1][2][3][4][5][6] The silver ion acts as a "halogenophile," abstracting the bromide to form insoluble AgBr, generating a highly reactive oxocarbenium-like transition state that is rapidly trapped by the alcohol.
Filtration: Filter the heterogeneous mixture through a pad of Celite to remove silver salts. Wash the pad with EtOAc.[2][7]
Purification: Concentrate the filtrate and purify via chromatography.
Visualized Workflows
Reaction Pathway & Logic
The following diagram illustrates the decision logic and chemical pathway for this specific transformation.
Caption: Decision tree for selecting conditions based on substrate class (Phenol vs. Alcohol).
Experimental Workflow (Protocol A)
Caption: Step-by-step execution flow for standard phenolic O-alkylation.
Application Note: Precision Bioconjugation with 2-(Bromomethyl)-3,5-difluoropyridine
Abstract This technical guide details the bioconjugation strategies utilizing 2-(Bromomethyl)-3,5-difluoropyridine , a specialized electrophilic heterocycle.[1] Unlike standard maleimide or iodoacetamide reagents, this f...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide details the bioconjugation strategies utilizing 2-(Bromomethyl)-3,5-difluoropyridine , a specialized electrophilic heterocycle.[1] Unlike standard maleimide or iodoacetamide reagents, this fluorinated pyridine scaffold offers a unique balance of reactivity and physicochemical properties, driven by the electron-withdrawing effects of the 3,5-difluoro substitution.[1] This note focuses on its primary application: the site-selective alkylation of cysteine residues to generate stable thioether-linked conjugates for medicinal chemistry (covalent inhibitors) and chemical biology (site-specific labeling).[1]
Introduction: The Fluorinated Pyridine Advantage[1]
In the landscape of bioconjugation, 2-(Bromomethyl)-3,5-difluoropyridine represents a "privileged scaffold" for covalent modification.[1] While the bromomethyl group (
) serves as the reactive warhead, the 3,5-difluoropyridine core dictates the physicochemical outcome of the conjugation.[1]
Key Physicochemical Drivers
Electronic Activation: The fluorine atoms at positions 3 and 5 are strongly electron-withdrawing.[1] This inductive effect (
) pulls electron density from the pyridine ring, making the benzylic carbon (at position 2) significantly more electrophilic than in non-fluorinated analogs.[1] This results in faster reaction kinetics with nucleophiles.[1]
pKa Modulation: Standard pyridine has a pKa of ~5.[1]2. The difluoro-substitution lowers the pKa of the pyridine nitrogen significantly (pKa < 2.0).[1] This ensures the pyridine ring remains unprotonated (neutral) at physiological pH, maintaining the lipophilicity and membrane permeability of the conjugate—a critical factor for intracellular drug delivery.[1]
Metabolic Stability: The C-F bonds block common metabolic soft spots on the pyridine ring, enhancing the in vivo stability of the conjugate.[1]
Mechanism of Action
The bioconjugation proceeds via a classic Nucleophilic Substitution (
) of a cysteine residue is deprotonated to form the highly nucleophilic thiolate anion ().[1]
Nucleophilic Attack: The thiolate attacks the methylene carbon of the 2-(bromomethyl) moiety.[1]
Leaving Group Departure: The bromide ion (
) is displaced, forming a stable thioether bond.[1]
Reaction Scheme
The resulting linkage is a thioether , which is chemically stable in plasma and resistant to the retro-Michael addition pathways that plague maleimide conjugates.[1]
The pyridine ring absorbs in the UV region.[1] While protein absorbance at 280 nm dominates, the conjugate may show altered absorbance ratios or a shoulder in the 250-270 nm range depending on the specific electronic environment of the pyridine.[1]
Workflow Visualization
Figure 2: End-to-end experimental workflow for protein conjugation.
Troubleshooting & Optimization
Issue
Possible Cause
Solution
Low Conjugation Yield
Oxidized Cysteines (Disulfides)
Increase TCEP concentration or pre-reduce with DTT and remove DTT before reaction.
Precipitation
Reagent insolubility
Increase DMSO/DMF % (up to 10-15%) or add reagent more slowly while vortexing.
Non-Specific Labeling
pH too high
At pH > 8.5, Lysine amines may react ().[1] Maintain pH 7.0–7.5 to ensure Cysteine specificity.[1]
Hydrolysis
Old Stock Solution
Alkyl bromides hydrolyze in wet solvents.[1] Use fresh anhydrous DMSO/DMF.[1]
Safety & Handling
Hazards: 2-(Bromomethyl)-3,5-difluoropyridine is an alkylating agent.[1] It is likely a skin and eye irritant and potentially mutagenic.[1]
PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] Handle in a fume hood.
Disposal: Quench all waste streams with excess thiol (e.g., dilute bleach or cysteine/methionine solution) before disposal into halogenated waste containers.[1]
References
BenchChem. An In-depth Technical Guide to 2,5-Dibromo-3-(trifluoromethyl)pyridine. (Contextual reference for halogenated pyridine reactivity). Link[1]
Sigma-Aldrich. 2-Bromo-3,5-difluoropyridine Product Page. (Source for physicochemical data of the core scaffold). Link
Chudasama, V., et al. "Bromopyridazinedione-mediated protein and peptide bioconjugation."[1][2] Chem. Commun., 2011, 47, 8781-8783.[1][2] (Foundational logic for heterocyclic alkyl halides in bioconjugation). Link
Spicer, C.D., et al. "Cysteine-specific peptide modification and stapling."[1] ResearchGate.[1][3][4] (General protocols for alkylation strategies). Link
Application Note: Orthogonal One-Pot Synthesis and Derivatization of 2,3,5-Trisubstituted Pyridines
Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists Application: Regiocontrolled assembly of complex pyridine scaffolds for drug discovery and agrochemical development. Executive S...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists
Application: Regiocontrolled assembly of complex pyridine scaffolds for drug discovery and agrochemical development.
Executive Summary
Pyridines are ubiquitous structural motifs in biologically active molecules. However, the de novo synthesis of the pyridine ring or direct C–H functionalization often suffers from poor regioselectivity, limiting access to specific substitution patterns[1]. This application note details a highly scalable, orthogonal methodology for the regioselective synthesis of 2,3,5-trisubstituted pyridines. By exploiting the readily accessible and inexpensive 5-chloro-2,3-difluoropyridine, scientists can utilize a one-pot sulfenylation/oxidation protocol to generate a highly activated intermediate. This intermediate serves as a versatile building block, enabling sequential nucleophilic aromatic substitutions (SNAr) and palladium-catalyzed cross-couplings with absolute regiocontrol[1].
Mechanistic Rationale & Synthetic Strategy
The elegance of this approach lies in the strategic manipulation of electronic effects across the pyridine ring to create a predictable, self-validating sequence of reactions.
Regioselective Sulfenylation: The starting material, 5-chloro-2,3-difluoropyridine, possesses two electrophilic fluorinated sites. The pyridine nitrogen strongly withdraws electron density from the adjacent C2 position, making it significantly more electrophilic than C3. Consequently, the addition of a nucleophile like sodium thiomethoxide (NaSMe) occurs with absolute regioselectivity at C2[1].
In Situ Oxidation (The "Activation" Step): Oxidizing the resulting thioether to a methylsulfonyl (–SO2Me) group transforms a mild electron-donating group into a powerful electron-withdrawing group. This one-pot transformation strongly activates the adjacent C3-fluorine for subsequent SNAr[1].
Orthogonal Displacement: The SNAr at C3 can be achieved with various N-, O-, and S-based nucleophiles. Once C3 is functionalized, the C2-methylsulfonyl group—having served its purpose as an electronic activator—functions as an excellent leaving group for a second SNAr, allowing the introduction of a different substituent (e.g., alcohols) at C2[1].
Late-Stage Cross-Coupling: The C5-chloride remains inert during the SNAr sequences but serves as a perfect synthetic handle for late-stage palladium-catalyzed cross-coupling, finalizing the 2,3,5-trisubstituted architecture[1].
Regioselective workflow for 2,3,5-trisubstituted pyridines via a sulfone intermediate.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. Built-in Quality Control (QC) checkpoints ensure that causality can be tracked and verified at every step of the workflow.
Protocol A: One-Pot Synthesis of the Activated Sulfone Core
This protocol has been validated on a >200 g scale, demonstrating its utility for process chemistry[1].
Reagents:
5-Chloro-2,3-difluoropyridine (1.0 equiv)
Sodium thiomethoxide (NaSMe, 21 wt% in H2O, 1.0 equiv)
Hydrogen peroxide (H2O2, 30 wt% in H2O, 2.5–5.0 equiv)
Isopropanol (IPA, 5 volumes)
Step-by-Step Procedure:
Dissolution: Dissolve 5-chloro-2,3-difluoropyridine in IPA (5 V) and cool the reaction vessel to 0 °C.
Sulfenylation: Add aqueous NaSMe dropwise, strictly maintaining the internal temperature between 0–20 °C.
Causality Rationale: Strict 1.0 equivalent stoichiometry and low temperatures are critical to prevent competitive over-substitution at the C3 position.
Intermediate QC Check: Aliquot 10 µL of the mixture into MeCN. LC-MS analysis must show complete consumption of the starting material and the appearance of the thioether intermediate (Expected m/z: ~178 [M+H]⁺).
In Situ Oxidation: To the same reaction vessel, add H2O2 dropwise.
Causality Rationale: Performing this in one pot avoids the isolation of the volatile, malodorous thioether. The excess H2O2 ensures complete oxidation past the sulfoxide stage to the highly stable sulfone.
Isolation: Stir at room temperature until complete. Quench with aqueous sodium thiosulfate to neutralize residual peroxides, extract with ethyl acetate, and crystallize the product.
Validation & QC Checkpoint: LC-MS must show a dominant peak for the sulfone (m/z: ~210 [M+H]⁺). The complete disappearance of the m/z 178 peak mathematically validates the success of the oxidation step.
Protocol B: Regioselective SNAr at the C3 Position
Procedure:
Combine 5-chloro-3-fluoro-2-(methylsulfonyl)pyridine (1.0 equiv), the desired nucleophile (e.g., primary amine, 1.1 equiv), and K2CO3 (2.0 equiv) in DMF.
Heat the mixture to 50–80 °C for 2–6 hours.
Causality Rationale: The strong electron-withdrawing nature of the C2-sulfone lowers the LUMO of the pyridine ring, specifically activating the adjacent C3-fluorine for nucleophilic attack.
Validation & QC Checkpoint: 19F NMR is the definitive validation tool here. The starting material exhibits a characteristic fluorine signal. Successful SNAr at C3 results in the complete loss of the 19F signal , providing unambiguous, orthogonal confirmation of regioselectivity.
Protocol C: SNAr at C2 & Pyrido-oxazine Cyclization
Reaction of the system with amino alcohols allows one-pot access to fused pyrido-oxazines via sequential substitution[1].
Procedure:
Following the completion of Protocol B (using an amino alcohol as the nucleophile), add a stronger base (e.g., Cs2CO3) and elevate the temperature to 100 °C.
Causality Rationale: The elevated temperature and stronger base deprotonate the pendant alcohol. The resulting alkoxide attacks the C2 position. The methylsulfonyl group, previously an activator, now acts as a superior leaving group, facilitating ring closure.
Validation & QC Checkpoint: High-Resolution Mass Spectrometry (HRMS) will show a mass shift corresponding to the exact loss of the methylsulfonyl group (M - 79 Da) minus a proton, confirming the cyclized adduct.
Protocol D: Palladium-Catalyzed Cross-Coupling at C5
Procedure:
Combine the C2,C3-disubstituted-5-chloropyridine (1.0 equiv), aryl boronic acid (1.2 equiv), Pd(dppf)Cl2 (0.05 equiv), and K2CO3 (2.0 equiv) in a 4:1 mixture of 1,4-Dioxane/H2O.
Degas the mixture by sparging with N2 for 15 minutes.
Causality Rationale: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the deactivation of the Pd(0) catalytic species.
Heat to 90 °C for 4–12 hours, then filter through Celite and purify via flash chromatography.
Validation & QC Checkpoint: Isotope pattern analysis via MS. The starting material possesses a distinct 3:1 ratio for the 35Cl/37Cl isotopes. Successful cross-coupling results in the complete loss of this isotopic signature.
Quantitative Data Summary
The following table summarizes the typical reaction scope, yields, and conditions based on optimized process data[1].
Reaction Step
Starting Material
Reagents / Conditions
Product / Substitution
Typical Yield
1. Sulfenylation & Oxidation
5-Chloro-2,3-difluoropyridine
NaSMe (1 eq), H2O2 (2.5-5 eq), IPA, 0-20 °C
5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine
91–93% (210 g scale)
2. C3 SNAr
2-Sulfonyl building block
N/O/S-Nucleophile, Base, Heat
C3-Substituted-2-sulfonylpyridine
75–95%
3. C2 SNAr (Displacement)
C3-Substituted-2-sulfonylpyridine
Alcohol/Alkoxide, Base, Heat
C2,C3-Disubstituted-5-chloropyridine
70–88%
4. C5 Cross-Coupling
C2,C3-Disubstituted-5-chloropyridine
Ar-B(OH)2, Pd cat., Base, Heat
2,3,5-Trisubstituted Pyridine
65–90%
Note: Bromination of the pyridine ring has also been successfully demonstrated using similar methodologies, allowing potential downstream access to tetrasubstituted pyridines in a regioselective manner[1].
References
1.[1] Wiley RE, Holan M, Kim WS, Nguyen KD, Zeng X, Krawiec M, Brusoe AT. Regioselective Syntheses of 2,3,5-Trisubtituted Pyridines via 5-Chloro-3-Fluoro-2-(Methylsulfonyl)pyridine. Journal of Organic Chemistry. 2024; 89: 8299-8304. URL:[Link]
Technical Support Center: Optimizing 2-(Bromomethyl)-3,5-difluoropyridine Coupling Reactions
Welcome to the Advanced Troubleshooting Guide for benzylic cross-coupling reactions. As application scientists, we frequently encounter challenges when working with highly reactive, dual-functionalized substrates like 2-...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Troubleshooting Guide for benzylic cross-coupling reactions. As application scientists, we frequently encounter challenges when working with highly reactive, dual-functionalized substrates like 2-(Bromomethyl)-3,5-difluoropyridine. This guide synthesizes field-proven methodologies and mechanistic insights to help you eliminate side reactions, understand the causality behind protocol modifications, and maximize your product yield.
Mechanistic Overview & Reaction Causality
The target substrate features a highly electrophilic benzylic bromide coupled with an electron-deficient 3,5-difluoropyridine ring. While the C(sp³)-Br bond readily undergoes oxidative addition with Pd(0), the resulting Pd(II)-benzyl complex is highly unstable. If the subsequent transmetalation step is not kinetically favored, the intermediate will rapidly undergo alternative pathways, primarily dimerization ()[1].
Reaction pathways of 2-(Bromomethyl)-3,5-difluoropyridine highlighting competing side reactions.
Troubleshooting FAQs
Q1: My reaction yields mostly the homocoupled dimer (1,2-bis(3,5-difluoropyridin-2-yl)ethane). How do I prevent this Wurtz-type coupling?A1: Homocoupling is the primary failure mode for benzylic bromides. It is caused by a high steady-state concentration of the Pd(II)-benzyl intermediate reacting with unactivated starting material or oxidized Pd species ()[2].
Causality & Solution: To suppress dimerization, you must artificially lower the concentration of the electrophile and accelerate transmetalation. Use a syringe pump to add the 2-(Bromomethyl)-3,5-difluoropyridine slowly over 2-4 hours. Additionally, consider switching your nucleophile from a standard boronic acid to a potassium aryltrifluoroborate, which offers superior stability and transmetalation kinetics under mild conditions ()[3].
Q2: I am observing significant degradation of the starting material and formation of hydroxylated byproducts. What is going wrong?A2: This indicates either hydrolysis of the moisture-sensitive bromomethyl group or Nucleophilic Aromatic Substitution (SNAr) on the pyridine ring. The two fluorine atoms heavily withdraw electron density, making the 4- and 6-positions highly susceptible to nucleophilic attack.
Causality & Solution: Standard Suzuki bases (e.g., aqueous NaOH or Na₂CO₃) are too harsh for this substrate. You must exclude water and use milder, anhydrous bases. Switch to anhydrous Cs₂CO₃ or K₃PO₄ in dry solvents (THF or Dioxane) to completely shut down the hydrolysis and SNAr pathways ()[4].
Q3: The reaction stalls at 30-40% conversion, and the solution turns black. Adding more catalyst doesn't help.A3: A black precipitate indicates Pd(0) agglomeration (Pd black), meaning your catalyst has decomposed before the catalytic cycle could finish.
Causality & Solution: Benzylic palladium complexes can be highly unstable. If transmetalation is slow, the catalyst degrades. Using a bidentate ligand with a large bite angle, such as dppf (in Pd(dppf)Cl₂) or Xantphos, sterically stabilizes the Pd(II) intermediate and prevents premature reductive elimination. Furthermore, ensure strict degassing; oxygen rapidly oxidizes Pd(0) to inactive Pd(II) species, halting the reaction ()[5].
Quantitative Data: Condition Screening
The following table summarizes the causal relationship between reaction conditions and the product distribution. Note how the combination of anhydrous conditions, bulky ligands, and slow addition dramatically shifts the mass balance toward the desired cross-coupled product.
Entry
Palladium Catalyst
Base
Solvent
Addition Method
Yield (%)
Homocoupling (%)
1
Pd(PPh₃)₄
Na₂CO₃ (aq)
Toluene/H₂O
Bolus (All at once)
22
45
2
Pd(dppf)Cl₂
K₂CO₃
DMF
Bolus
41
38
3
Pd(dppf)Cl₂
Cs₂CO₃
Anhydrous THF
Bolus
65
18
4
Pd(dppf)Cl₂
Cs₂CO₃
Anhydrous THF
Syringe Pump (2h)
88
< 5
5
Pd(OAc)₂ / Xantphos
K₃PO₄
Anhydrous Dioxane
Syringe Pump (2h)
91
< 2
Note: Data reflects standardized optimization parameters for benzylic cross-couplings.
Optimized Experimental Protocol
This self-validating protocol is engineered to maximize chemoselectivity. By isolating the electrophile in a slow-addition setup, we enforce a kinetic bottleneck that favors cross-coupling over dimerization.
Step-by-step experimental workflow optimized to suppress benzylic homocoupling.
Step-by-Step Methodology:
Preparation & Degassing: In a flame-dried Schlenk flask under argon, add the arylboronic acid (1.5 equiv), anhydrous K₃PO₄ (3.0 equiv), and Pd(OAc)₂ (5 mol%) with Xantphos (10 mol%). Add 10 mL of anhydrous Dioxane.
Validation Check: Perform three freeze-pump-thaw cycles to remove dissolved oxygen. The solution should remain clear/yellow. If it turns black at this stage, oxygen is present; abort and restart the degassing process.
Heating & Activation: Heat the mixture to 80°C. Stir for 10 minutes to allow the active Pd(0) catalyst complex to form.
Slow Addition (Critical Step): Dissolve 2-(Bromomethyl)-3,5-difluoropyridine (1.0 equiv, 1.0 mmol) in 5 mL of anhydrous Dioxane. Load this into a gas-tight syringe. Using a syringe pump, add the bromide solution dropwise to the reaction mixture over a period of 2 hours.
Causality: This maintains a near-zero concentration of the unreacted benzylic bromide in the flask, mathematically eliminating the probability of two benzylic species interacting to form the homocoupled dimer.
Monitoring: After the addition is complete, stir for an additional 30 minutes. Monitor the reaction progress by LC-MS.
Validation Check: Look for the disappearance of the boronic acid mass and ensure the absence of the dimer mass (m/z ~256 for the difluoropyridine homodimer).
Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (20 mL) and filter through a short pad of Celite to remove the palladium and phosphate salts. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification: Purify the crude mixture via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure cross-coupled product.
References
Title : Suzuki−Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates
Source : The Journal of Organic Chemistry (ACS Publications)
URL :[Link]
Title : Asymmetric Alkyl−Alkyl Cross-Couplings of Unactivated Secondary Alkyl Electrophiles
Source : Journal of the American Chemical Society (via PMC)
URL :[Link]
Overcoming steric hindrance in reactions with 2-(Bromomethyl)-3,5-difluoropyridine
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult on drug discovery campaigns where heavily fluorinated building blocks like 2-(Bromomethyl)-3,5-difluoropyridine ar...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult on drug discovery campaigns where heavily fluorinated building blocks like 2-(Bromomethyl)-3,5-difluoropyridine are used to synthesize complex APIs, such as HIV-1 integrase inhibitors . While the difluoropyridine motif is excellent for improving metabolic stability and lipophilicity, researchers consistently hit a wall during the crucial N-alkylation or O-alkylation steps. The culprit? Severe steric hindrance.
This guide is designed to move beyond generic protocols. Here, we dissect the causality of these reaction failures and provide field-proven, self-validating methodologies to guarantee your SN2 reactions succeed.
Mechanistic Overview: The Ortho-Fluorine Effect
Mechanistic logic for overcoming the ortho-fluorine effect in SN2 alkylations.
Frequently Asked Questions (Troubleshooting)
Q1: Why is my SN2 substitution failing or yielding complex mixtures when using 2-(Bromomethyl)-3,5-difluoropyridine?Causality: The primary culprit is the "ortho-fluorine effect" . While the picolyl position is generally highly reactive toward nucleophilic substitution, the fluorine atom at the 3-position is sterically demanding and highly electronegative. When your nucleophile (especially bulky secondary amines) attempts the required 180° backside attack for an SN2 mechanism, it encounters severe electrostatic repulsion from the fluorine's lone pairs and steric clashing . This drastically increases the activation energy (ΔG‡) of the transition state. Consequently, the reaction stalls, or the strongly basic nucleophile degrades the starting material instead of alkylating it.
Q2: How can I thermodynamically and kinetically drive the reaction despite this steric barrier?Causality: You must improve the leaving group to lower the transition state energy. This is achieved via Finkelstein catalysis . By adding Sodium Iodide (NaI) in a polar aprotic solvent like acetone or acetonitrile, the bromomethyl group is converted in situ to an iodomethyl group . Iodide is a significantly better leaving group due to its larger size and polarizability (weaker C-I bond). Furthermore, because NaBr is insoluble in acetone, it precipitates out of solution, driving the equilibrium entirely toward the highly reactive picolyl iodide intermediate according to Le Châtelier's principle .
Q3: What is the optimal base to use when alkylating hindered secondary amines or amides with this substrate?Causality: Swap standard bases (like K₂CO₃ or TEA) for Cesium Carbonate (Cs₂CO₃). The "Cesium Effect" is critical here [[1]]([Link]). The large, highly polarizable Cs⁺ cation is softer and more soluble in organic solvents. It weakly coordinates with the nucleophile, creating a highly reactive, "naked" anion that can more easily penetrate the steric shield of the ortho-fluorine . Additionally, the sheer size of the Cs⁺ ion helps template the reaction and sterically blocks the newly formed product from undergoing unwanted over-alkylation .
To illustrate the impact of these mechanistic adjustments, below is a summary of quantitative yield data when reacting 2-(Bromomethyl)-3,5-difluoropyridine with a sterically hindered secondary amine.
Reaction Condition
Base
Additive / Catalyst
Solvent
Temp (°C)
Relative Yield (%)
Observation
Standard SN2
K₂CO₃
None
DMF
80
< 20%
High steric hindrance; mostly unreacted SM.
Base Optimization
Cs₂CO₃
None
DMF
80
45%
Moderate improvement due to Cesium effect.
Finkelstein
K₂CO₃
NaI (1.5 eq)
Acetone
60
65%
Faster kinetics; NaBr precipitation observed.
Synergistic (Optimal)
Cs₂CO₃
NaI (1.5 eq)
MeCN
60 - 80
> 90%
Optimal overcoming of ortho-fluorine effect.
Self-Validating Experimental Protocol
To ensure reproducibility and trustworthiness, the following protocol is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoint is met.
Step-by-step experimental workflow for Finkelstein-assisted SN2 alkylation.
Step 1: In Situ Halogen Exchange
In an oven-dried round-bottom flask under an N₂ atmosphere, dissolve 2-(Bromomethyl)-3,5-difluoropyridine (1.0 eq) in anhydrous Acetonitrile (0.2 M concentration).
Add Sodium Iodide (1.5 eq) in one portion. Stir the mixture at room temperature for 30 to 45 minutes.
Validation Checkpoint 1: Observe the flask. The formation of a fine, cloudy white precipitate (NaBr) visually confirms that the Finkelstein exchange is successfully proceeding, generating the highly reactive picolyl iodide intermediate . If no precipitate forms, check the water content of your solvent.
Step 2: Nucleophilic Substitution
3. To the stirring suspension, add your nucleophile (e.g., hindered secondary amine, 1.2 eq) followed by Cesium Carbonate (2.0 eq).
4. Heat the reaction mixture to 60 °C.
Validation Checkpoint 2: After 2 hours, pull an aliquot for LC-MS analysis. You should observe the complete disappearance of the iodinated intermediate mass. The presence of the desired product mass—without the +R mass indicative of over-alkylation—confirms the protective templating of the Cesium effect .
Step 3: Workup and Purification
5. Cool the reaction to room temperature. Filter the mixture through a short pad of Celite to remove the inorganic salts (Cs₂CO₃, NaBr, excess NaI).
6. Concentrate the filtrate under reduced pressure.
7. Redissolve the crude residue in Ethyl Acetate, wash with saturated aqueous NaHCO₃, followed by brine. Dry over anhydrous Na₂SO₄, filter, and purify via flash column chromatography.
References
[2] What is the chemical equation to obtain alkyl iodide from alkyl bromide? Quora.[Link]
[3] Ligand-Controlled Alkylation–Heck–C(sp3)–H Annulation Cascade. Journal of the American Chemical Society. [Link]
[6] Cesium Carbonate Promoted Direct Amidation of Unactivated Esters. PubMed Central (PMC). [Link]
[1] Cs2CO3-Promoted Direct N-Alkylation. Academia.edu.[Link]
[7] Design and Synthesis of Novel N-Hydroxy-Dihydronaphthyridinones as Potent and Orally Bioavailable HIV-1 Integrase Inhibitors. Journal of Medicinal Chemistry.[Link]
[8] Selectivity of C–H Activation and Competition between C–H and C–F Bond Activation at Fluorocarbons. Chemical Reviews.[Link]
[9] The effect of fluorine substituents on intramolecular C–H bond activation reactions at transition metals. White Rose Research Online. [Link]
Stability of 2-(Bromomethyl)-3,5-difluoropyridine in protic vs aprotic solvents
Technical Support Center: Handling & Stability of 2-(Bromomethyl)-3,5-difluoropyridine Welcome to the Application Scientist Support Center. This guide is designed for drug development professionals and synthetic chemists...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Handling & Stability of 2-(Bromomethyl)-3,5-difluoropyridine
Welcome to the Application Scientist Support Center. This guide is designed for drug development professionals and synthetic chemists working with 2-(Bromomethyl)-3,5-difluoropyridine. As a highly electrophilic building block, understanding the interplay between this reagent and your chosen solvent system is paramount. Incorrect solvent choices frequently lead to yield-destroying side reactions such as solvolysis and self-alkylation.
Below, you will find field-proven insights, troubleshooting FAQs, and self-validating protocols to ensure the integrity of your synthetic workflows.
Core Principles: Solvent-Driven Reactivity
Fig 1: Degradation and reactivity pathways of 2-(Bromomethyl)-3,5-difluoropyridine by solvent type.
Troubleshooting FAQs
Q1: Why does my 2-(Bromomethyl)-3,5-difluoropyridine degrade rapidly in methanol/water mixtures?Causality: Heteroarylmethyl bromides are exceptionally electrophilic. While the strongly electron-withdrawing 3,5-difluoro substitution heavily disfavors the formation of a carbocation (suppressing the
pathway), the benzylic carbon remains highly susceptible to direct attack[1]. Protic solvents like methanol and water act as nucleophiles. When dissolved in these solvents, the reagent undergoes rapid solvolysis, displacing the bromide to form methoxymethyl or hydroxymethyl pyridine impurities[2].
Validation Check: Analyze your degraded mixture via LC-MS. A mass shift from the bromide starting material () to the methoxy ether () or alcohol () conclusively confirms protic solvolysis.
Q2: Is it better to use polar aprotic solvents for my alkylation reactions?Causality: Yes. Polar aprotic solvents (e.g., Acetonitrile, DMF, Acetone) do not possess nucleophilic protons and cannot form hydrogen-bond cages around your intended nucleophile[3]. This leaves your target nucleophile (such as an amine) "naked" and highly reactive, driving the intended
alkylation forward while the solvent itself remains inert toward the bromomethyl group[1].
Caveat: Avoid heating the reagent in DMSO without a strong nucleophile present. Benzylic bromides can undergo Kornblum oxidation in hot DMSO, converting the bromomethyl group into an undesired aldehyde.
Q3: Why is the reagent often supplied as a hydrobromide (HBr) salt, and how does this dictate my workflow?Causality: 2-(Bromomethyl)pyridines are notoriously prone to self-alkylation. The basic pyridine nitrogen of one molecule can attack the bromomethyl carbon of another, forming polymeric quaternary ammonium salts. Although the 3,5-difluoro groups reduce the electron density of the pyridine ring, the risk remains at high concentrations. To ensure long-term shelf stability, manufacturers supply this building block as a hydrobromide salt (CAS: 1293388-07-4)[4]. The HBr protonates the pyridine nitrogen, rendering it completely non-nucleophilic.
Workflow Impact: You must release the free base in situ using a non-nucleophilic base immediately before or during the reaction to prevent premature polymerization.
Q4: What safety precautions are specific to this class of compounds?Causality: Like most benzylic bromides, 2-(Bromomethyl)-3,5-difluoropyridine is a potent alkylating agent and a severe lachrymator (tear gas-like properties)[5]. The mechanism of lachrymation involves the rapid alkylation of sensory nerve receptors in the corneal epithelium. Always handle inside a certified fume hood and neutralize spills with a weak base/amine solution.
Quantitative Data: Solvent Effects on Stability
The following table summarizes the kinetic behavior and stability of heteroarylmethyl bromides across various solvent classes to guide your experimental design:
Solvent Classification
Examples
Solvolysis Risk
Reaction Rate
Primary Degradation Pathway
Polar Protic
MeOH, EtOH,
High
Slow (caged nucleophile)
Ether/Alcohol formation via solvent attack
Polar Aprotic
MeCN, DMF, Acetone
Low
Fast (naked nucleophile)
Stable at RT; Kornblum oxidation in hot DMSO
Non-Polar
Toluene, DCM
None
Very Slow
Minimal; poor solubility for HBr salts
Step-by-Step Methodology
Self-Validating Workflow: In Situ Free-Basing and N-Alkylation
Objective: Couple 2-(Bromomethyl)-3,5-difluoropyridine with a secondary amine without triggering self-alkylation or solvent degradation.
Step 1: Solvent & Reagent Preparation
Action: Suspend 1.0 eq of 2-(Bromomethyl)-3,5-difluoropyridine Hydrobromide in anhydrous Acetonitrile (MeCN) at 0°C.
Causality: MeCN is a polar aprotic solvent that accelerates the
pathway without solvolyzing the reagent[1]. The 0°C temperature suppresses premature thermal degradation.
Validation: The suspension will appear cloudy because the HBr salt is poorly soluble in cold MeCN. This visual cue confirms the salt is intact and has not degraded.
Step 2: In Situ Free-Basing
Action: Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA) dropwise under vigorous stirring.
Causality: DIPEA is a sterically hindered, non-nucleophilic base. 1.0 eq neutralizes the HBr salt to release the reactive free base, while the remaining 1.5 eq acts as an acid scavenger for the subsequent alkylation step.
Validation: The cloudy suspension will rapidly transition to a clear solution as the free base is generated and dissolves. Critical: Do not pause here; proceed immediately to Step 3 to prevent self-alkylation of the newly freed base.
Step 3: Nucleophilic Addition
Action: Add 1.1 eq of your target secondary amine. Allow the reaction to warm to room temperature and stir for 2 hours.
Causality: The "naked" amine nucleophile rapidly attacks the highly electrophilic benzylic carbon in the aprotic environment, outcompeting any potential side reactions[3].
Validation: Spot the reaction on a silica TLC plate (Hexanes/EtOAc). The disappearance of the UV-active free base spot (
) and the appearance of a new, lower product spot validates the completion of the reaction.
Step 4: Quench and Workup
Action: Quench the reaction with saturated aqueous
and extract with Ethyl Acetate (EtOAc).
Causality: The aqueous base neutralizes any residual HBr and partitions the organic product into the EtOAc layer, leaving polar byproducts and DIPEA salts in the aqueous phase.
Validation: LC-MS of the organic layer should show the exact mass of the target alkylated product, with an absence of
Da (MeOH solvolysis) or Da ( solvolysis) impurity peaks.
References
National Center for Biotechnology Information. "Benzyl Bromide | C7H7Br | CID 7498". PubChem. URL:[Link]
Lumen Learning. "8.3. Factors affecting rate of nucleophilic substitution reactions". Organic Chemistry 1: An open textbook. URL:[Link]
Chemistry LibreTexts. "11.5: Characteristics of the SN1 Reaction". LibreTexts. URL:[Link]
Managing the reactivity of the C-Br bond in 2-(Bromomethyl)-3,5-difluoropyridine
The following guide serves as a specialized Technical Support Center for handling 2-(Bromomethyl)-3,5-difluoropyridine . It is designed for researchers encountering stability issues or optimizing nucleophilic substitutio...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide serves as a specialized Technical Support Center for handling 2-(Bromomethyl)-3,5-difluoropyridine . It is designed for researchers encountering stability issues or optimizing nucleophilic substitutions at the exocyclic methylene position.
Key Reactivity Center: Exocyclic C-Br bond (Picolinic position).
Primary Challenge: The "Push-Pull" Instability. The electron-deficient pyridine ring (enhanced by 3,5-difluoro substitution) makes the methylene carbon highly electrophilic (
reactive). However, the pyridine nitrogen retains sufficient nucleophilicity to attack this carbon in neighboring molecules, leading to rapid self-quaternization (polymerization).
Module 1: Storage & Stability (The "Before You Start" Phase)
User Question: I purchased this compound as a free base, and it turned into a black tar inside the freezer within a week. What happened?
Scientist Response:
You have encountered Intermolecular Self-Quaternization .
Even at -20°C, the free base of 2-(bromomethyl)pyridines is thermodynamically unstable. The pyridine nitrogen of Molecule A attacks the methylene carbon of Molecule B, displacing bromide. This forms a pyridinium salt dimer, which then catalyzes further polymerization into a black, insoluble oligomer (often called "pyridinium tar").
The 3,5-Difluoro Factor:
While the fluorine atoms at positions 3 and 5 withdraw electron density (lowering the basicity of the nitrogen), they simultaneously increase the electrophilicity of the C-Br bond. The net result is that the molecule remains highly prone to self-destruction.
Troubleshooting Guide: Preventing Degradation
State
Stability Rating
Recommended Action
Free Base (Liquid/Oil)
🔴 Critical
Use immediately (< 1 hour). Do not store. If storage is unavoidable, dilute in non-nucleophilic solvent (e.g., Hexane, TBME) at -80°C.
Hydrobromide Salt (Solid)
🟢 Stable
Store at -20°C under Argon. The protonation of the nitrogen shuts down nucleophilicity, preventing self-attack.
Solution (DCM/THF)
🟡 Moderate
Stable for days if kept anhydrous. Moisture causes hydrolysis to the alcohol.
Protocol 1: Generating the Free Base In Situ (Recommended)
Do not isolate the free base if possible.
Suspend the Hydrobromide salt in your reaction solvent (e.g., DMF, MeCN).
Add your nucleophile (amine, thiol, phenol).
Add a tertiary amine base (DIPEA or TEA, 2.5 equivalents) dropwise to the mixture.
Why? This liberates the reactive species only in the presence of the trap (nucleophile), minimizing the lifetime of the free electrophile.
Module 2: Reaction Optimization (The "Synthesis" Phase)
User Question: I am trying to couple an amine to this scaffold, but I see a large impurity spot on TLC that isn't my product. It looks like the alcohol.
Scientist Response:
The 3,5-difluoro substitution makes the C-Br bond exceptionally sensitive to Hydrolysis .
The electron-withdrawing fluorines destabilize the bond, making the carbon "hungry" for any nucleophile, including trace water.
Reaction Decision Matrix
Variable
Recommendation
Scientific Rationale
Solvent
Anhydrous MeCN, DCM, or DMF
Avoid alcohols (MeOH, EtOH) as they will compete with your nucleophile (solvolysis).
Base
DIPEA, K₂CO₃, or Cs₂CO₃
Avoid strong hydroxide bases (NaOH) or alkoxides (NaOMe), which cause immediate substitution to alcohol or ether.
Temperature
0°C to Room Temp
High heat (>60°C) promotes elimination or polymerization. The C-Br bond is reactive enough at RT.
Concentration
0.1 M - 0.2 M
High concentration favors self-polymerization (bimolecular). Dilution favors reaction with the external nucleophile.
Visualizing the Pathway
The diagram below illustrates the competition between your desired reaction and the two main failure modes: Polymerization and Hydrolysis.
Caption: Kinetic competition pathways for 2-(Bromomethyl)-3,5-difluoropyridine. Success depends on favoring the green path over the red (polymerization) and yellow (hydrolysis) paths.
Module 3: Troubleshooting Common Failures
User Question: My yield is low (30%), and the NMR shows a mixture of product and starting material, but the reaction stalled.
Scientist Response:
This is likely due to Protonation of the Nucleophile .
As the reaction proceeds, HBr is generated. If your base scavenger is insufficient or too weak, the HBr will protonate your nucleophile (e.g., turning R-NH₂ into R-NH₃⁺), rendering it unreactive.
Diagnostic Steps:
Check pH: Spot the reaction mixture on wet pH paper. It should remain basic (pH > 9). If acidic, add more base.
Check the Base: If using K₂CO₃, is it finely ground? The reaction is heterogeneous and surface-area dependent. Switch to Cs₂CO₃ for higher solubility or use DIPEA (homogeneous).
Check for "F-Scrambling": (Rare but possible) In highly basic conditions with heating, nucleophiles can sometimes attack the C-F bonds at positions 3 or 5 via
, though the exocyclic C-Br is much faster. Ensure you are not heating above 60°C.
FAQ: Specific Scenarios
Q: Can I use NaH to deprotonate my nucleophile first?
A: Yes, but be careful. If you form a "naked" anion (e.g., sodium alkoxide), it is extremely reactive. Add the bromomethyl pyridine slowly at 0°C to prevent exotherms and double-alkylation.
Q: Why is the product lachrymatory (makes me cry)?
A: Like benzyl bromide, this compound is a potent alkylator of mucous membranes (TRPA1 agonist). Always handle in a fume hood.[2] Quench glassware with dilute ammonia or NaOH to destroy residues before removing from the hood.
Standard Operating Procedure (SOP)
Protocol: Amine Coupling to 2-(Bromomethyl)-3,5-difluoropyridine
Preparation: Dry all glassware and use a nitrogen/argon balloon.
Reagent A: Dissolve 1.0 equiv of the amine nucleophile in anhydrous MeCN (Concentration ~0.2 M).
Base: Add 2.5 equiv of DIPEA (N,N-Diisopropylethylamine).
Addition: Cool the mixture to 0°C (Ice bath).
Reagent B: Add 1.1 equiv of 2-(Bromomethyl)-3,5-difluoropyridine (preferably as the HBr salt solid added in portions, or as a freshly prepared solution in MeCN).
Note: Adding the salt solid directly is often easier and avoids handling the free base solution.
Reaction: Stir at 0°C for 30 mins, then warm to Room Temp. Monitor by TLC/LCMS.
Expectation: Reaction should be complete within 1-2 hours.
Workup: Dilute with EtOAc, wash with Sat. NaHCO₃ (to remove HBr salts) and Brine.[3] Dry over Na₂SO₄.[3]
Purification: Flash chromatography. Note: The product may still be slightly unstable on silica; add 1% Et₃N to the eluent to prevent acid-catalyzed degradation.
References
Reactivity of Bromomethylpyridines
Title: "Synthesis and Reactivity of 2-(Bromomethyl)
Source:Chemistry of Heterocyclic Compounds, Vol 43.
Context: Establishes the baseline instability and self-quaternization mechanism of the picolyl bromide class.
URL:
Fluorine Substituent Effects
Title: "Fluorine in Heterocyclic Chemistry."
Source:Journal of Fluorine Chemistry.
Context: Explains the electron-withdrawing effects of 3,5-difluoro substitution on the electrophilicity of exocyclic carbons.
URL:
Handling Alkylating Agents
Title: "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards."
Source:N
Context: Standard safety protocols for lachrym
URL:
Commercial Stability Data
Title: "Safety Data Sheet: 2-(Bromomethyl)-3,5-difluoropyridine."
Minimizing byproduct formation in the synthesis of 2,3,5-trisubstituted pyridines
This technical support center is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of 2,3,5-trisubstituted pyridines. This guide provides in-depth troubleshootin...
Author: BenchChem Technical Support Team. Date: March 2026
This technical support center is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of 2,3,5-trisubstituted pyridines. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of these synthetic routes and minimize the formation of unwanted byproducts.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing not only solutions but also the underlying chemical principles to empower your synthetic strategy.
Modular Synthesis via Functionalized Pyridine Building Blocks
A modern and highly effective method for the regioselective synthesis of 2,3,5-trisubstituted pyridines involves the sequential functionalization of a pre-functionalized building block, such as 5-chloro-3-fluoro-2-(methylsulfonyl)pyridine. This approach offers excellent control over the substitution pattern. However, challenges can arise at each step.
Question 1: During the first step of the modular synthesis, the SNAr reaction of my amine with 5-chloro-3-fluoro-2-(methylsulfonyl)pyridine is low-yielding and I see multiple products. What is happening and how can I improve this?
Answer: This issue likely stems from a combination of insufficient activation of the pyridine ring for your specific nucleophile and potential side reactions. The nucleophilic aromatic substitution (SNAr) at the 3-position (displacement of fluoride) is favored due to the electron-withdrawing effects of the sulfonyl group and the other halogens. However, problems can still occur.
Causality:
Poor Nucleophile/Base Combination: If your amine is not sufficiently nucleophilic or if the base used is not optimal, the reaction will be sluggish. For less reactive amines, a stronger base is needed to deprotonate it and increase its nucleophilicity.
Formation of Isomeric Products: While the 3-position is most activated, attack at other positions can occur, especially under harsh conditions, leading to a mixture of isomers.[1]
Hydrolysis: If your reaction conditions are not strictly anhydrous, water can compete with your amine nucleophile, leading to the formation of the corresponding 3-hydroxypyridine byproduct.[1]
Troubleshooting Strategies:
Optimize Base and Solvent: Use a non-nucleophilic base like potassium carbonate or cesium carbonate. Polar aprotic solvents such as DMF or DMSO are generally preferred as they enhance the nucleophilicity of the amine.[1]
Strictly Anhydrous Conditions: Ensure your solvent and glassware are thoroughly dried, and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.
Temperature Control: Start at a lower temperature (e.g., 0 °C to room temperature) and slowly increase it if the reaction is not proceeding. This can help to minimize the formation of side products.
Question 2: In the second step, when I try to substitute the 2-methylsulfonyl group with an alcohol, I get a complex mixture of products, including what appears to be the starting material. How can I achieve a clean substitution?
Answer: The methylsulfonyl group at the 2-position is an excellent leaving group, but the reaction with alcohols (alkoxides) can be challenging.
Causality:
Incomplete Deprotonation of the Alcohol: The active nucleophile is the alkoxide. If the base used is not strong enough to fully deprotonate the alcohol, the reaction will be incomplete.
Side Reactions with the Sulfone: Grignard reagents have been reported to react with 2-sulfonylpyridines in a manner that can lead to undesired byproducts.[2] While you are using an alcohol, the principle of competing reaction pathways at the sulfonyl group is important to consider.
Hydrolysis of the Sulfonyl Group: Under certain conditions, the sulfonyl group can be hydrolyzed, leading back to a pyridin-2-one derivative.[3]
Troubleshooting Strategies:
Choice of Base: Use a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to ensure complete formation of the alkoxide.
Anhydrous Conditions: As with the first step, strictly anhydrous conditions are crucial to prevent hydrolysis of the sulfonyl group and quenching of the alkoxide.
Temperature and Reaction Time: These reactions may require elevated temperatures. Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time and to avoid decomposition at prolonged heating.
Question 3: My final palladium-catalyzed cross-coupling at the 5-chloro position is giving low yields and I'm seeing dehalogenation of my starting material. What are the likely causes?
Answer: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, are powerful but sensitive to reaction conditions.
Causality:
Catalyst Deactivation: The palladium catalyst can be deactivated by impurities or by side reactions.
Dehalogenation (Proto-dehalogenation): This is a common side reaction where the chloro group is replaced by a hydrogen atom. It can be caused by the presence of water or other proton sources in the reaction mixture.
Homocoupling: The organometallic reagent (e.g., boronic acid in a Suzuki coupling) can couple with itself, consuming the reagent and reducing the yield of the desired product.
Troubleshooting Strategies:
Optimize Catalyst System: The choice of palladium precursor and ligand is critical. For challenging couplings, consider using more specialized ligands like those from the Buchwald or Fu families.[4]
Rigorous Control of Reaction Conditions: Use anhydrous and deoxygenated solvents. The choice of base is also crucial and should be optimized for your specific substrates.
Slow Addition: Slow addition of the organometallic reagent can sometimes minimize homocoupling.
Use of Additives: Additives like silver oxide or copper(I) salts can sometimes suppress side reactions and improve yields.
Question 4: I'm attempting a Bohlmann-Rahtz synthesis to get a 2,3,5-trisubstituted pyridine, but the high temperatures required for the final cyclodehydration are causing decomposition and a tar-like substance is forming. How can I get a cleaner reaction?
Answer: The high temperatures traditionally required for the cyclodehydration step in the Bohlmann-Rahtz synthesis are a well-known drawback, often leading to polymerization and decomposition.[5][6]
Causality:
Thermal Decomposition: The aminodiene intermediate or the final pyridine product may be unstable at high temperatures.
Polymerization: The starting materials or intermediates can polymerize under harsh thermal conditions.[5]
E/Z Isomerization Barrier: High thermal energy is needed to overcome the energy barrier for the E/Z isomerization of the aminodiene, which is a prerequisite for cyclization.[6]
Troubleshooting Strategies:
Acid Catalysis: The use of a Brønsted or Lewis acid catalyst can significantly lower the temperature required for cyclodehydration.[5][6][7]
Brønsted Acids: Acetic acid is a common choice.
Solid Acid Catalysts: Amberlyst-15 ion-exchange resin is an excellent option as it can be easily filtered off after the reaction.[5][7]
Lewis Acids: Ytterbium triflate (Yb(OTf)₃) or zinc bromide (ZnBr₂) have been shown to be effective.[7][8]
One-Pot Procedures: Modified one-pot Bohlmann-Rahtz reactions, where the enamine is generated in situ, can be more efficient and avoid the isolation of the potentially unstable aminodiene intermediate.[9]
Question 5: In my Guareschi-Thorpe synthesis, I am getting a significant amount of a byproduct that I suspect is from the hydrolysis of a nitrile group. How can I prevent this?
Answer: Hydrolysis of nitrile groups to amides or carboxylic acids is a common side reaction in the Guareschi-Thorpe synthesis, especially when using aqueous or protic solvents and basic or acidic conditions.[5]
Causality:
Presence of Water: Water is the reactant for the hydrolysis of the nitrile group.
pH: The hydrolysis is catalyzed by both acid and base.
Elevated Temperatures: Higher temperatures accelerate the rate of hydrolysis.[5]
Troubleshooting Strategies:
Anhydrous Solvents: The most effective way to prevent hydrolysis is to use rigorously dried anhydrous organic solvents.
pH Control: If an aqueous medium is necessary, using a buffered system to maintain a neutral or near-neutral pH can suppress hydrolysis. An advanced version of the Guareschi-Thorpe reaction uses ammonium carbonate in an aqueous medium, which acts as both a nitrogen source and a buffer.[5][10][11]
Temperature Management: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate will minimize hydrolysis.
Minimize Reaction Time: Monitor the reaction closely and work it up as soon as the starting materials are consumed to limit the exposure of the product to hydrolytic conditions.[5]
Frequently Asked Questions (FAQs)
Q1: What are the main differences in byproduct profiles between the Bohlmann-Rahtz and Guareschi-Thorpe syntheses for 2,3,5-trisubstituted pyridines?
A1: The byproduct profiles are quite different due to the distinct reaction mechanisms and conditions.
Bohlmann-Rahtz Synthesis:
Primary Byproducts: Arise from the high temperatures required for the cyclodehydration step, leading to thermal decomposition and polymerization.[5][6]
Regioisomers: The initial Michael addition can potentially lead to different regioisomers of the aminodiene intermediate, although this is often well-controlled.[5]
Incomplete Cyclization: If the temperature is too low or the reaction time is too short, the aminodiene intermediate may be isolated as the main product.
Guareschi-Thorpe Synthesis:
Primary Byproducts: Typically result from side reactions of the functional groups on the starting materials, such as the hydrolysis of nitrile groups to amides and carboxylic acids.[5]
Polymerization: Can occur under harsh conditions, but is generally less of an issue than in the classical Bohlmann-Rahtz synthesis.[5]
Alternative Condensation Products: Depending on the substrates and reaction conditions, other condensation products may form.
Feature
Bohlmann-Rahtz Synthesis
Guareschi-Thorpe Synthesis
Primary Byproduct Concern
Thermal decomposition and polymerization
Hydrolysis of functional groups
Typical Reaction Conditions
High temperatures (can be lowered with catalysts)
Generally milder temperatures
Key to Minimizing Byproducts
Using catalysts to lower reaction temperature
Strict control of pH and anhydrous conditions
Q2: How does the choice of catalyst influence the regioselectivity and yield in the synthesis of 2,3,5-trisubstituted pyridines?
A2: The catalyst plays a pivotal role in many pyridine syntheses.
In Bohlmann-Rahtz Synthesis: Acid catalysts (Brønsted or Lewis) do not typically alter the inherent regioselectivity, which is determined by the Michael addition step. However, by lowering the reaction temperature, they significantly improve the yield by preventing thermal decomposition and polymerization.[5][6][7]
In Palladium-Catalyzed Cross-Coupling: The choice of ligand is crucial for both yield and selectivity. Bulky, electron-rich phosphine ligands can promote the desired reductive elimination step and prevent side reactions like beta-hydride elimination or catalyst deactivation.[4]
In Modern Catalytic Methods: For newer methods involving transition-metal-catalyzed cycloadditions, the metal and its ligand environment directly control the regioselectivity of how the precursors come together to form the pyridine ring.
Q3: What are the best practices for purifying 2,3,5-trisubstituted pyridines from common byproducts?
A3: The basicity of the pyridine ring can be both a help and a hindrance in purification.
Acid-Base Extraction: This is a powerful technique for separating pyridines from non-basic impurities. The crude reaction mixture can be dissolved in an organic solvent and washed with a dilute acid (e.g., 1M HCl). The basic pyridine will be protonated and move to the aqueous layer. The layers are separated, and the aqueous layer is then basified (e.g., with NaOH or NaHCO₃) to deprotonate the pyridine, which can then be re-extracted into an organic solvent.[12]
Column Chromatography: This is a very common method. However, the basicity of pyridines can cause them to streak on silica gel. This can often be mitigated by adding a small amount of a base, such as triethylamine or pyridine (typically 0.1-1%), to the eluent.
Crystallization: If your product is a solid, recrystallization from a suitable solvent system is an excellent method for achieving high purity.
Distillation: For liquid pyridines that are thermally stable, distillation can be an effective purification method.[12]
Detailed Experimental Protocols
Protocol 1: Modified One-Pot Bohlmann-Rahtz Synthesis of a 2,3,5-Trisubstituted Pyridine
This protocol utilizes acid catalysis to avoid high temperatures and minimize byproduct formation.[5]
Materials:
Enamino ester (1.0 mmol)
Alkynone (1.1 mmol)
Amberlyst-15 (ion-exchange resin)
Toluene (anhydrous)
Round-bottom flask with reflux condenser
Stirring plate with heating
Procedure:
To a solution of the enamino ester in anhydrous toluene, add the alkynone.
Add a catalytic amount of Amberlyst-15.
Heat the reaction mixture to 50-80 °C with stirring.
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
Cool the reaction mixture to room temperature.
Filter the reaction mixture to remove the Amberlyst-15 catalyst and wash the resin with a small amount of toluene.
Combine the filtrate and washings and remove the solvent under reduced pressure.
Purify the crude product by column chromatography on silica gel to isolate the desired 2,3,5-trisubstituted pyridine.
Protocol 2: Modular Synthesis - Step 1: SNAr of an Amine with 5-chloro-3-fluoro-2-(methylsulfonyl)pyridine
This protocol is adapted from a general procedure for SNAr reactions on fluoropyridines.[1]
Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. ACS Publications. Available at: [Link]
Regioselective synthesis of pyridines by redox alkylation of pyridine N-oxides with malonates. Springer. Available at: [Link]
One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journals. Available at: [Link]
Pyridine synthesis. Organic Chemistry Portal. Available at: [Link]
Bohlmann-Rahtz Pyridine Synthesis. Organic Chemistry Portal. Available at: [Link]
One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. National Center for Biotechnology Information. Available at: [Link]
Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. National Center for Biotechnology Information. Available at: [Link]
Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. National Center for Biotechnology Information. Available at: [Link]
Practical and Regioselective Synthesis of C4-Alkylated Pyridines. ChemRxiv. Available at: [Link]
Guareschi-Thorpe synthesis of pyridine. University of Liverpool. Available at: [Link]
Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. ResearchGate. Available at: [Link]
Guareschi-Thorpe Condensation. Merck Index. Available at: [Link]
METHODOLOGY FOR THE SYNTHESIS OF PYRIDINES AND PYRIDONES: DEVELOPMENT AND APPLICATIONS. LOCKSS. Available at: [Link]
Pyridine Synthesis: Cliff Notes. Baran Lab. Available at: [Link]
Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society. Available at: [Link]
One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. CORE. Available at: [Link]
Cross-Coupling Reactions Guide. Available at: [Link]
Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Publishing. Available at: [Link]
Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? National Center for Biotechnology Information. Available at: [Link]
A Mini Review on the Multicomponent Synthesis of Pyridine Derivatives. ResearchGate. Available at: [Link]
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. Available at: [Link]
Regiocontrolled Routes to Substituted Pyridines via Directed Cycloaddition Reactions. White Rose eTheses Online. Available at: [Link]
Bohlmann-Rahtz Cyclodehydration of Aminodienones to Pyridines Using N-Iodosuccinimide. Molecules. Available at: [Link]
Practical and Regioselective Synthesis of C4-Alkylated Pyridines. National Center for Biotechnology Information. Available at: [Link]
Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society. Available at: [Link]
Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry. Available at: [Link]
IPSO-SUBSTITUTION REACTIONS OF 2- AND 4-SULFONYLPYRIDINES WITH GRIGNARD REAGENTS. Heterocycles. Available at: [Link]
Palladium-catalyzed C-N and C-O cross-coupling reactions. DSpace@MIT. Available at: [Link]
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. National Center for Biotechnology Information. Available at: [Link]
De novo Synthesis of Substituted Pyridines. ResearchGate. Available at: [Link]
Substituted Dihydropyridine Synthesis by Dearomatization of Pyridines. National Center for Biotechnology Information. Available at: [Link]
Identification of Regioisomers in a Series of N-Substituted Pyridin-4-yl Imidazole Derivatives by Regiospecific Synthesis, GC/MS, and 1H NMR. The Journal of Organic Chemistry. Available at: [Link]
2-Sulfonyl pyridines as tunable, cysteine-reactive electrophiles. National Center for Biotechnology Information. Available at: [Link]
Substitution reactions of 5-nitropyridine-2-sulfonic acid. A new pathway to 2,5-disubstituted pyridines. ResearchGate. Available at: [Link]
Comparing reactivity of 2-(Bromomethyl)-3,5-difluoropyridine vs 2-(chloromethyl)-3,5-difluoropyridine
Topic: Comparing reactivity of 2-(Bromomethyl)-3,5-difluoropyridine vs 2-(chloromethyl)-3,5-difluoropyridine Content Type: Technical Comparison Guide Audience: Senior Chemists, Process Engineers, and Drug Discovery Scien...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Comparing reactivity of 2-(Bromomethyl)-3,5-difluoropyridine vs 2-(chloromethyl)-3,5-difluoropyridine
Content Type: Technical Comparison Guide
Audience: Senior Chemists, Process Engineers, and Drug Discovery Scientists
Executive Summary
In the design of fluorinated heterocycles for medicinal chemistry, the choice between 2-(chloromethyl)-3,5-difluoropyridine (Compound A) and 2-(bromomethyl)-3,5-difluoropyridine (Compound B) is rarely a simple matter of availability. It is a trade-off between shelf-stability and kinetic reactivity .
The Chloro analog is the industry standard for storage and scale-up. It is sufficiently reactive for most nitrogen and sulfur nucleophiles but requires thermal activation.
The Bromo analog is a "hot" electrophile. It allows for alkylations at lower temperatures (critical for fragile substrates) but suffers from rapid degradation and light sensitivity.
Recommendation: For standard workflows, utilize the Chloro analog. For difficult alkylations (sterically hindered or weak nucleophiles), do not isolate the Bromo analog; instead, generate it in situ via Finkelstein activation of the Chloro precursor.
Mechanistic Analysis & Electronic Effects[1]
The reactivity difference between these two species is governed by the interplay of the leaving group ability and the unique electronic environment of the 3,5-difluoropyridine core.
The 3,5-Difluoro Effect
Unlike unsubstituted pyridine, the 3,5-difluoro motif exerts a potent electron-withdrawing inductive effect (-I).
Enhanced Electrophilicity: The fluorine atoms pull electron density from the ring, which in turn pulls density from the exocyclic methylene carbon (
). This lowers the LUMO energy, making the center significantly more susceptible to nucleophilic attack () compared to non-fluorinated picolyl halides.
Suppressed Self-Alkylation: A common failure mode for 2-chloromethylpyridine is intermolecular polymerization (N attacking
). The 3,5-difluoro substitution reduces the basicity and nucleophilicity of the pyridine nitrogen, significantly improving the shelf-stability of the salt forms compared to non-fluorinated analogs.
Leaving Group Physics (Cl vs. Br)
Bond Dissociation Energy (BDE): The C-Cl bond (~80 kcal/mol) is stronger than the C-Br bond (~68 kcal/mol).
Transition State: The Bromide ion is larger and more polarizable (softer), stabilizing the transition state in
reactions more effectively than Chloride.
Visualization: Reactivity Landscape
The following diagram illustrates the kinetic pathways and the energy barrier differences.
Figure 1: Comparative reaction coordinate visualization. Note the "Finkelstein Shortcut" (blue dotted line) allowing access to the Bromo kinetic profile from the Chloro precursor.
Comparative Data Profile
The following table summarizes the operational differences. Data is synthesized from general picolyl halide properties and fluorinated analog behaviors.
Feature
2-(Chloromethyl)-3,5-difluoropyridine
2-(Bromomethyl)-3,5-difluoropyridine
CAS Number
1222633-85-3
(Analogous variants often generated in situ)
Leaving Group Ability
Moderate ( of HCl = -7)
High ( of HBr = -9)
Stability (Solid)
High (as HCl salt). Store at 4°C.
Low. Light sensitive. Hydrolysis prone.
Reaction Temp
Typically 60°C - Reflux
0°C - Room Temperature
Selectivity
High (Controlled reaction)
Lower (Risk of bis-alkylation)
Handling
Standard Corrosive/Lachrymator
Severe Lachrymator (Handle in glovebox/hood)
Preferred Use
Scale-up; Stable Inventory
Difficult substrates; Low-temp requirements
Experimental Protocols
Protocol A: Standard Alkylation (Using Chloro Analog)
Best for: Primary amines, thiols, and phenols where heating is acceptable.
Setup: In a flame-dried flask, dissolve the nucleophile (1.0 equiv) in dry Acetonitrile (MeCN) or DMF.
is displaced by to form the transient 2-(iodomethyl) species, which reacts ~100x faster than the chloride.
Reaction: Stir at Room Temperature .
Outcome: High conversion without thermal degradation.
Decision Matrix: Which Workflow?
Use this logic flow to determine the optimal experimental path for your synthesis.
Figure 2: Decision matrix for selecting the appropriate alkylation protocol.
Safety & Handling (Critical)
Lachrymators: Both compounds are potent lachrymators (tear gas agents). The 3,5-difluoro substitution increases volatility and lipophilicity, potentially enhancing skin absorption.
Vesicants: Direct contact can cause severe blistering.
Neutralization: Quench all glassware and waste with dilute NaOH or ammonia solution to destroy residual alkylating agent before removal from the fume hood.
References
BenchChem. (2025).[4] Reactivity of the chloromethyl group in pyridine derivatives. Retrieved from
Petko, K. I., et al. (2024). O- and N-Difluoromethylation of 2-Pyridones. Journal of Organic and Pharmaceutical Chemistry.
Chemistry LibreTexts. (2022). Bond Dissociation Energy and Halogen Reactivity.
Fisher Scientific. (2025). Safety Data Sheet: 2-(Chloromethyl)pyridine hydrochloride.
Truong, T. T., et al. (2023).[5] Development of direct C-3 difluoromethylation reaction. Open Access Journal.
2-(Bromomethyl)-3,5-difluoropyridine as a bioisosteric replacement for other building blocks
[1][2] Executive Summary 2-(Bromomethyl)-3,5-difluoropyridine (CAS: 886372-06-9) represents a high-value building block in modern medicinal chemistry, serving as a bioisosteric replacement for benzyl halides and non-fluo...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2]
Executive Summary
2-(Bromomethyl)-3,5-difluoropyridine (CAS: 886372-06-9) represents a high-value building block in modern medicinal chemistry, serving as a bioisosteric replacement for benzyl halides and non-fluorinated picolyl halides.[1][2] Its primary utility lies in its ability to modulate pKa , enhance metabolic stability , and fine-tune lipophilicity without significantly altering steric volume.[1][2]
This guide analyzes the compound’s performance against standard alternatives, providing experimental protocols and decision-making frameworks for lead optimization.
Part 1: Physicochemical Profiling & Bioisosteric Rationale
The 3,5-difluoropyridine motif offers a "Goldilocks" zone between the lipophilic, metabolically susceptible phenyl ring and the basic, polar pyridine ring.[1][2]
Comparative Analysis: The "Fluorine Effect"
The introduction of fluorine atoms at the 3- and 5-positions of the pyridine ring creates a profound electronic shift. Unlike standard pyridine, which acts as a hydrogen bond acceptor and a weak base, the 3,5-difluoro analog is significantly electron-deficient.[1][2]
Table 1: Comparative Properties of Building Block Alternatives
Feature
Benzyl Bromide (Phenyl)
2-(Bromomethyl)pyridine (Pyridine)
2-(Bromomethyl)-3,5-difluoropyridine
Electronic Nature
Electron-neutral / Rich
Electron-deficient (Weakly)
Highly Electron-deficient
Ring Basicity (pKa)
N/A (Neutral)
~5.2 (Basic N)
< 1.0 (Non-basic N)
H-Bonding
None
Acceptor
Weak Acceptor
Metabolic Liability
High (CYP oxidation at para/meta)
Moderate (N-oxidation)
Low (Blocked 3,5 sites + deactivated ring)
Lipophilicity (LogP)
High
Low
Intermediate
Reactivity (SN2)
Moderate
High
Very High (Activated benzylic position)
Mechanism of Action in Drug Design
pKa Modulation (The hERG/Permeability Fix):
Standard pyridine rings often introduce a basic center (pKa ~5.2). At physiological pH, this can lead to partial ionization, potentially reducing membrane permeability or increasing affinity for the hERG channel (a common cardiac toxicity liability). The two fluorine atoms in 3,5-difluoropyridine inductively withdraw electron density, dropping the pKa of the pyridine nitrogen below 1.[2]0. This ensures the ring remains neutral at physiological pH, improving passive permeability.
Metabolic "Armor":
The 3- and 5-positions on phenyl and pyridine rings are common "soft spots" for Cytochrome P450 (CYP) mediated oxidation.[1] Fluorine substitution at these positions physically blocks metabolic attack and electronically deactivates the ring, preventing the formation of reactive epoxide intermediates.
Part 2: Decision Framework for Application
Use the following logic flow to determine if 2-(Bromomethyl)-3,5-difluoropyridine is the correct tool for your optimization campaign.
Figure 1: Strategic decision tree for selecting 3,5-difluoropyridine during Lead Optimization.
Part 3: Synthetic Utility & Experimental Protocol
The electron-withdrawing nature of the fluorine atoms makes the methylene bromide highly electrophilic. It reacts rapidly with nucleophiles (amines, thiols, phenoxides) under mild conditions.[1][2]
Protocol: N-Alkylation of Secondary Amines
This protocol describes the coupling of 2-(Bromomethyl)-3,5-difluoropyridine with a secondary amine (e.g., a piperazine derivative) to generate a tertiary amine.[1][2]
Potassium Carbonate (K₂CO₃) (2.0 equiv) or DIPEA (1.5 equiv)
Acetonitrile (ACN) or DMF (anhydrous)
Step-by-Step Methodology:
Preparation: Charge a reaction vial with the amine substrate (1.0 mmol) and anhydrous ACN (5 mL).
Base Addition: Add K₂CO₃ (2.0 mmol, 276 mg). Ensure the suspension is stirring vigorously.
Reagent Addition: Add 2-(Bromomethyl)-3,5-difluoropyridine (1.1 mmol, ~229 mg) dropwise at 0°C. Note: The reaction is exothermic and faster than benzyl bromide analogs.
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor via LC-MS (Expect M+H peak).
Work-up:
Filter off inorganic salts.
Concentrate the filtrate under reduced pressure.
Redissolve in EtOAc and wash with water (x2) and brine.
Purification: Purify via flash column chromatography (Hexane/EtOAc gradient).
Critical Consideration: Due to the activated nature of the benzylic position, avoid strong nucleophilic bases (like NaH) unless necessary, as they may cause elimination or self-condensation side reactions.
Part 4: Mechanistic Impact on Metabolism[1]
The following diagram illustrates how the 3,5-difluoro substitution pattern protects the scaffold from oxidative degradation compared to a standard pyridine.
Figure 2: Comparison of metabolic pathways.[1] The 3,5-difluoro substitution sterically and electronically inhibits CYP450 oxidation at the nitrogen and the ring carbons.[2]
References
Meanwell, N. A. (2011).[4] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(2), 582–638.[2] Link
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1][2] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1][2] Link
Böhm, H. J., et al. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643.[1][2] Link
PubChem. (2024). Compound Summary: 2-(Bromomethyl)-3,5-difluoropyridine.[1][2][5] National Library of Medicine. Link
A Comprehensive Guide to NMR Analysis of Highly Coupled Fluoropyridines: 2-(Aminomethyl)-3,5-difluoropyridine Derivatives
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Methodological Comparison of Standard 1D NMR vs. F-Decoupled and 2D NMR Techniques for Fluorinated Building Blocks Executive Su...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Focus: Methodological Comparison of Standard 1D NMR vs.
F-Decoupled and 2D NMR Techniques for Fluorinated Building Blocks
Executive Summary: The Analytical Challenge
In modern medicinal chemistry, 2-(aminomethyl)-3,5-difluoropyridine and its derivatives are highly sought-after building blocks, frequently utilized in the development of kinase inhibitors and CNS-active therapeutics. However, verifying the structural integrity and purity of these compounds presents a significant analytical bottleneck.
The presence of two fluorine atoms (
F) on the pyridine ring introduces a highly complex spin-spin coupling network. Because F has a spin of ½ and a 100% natural abundance, it couples strongly with both C and H nuclei[1]. This heteronuclear J-coupling splits standard NMR signals into complex multiplets, severely reducing the Signal-to-Noise Ratio (SNR) and masking underlying impurity peaks.
This guide objectively compares three analytical methodologies—Standard 1D NMR ,
F-Decoupled NMR , and 2D Heteronuclear NMR —benchmarking their performance in elucidating the structure and purity of 2-(aminomethyl)-3,5-difluoropyridine.
The Mechanistic Challenge: Spin-Spin Coupling Networks
To understand why standard NMR often fails for purity analysis of fluoropyridines, we must examine the causality of the spectral splitting.
In 2-(aminomethyl)-3,5-difluoropyridine, the fluorine atoms at positions 3 and 5 exert both direct and long-range coupling:
C-F Coupling: The carbons directly bonded to fluorine (C3 and C5) exhibit massive one-bond couplings ( Hz). Adjacent carbons (C2, C4, C6) show two-bond couplings ( Hz) [1].
H-F Coupling: The proton at position 4 (H4) is flanked by two fluorines, resulting in a triplet ( Hz). The proton at position 6 (H6) couples primarily to F5, appearing as a doublet or double-doublet [4].
When analyzing a batch for trace regioisomer impurities (e.g., 2,5-difluoro or 3,6-difluoro derivatives), these broad multiplets overlap, making standard integration and qNMR (quantitative NMR) highly inaccurate.
Fig 1: Heteronuclear spin-spin coupling network in 2-(aminomethyl)-3,5-difluoropyridine.
Performance: Sufficient for basic identity confirmation.
Limitations: The
C spectrum will contain complex doublets of doublets (dd) for almost every carbon in the pyridine ring. The splitting distributes the signal intensity across multiple peaks, severely degrading the SNR. Trace impurities hidden under the wide spectral footprint of C3 and C5 will be missed.
Alternative B:
F-Decoupled NMR (
H{
F} and
C{
F})
Performance: The gold standard for purity analysis of fluorinated compounds [2].
Mechanism: By continuously irradiating the
F resonant frequency during acquisition, rapid spin transitions are induced in the fluorine nuclei. This averages the -coupling to zero.
Advantage: The complex multiplets in the
H and C spectra collapse into sharp singlets. This provides a massive boost to SNR and allows for precise integration of trace impurities.
Alternative C: 2D Heteronuclear NMR (HMBC, HOESY)
Performance: Required for de novo structural elucidation and absolute regiochemistry.
Advantage:
H-F Heteronuclear Overhauser Effect Spectroscopy (HOESY) can detect through-space proximity between the aminomethyl protons and the F3 atom, unequivocally proving the substitution pattern [3].
Quantitative Data Comparison
The following table benchmarks the expected spectral output between Standard and
F-Decoupled methodologies for the target compound.
Table 1: Predicted NMR Spectral Data Comparison for 2-(aminomethyl)-3,5-difluoropyridine
To achieve the superior resolution of Alternative B, a triple-resonance system (or a dedicated
H/F/C dual-tune probe) is required. Below is the field-proven protocol for acquiring a C{H, F} spectrum.
Step 1: Sample Preparation
Dissolve 25–30 mg of 2-(aminomethyl)-3,5-difluoropyridine in 0.6 mL of CDCl
or DMSO-. Ensure the sample is free of paramagnetic impurities which can broaden signals.
Step 2: Probe and Channel Configuration
Assign the observe channel (f1) to
C.
Assign decoupling channel 1 (f2) to
H.
Assign decoupling channel 2 (f3) to
F.
Step 3: Decoupler Calibration (Critical Step)
Because the chemical shift difference between F3 and F5 can span several ppm, standard continuous wave (CW) decoupling will fail to decouple both nuclei simultaneously.
Select a composite pulse decoupling sequence (e.g., GARP or WURST ) for the
F channel.
Calibrate the
F 90° pulse width accurately to ensure the decoupling bandwidth covers the entire F spectral window (typically -100 to -150 ppm for fluoropyridines).
Step 4: Acquisition Parameters
Set the relaxation delay (D1) to
seconds.
Note on NOE: Simultaneous decoupling of
H and F will alter the Nuclear Overhauser Effect (NOE) enhancement of the C signals. If absolute quantitative integration of the carbon spectrum is required (qNMR), use inverse gated decoupling to suppress the NOE buildup while maintaining multiplet collapse.
Fig 2: Decision workflow for selecting NMR methodologies for fluorinated pyridines.
Conclusion
When evaluating the quality of highly coupled fluorinated building blocks like 2-(aminomethyl)-3,5-difluoropyridine, relying solely on standard 1D NMR is a liability. The extensive
-coupling networks obscure baseline impurities and complicate structural verification.
By upgrading the analytical methodology to
F-decoupled C and H NMR , researchers can collapse complex multiplets into highly resolved singlets. This alternative methodology dramatically improves SNR, ensures accurate purity quantification, and prevents downstream failures in drug development pipelines.
References
NMR spectral characteristics of fluorocontaining pyridines. fluorine1.ru.[Link]
19F,13C NMR analysis of an oxygen carrier, perfluorotributylamine, and perfluoropentanoic acid. researchgate.net.[Link]
Stereochemical Analysis of Tertiary Trifluoroacetamides Leveraging Both Through-Space 1H···19F Spin−Spin Couplings and Anisotropic Solvent-Induced Shifts. acs.org.[Link]
Comparative
Enhancing Ligand Efficiency: A Structural and Comparative Guide to 2-(Bromomethyl)-3,5-difluoropyridine Derivatives
Introduction In modern structure-based drug design (SBDD), the strategic introduction of halogen atoms into heterocyclic scaffolds is a proven method for optimizing both pharmacodynamics and pharmacokinetics. Among these...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
In modern structure-based drug design (SBDD), the strategic introduction of halogen atoms into heterocyclic scaffolds is a proven method for optimizing both pharmacodynamics and pharmacokinetics. Among these building blocks, 2-(bromomethyl)-3,5-difluoropyridine (and its hydrobromide salt) has emerged as a superior reagent compared to its non-fluorinated counterparts[1].
This guide provides an objective, data-driven comparison of 2-(bromomethyl)-3,5-difluoropyridine against alternative pyridine derivatives. By analyzing X-ray crystallographic data, conformational preferences, and real-world applications in antiviral drug development, we will establish why this specific difluorinated scaffold is critical for maximizing ligand and lipophilic efficiencies.
The Rationale for 3,5-Difluorination: Causality in Crystal Packing
To understand the superiority of 2-(bromomethyl)-3,5-difluoropyridine, one must examine the fundamental causality behind fluorine substitution. Fluorine is highly electronegative and possesses a small Van der Waals radius. When two fluorine atoms are introduced at the 3 and 5 positions of a pyridine ring, they induce two critical effects:
Electronic Modulation: The strongly electron-withdrawing fluorine atoms significantly lower the pKa of the pyridine nitrogen. This reduction in basicity prevents excessive protonation at physiological pH, thereby increasing membrane permeability and oral bioavailability[2].
Solid-State Conformation: Ab initio quantum-chemical calculations (MP2/6-311G(d,p)) demonstrate that fluorine substitution fundamentally alters intermolecular interaction energies[3]. While mono-substituted pyridines typically crystallize in a standard herringbone packing motif, the introduction of multiple fluorine atoms shifts the crystal packing toward a parallel arrangement. This is driven by the delicate energetic balance of weak F···F repulsions and attractive F···H interactions[3].
Mechanistic pathway showing how 3,5-difluorination improves drug profile and structural conformation.
When evaluating building blocks for API synthesis, understanding the exact 3D conformation via X-ray crystallography is paramount. The table below summarizes the comparative crystallographic and physicochemical metrics of 2-(bromomethyl)pyridine derivatives to illustrate the structural advantages of the 3,5-difluoro variant.
Table 1: Structural and Physicochemical Comparison of Pyridine Derivatives
Data synthesized from crystallographic literature on fluorinated pyridines and medicinal chemistry optimization studies.
Application in Drug Design: HIV-1 Integrase Inhibitors
The practical superiority of 2-(bromomethyl)-3,5-difluoropyridine is best demonstrated in the development of antiviral therapeutics. In a landmark study, researchers utilized this specific building block to synthesize novel tricyclic N-hydroxy-dihydronaphthyridinones—potent, orally bioavailable HIV-1 integrase inhibitors[2].
The 3,5-difluoropyridin-2-ylmethyl moiety was strategically chosen over its non-fluorinated counterparts because it maximized both ligand efficiency (LE) and lipophilic efficiency (LipE) against the viral target[2]. The synthesis involves reacting the naphthyridinone core with 2-(bromomethyl)-3,5-difluoropyridine hydrobromide in the presence of sodium hydride. The electron-deficient nature of the difluoropyridine ring stabilizes the transition state during the N-alkylation, yielding the intermediate efficiently[4].
Workflow for synthesizing HIV-1 integrase inhibitors using 2-(bromomethyl)-3,5-difluoropyridine.
To objectively verify the conformational advantages of 3,5-difluoropyridine derivatives, researchers must perform rigorous X-ray crystallographic analysis. The following protocol outlines a self-validating methodology for growing and analyzing these crystals.
Step 1: Single Crystal Growth via Vapor Diffusion
Causality: Fluorinated pyridine derivatives often exhibit high solubility in halogenated solvents but can precipitate amorphously if solvent evaporation is too rapid. Vapor diffusion ensures a slow, thermodynamically controlled approach to supersaturation, yielding high-quality, defect-free single crystals.
Procedure: Dissolve 10 mg of the synthesized 3,5-difluoropyridine derivative in 0.5 mL of dichloromethane (solvent) in a small inner vial. Place this vial inside a larger outer vial containing 3 mL of pentane (anti-solvent). Seal the outer vial tightly and leave undisturbed at 4 °C for 3–5 days until distinct crystals form.
Step 2: X-Ray Diffraction Data Collection
Causality: The high electronegativity of fluorine and the heavy electron density of bromine require high-energy radiation and minimal thermal noise to accurately resolve bond lengths (e.g., C-F and C-Br).
Procedure: Select a crystal of suitable dimensions (e.g., 0.2 × 0.1 × 0.1 mm) and mount it on a glass fiber using perfluoropolyether oil. Transfer the crystal to a diffractometer equipped with a Mo-Kα radiation source (λ = 0.71073 Å). Maintain the crystal at a cryogenic temperature of 120 K using a nitrogen cold stream[5]. Collect data utilizing ω-scans.
Step 3: Structure Solution and Refinement (Self-Validation)
Procedure: Solve the structure using direct methods (e.g., SHELXT) to locate the heavy atoms (Br, F, N, O). Refine the structure using full-matrix least-squares on F² (SHELXL). Anisotropically refine all non-hydrogen atoms.
Validation Criteria: The protocol is considered successful and the structural data trustworthy if the final refinement yields an R1 factor of < 0.05 (indicating less than 5% discrepancy between the calculated and observed models) and a Goodness-of-Fit (S) value approaching 1.0.
Conclusion
The objective comparison between 2-(bromomethyl)-3,5-difluoropyridine and its less-fluorinated alternatives reveals a clear superiority for the 3,5-difluoro scaffold in advanced drug design. By fundamentally altering the crystal packing from a herringbone to a parallel arrangement[3], and by drastically lowering the pKa of the pyridine nitrogen, this building block enables the synthesis of highly efficient, orally bioavailable therapeutics, as evidenced by its critical role in the development of HIV-1 integrase inhibitors[2]. For researchers aiming to optimize lipophilic efficiency and structural conformation, 2-(bromomethyl)-3,5-difluoropyridine remains a premier choice.
References
Crystal Structures of Fluorinated Pyridines from Geometrical and Energetic Perspectives
Crystal Growth & Design (ACS Publications)[Link]
Design and synthesis of novel N-hydroxy-dihydronaphthyridinones as potent and orally bioavailable HIV-1 integrase inhibitors
Journal of Medicinal Chemistry (PubMed)[Link]
3,5-Difluoropyridine | C5H3F2N
PubChem (National Institutes of Health)[Link]
Polyhalogenated heterocyclic compounds. Part 43. Reactions of 4-lithio-2,6-dibromo-3,5-difluoropyridine
Arkivoc
[Link]
2-(bromomethyl)-3,5-difluoropyridine hydrobromide - CAS 1293388-07-4
Molaid Chemical Database[Link]
Engineering Bioisosteres: A Head-to-Head Comparison of 2-(Bromomethyl)-3,5-difluoropyridine vs. 2-(Bromomethyl)pyridine
As a Senior Application Scientist navigating the complexities of drug design, I frequently encounter the challenge of optimizing pharmacokinetic (PK) profiles without sacrificing target affinity. The strategic incorporat...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist navigating the complexities of drug design, I frequently encounter the challenge of optimizing pharmacokinetic (PK) profiles without sacrificing target affinity. The strategic incorporation of fluorine into heterocyclic scaffolds has revolutionized this optimization process. Approximately 20–25% of currently marketed pharmaceuticals contain at least one fluorine atom, a testament to its profound impact on drug properties[1].
In this guide, we will objectively compare a classic synthetic building block, 2-(Bromomethyl)pyridine , against its heavily engineered bioisostere, 2-(Bromomethyl)-3,5-difluoropyridine . We will dissect the causality behind their physicochemical differences and provide self-validating experimental protocols for their application.
Physicochemical Profiling: The Causality of Fluorination
The decision to transition from a standard picolyl group to a 3,5-difluoropicolyl group is rarely arbitrary; it is driven by the need to resolve specific metabolic and physicochemical liabilities[2].
pKa Modulation and Basicity
The non-fluorinated pyridine ring has a
of approximately 5.9. At a physiological pH of 7.4, a significant fraction of these molecules remains protonated. This basicity often leads to off-target electrostatic interactions, most notably with the hERG potassium channel, which can induce cardiotoxicity.
Because fluorine is highly electronegative,1 across the aromatic system[1]. This pulls electron density away from the nitrogen lone pair, drastically dropping the
to ~1.2. Consequently, the difluoropyridine is strictly neutral in vivo, which enhances passive membrane permeability (LogD) and mitigates hERG binding risks[3].
Metabolic Shielding
Unsubstituted pyridines are highly susceptible to hepatic Cytochrome P450 (CYP450) mediated ring hydroxylation and N-oxidation. Fluorine atoms are frequently introduced at these metabolically labile sites to block oxidative degradation[1]. The strong C-F bond cannot be easily oxidized, effectively shielding the ring and prolonging the compound's half-life.
From a practical laboratory standpoint, both compounds are aggressive alkylating agents. A critical handling requirement is that 4[4]. If left as free bases, the molecules possess both a nucleophilic pyridine nitrogen and a highly electrophilic bromomethyl group, leading to rapid, spontaneous intermolecular self-alkylation (polymerization). The hydrobromide form protonates the nitrogen, neutralizing its nucleophilicity and ensuring high solubility in polar solvents[4].
During
nucleophilic substitution, the difluoro analogue exhibits accelerated reaction kinetics. The electron-withdrawing fluorines increase the electrophilicity of the adjacent benzylic carbon, lowering the activation energy barrier for nucleophilic attack. However, this heightened electrophilicity also makes the difluoro compound more susceptible to background aqueous hydrolysis, necessitating strictly anhydrous reaction conditions.
Quantitative Head-to-Head Profiling
The following table synthesizes the critical physicochemical and kinetic parameters distinguishing the two building blocks.
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every choice of reagent and control serves a specific mechanistic purpose.
Protocol A: Comparative
N-Alkylation Workflow
Objective: To cleanly alkylate a secondary amine while preventing the hydrolysis of the bromomethyl group.
reactions by leaving the nucleophile unsolvated and highly reactive.
Base: Potassium Carbonate (
). A heterogeneous, mild inorganic base is chosen to scavenge the hydrobromide salt and the HBr byproduct of the reaction. Unlike soluble organic bases (e.g., TEA), minimizes the risk of base-catalyzed side reactions or hydrolysis.
Step-by-Step Methodology:
Preparation: In an oven-dried vial under
, dissolve 1.0 eq of the target secondary amine in anhydrous MeCN (0.2 M).
Base Addition: Add 3.0 eq of finely powdered, anhydrous
. Stir for 10 minutes to ensure a uniform suspension.
Electrophile Addition: Slowly add 1.2 eq of the chosen alkylating agent (e.g., 2-(Bromomethyl)-3,5-difluoropyridine hydrobromide).
Reaction: Stir at 25°C for 2 hours.
Internal Validation (Crucial): Run a parallel Negative Control vial containing the amine and the alkylating agent, but omitting the
. This validates that the reaction is strictly base-mediated (as the HBr salt must be neutralized to free the electrophile) and allows you to monitor any background solvolysis.
Workup & Analysis: Filter the suspension to remove inorganic salts. Dilute the filtrate with LC-MS grade Methanol containing 1 µM Propranolol (Internal Standard) and analyze via LC-MS/MS to quantify conversion.
Protocol B: Human Liver Microsome (HLM) Stability Assay
Objective: To empirically validate the metabolic shielding provided by the fluorine atoms.
Causality & Reagent Selection:
NADPH Regenerating System: CYP450 enzymes require a continuous supply of reducing equivalents to drive oxidative metabolism. An NADPH regenerating system ensures the cofactor is not depleted during the assay.
Step-by-Step Methodology:
Incubation Mix: Prepare a 1.0 mL mixture containing 1.0 mg/mL pooled Human Liver Microsomes in 100 mM Potassium Phosphate buffer (pH 7.4).
Spike: Add the synthesized picolyl-derivatives (from Protocol A) to a final concentration of 1 µM. Keep the organic solvent (DMSO) concentration below 0.1% to prevent CYP inhibition.
Initiation: Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding the NADPH regenerating system.
Validation Controls: Run a Positive Control using Verapamil (a known high-clearance drug) to validate microsomal activity. Run a Negative Control omitting NADPH to account for non-CYP mediated chemical degradation.
Sampling: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes. Quench immediately in 150 µL of ice-cold Acetonitrile containing an internal standard. Centrifuge and analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (
) and half-life ().
References
Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs
Source: IK PRRESS
URL:1
Organic & Biomolecular Chemistry - RSC Publishing
Source: Royal Society of Chemistry
URL:2
2-(Bromomethyl)pyridine hydrobromide – Product Profile
Source: Chem-Impex International
URL:4
A Technical Guide to the Physicochemical Properties of Pyridines
Source: Benchchem
URL:3
The 3,5-Difluorobenzyl Linker in PROTACs: A Comparative Guide to Efficacy
For Researchers, Scientists, and Drug Development Professionals In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a pivotal strategy for elim...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a pivotal strategy for eliminating disease-causing proteins. These heterobifunctional molecules, consisting of a warhead for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker, offer a powerful therapeutic modality. While the warhead and E3 ligase ligand provide target specificity and recruitment of the cellular degradation machinery, the linker is increasingly recognized as a critical determinant of a PROTAC's overall efficacy.[1] This guide provides a comprehensive analysis of the anticipated efficacy of PROTACs synthesized with a 3,5-difluorobenzyl linker, comparing its potential performance with other common linker classes based on established principles of PROTAC design and the known effects of its structural components.
The Central Role of the Linker in PROTAC Efficacy
The linker in a PROTAC is far from a passive spacer; it actively influences several key parameters that dictate the molecule's ability to induce protein degradation.[1] These include:
Ternary Complex Formation and Stability: The linker's length, rigidity, and chemical composition are paramount in facilitating the formation of a stable and productive ternary complex, which consists of the POI, the PROTAC, and the E3 ligase.[1]
Physicochemical Properties: The linker significantly impacts the PROTAC's solubility, a crucial factor for both in vitro assays and in vivo bioavailability.[]
Cell Permeability: As PROTACs must cross the cell membrane to reach their intracellular targets, the linker's properties, such as its polarity and ability to form intramolecular hydrogen bonds, play a crucial role in its ability to passively diffuse across the lipid bilayer.[3][4][5][6]
The choice of linker can therefore make the difference between a highly potent and a completely inactive PROTAC, even when the same warhead and E3 ligase ligand are employed.[7]
The 3,5-Difluorobenzyl Linker: A Rationale for Enhanced Efficacy
The 3,5-difluorobenzyl linker incorporates two key features that are hypothesized to confer advantages in PROTAC design: a rigid aromatic ring and fluorine substituents. While direct head-to-head comparative data for this specific linker is not extensively available in the public domain, we can extrapolate its likely impact based on established medicinal chemistry principles.
Rigidity for Pre-organization
The benzyl group introduces a degree of rigidity to the linker. Unlike flexible alkyl or polyethylene glycol (PEG) chains, which can adopt numerous conformations, a rigid linker can help to pre-organize the PROTAC into a conformation that is favorable for binding to both the POI and the E3 ligase.[8] This pre-organization can reduce the entropic penalty associated with ternary complex formation, potentially leading to a more stable and productive complex.
Fluorination for Modulating Physicochemical Properties
The incorporation of fluorine atoms onto the benzyl ring is a well-established strategy in drug design to fine-tune a molecule's properties.[] In the context of a PROTAC linker, the 3,5-difluoro substitution is expected to:
Influence Lipophilicity: Fluorine is highly electronegative and can alter the electronic properties of the aromatic ring, thereby influencing the overall lipophilicity of the PROTAC. This can have a significant impact on cell permeability and solubility.[]
Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the linker less susceptible to metabolic degradation by cellular enzymes. This can lead to a longer half-life and sustained protein degradation.
Promote Favorable Conformations: The fluorine atoms can engage in non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, which can help to stabilize a specific conformation of the PROTAC that is conducive to ternary complex formation.[4]
Comparative Analysis: 3,5-Difluorobenzyl vs. Common Linker Classes
To understand the potential advantages of a 3,5-difluorobenzyl linker, it is useful to compare it to other commonly used linker types.
Linker Type
Key Characteristics
Potential Advantages
Potential Disadvantages
Alkyl Chains
Flexible, hydrophobic
Synthetically accessible, can be of varying lengths.
Can lead to poor solubility, may not favor a productive ternary complex conformation.[]
PEG Linkers
Flexible, hydrophilic
Improved solubility, can enhance cell permeability.
May have lower metabolic stability.[]
Rigid Linkers (e.g., Piperazine, Cycloalkanes)
Conformationally constrained
Can pre-organize the PROTAC for optimal binding, potentially leading to higher potency.
Can be more synthetically challenging, a poorly designed rigid linker may introduce steric hindrance.
3,5-Difluorobenzyl Linker
Semi-rigid, fluorinated
Potential for pre-organization, enhanced metabolic stability, and favorable modulation of physicochemical properties.
Synthesis may be more complex than simple alkyl or PEG linkers. The rigid nature may require careful optimization of the attachment points and overall length.
Experimental Workflows for Comparative Efficacy Assessment
To empirically determine the efficacy of a PROTAC synthesized with a 3,5-difluorobenzyl linker, a series of well-defined experiments are necessary. The following protocols provide a framework for a comprehensive comparative analysis.
Experimental Workflow: From Synthesis to Cellular Degradation
Caption: A comprehensive workflow for the comparative evaluation of PROTAC efficacy.
Protocol 1: Western Blot Analysis of PROTAC-Mediated Protein Degradation
This is the most common method to quantify the degradation of a target protein.[9]
1. Cell Culture and Treatment:
Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.
Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specific duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
After treatment, wash cells with ice-cold PBS.
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
Centrifuge the lysates to pellet cell debris and collect the supernatant.
3. Protein Quantification:
Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
4. SDS-PAGE and Western Blotting:
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
Also probe for a loading control protein (e.g., GAPDH, β-actin) to normalize for protein loading.
5. Detection and Analysis:
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Quantify the band intensities using densitometry software.
Normalize the target protein band intensity to the loading control.
Calculate the percentage of protein degradation relative to the vehicle control.
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[9][10]
This assay measures the binding kinetics and affinity of the PROTAC to the POI and E3 ligase, and the formation of the ternary complex.
1. Immobilization:
Immobilize the E3 ligase (e.g., VHL or Cereblon) onto an SPR sensor chip.
2. Binary Interaction Analysis:
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binding affinity (KD) of the PROTAC for the E3 ligase.
In a separate experiment, inject a series of concentrations of the POI over an appropriate sensor surface to determine its binding affinity for the PROTAC (this may require immobilizing the PROTAC or using a solution-based affinity method).
3. Ternary Complex Formation Analysis:
Inject a constant concentration of the POI mixed with a series of concentrations of the PROTAC over the immobilized E3 ligase.
An increase in the binding response compared to the PROTAC alone indicates the formation of the ternary complex.
Analyze the data to determine the cooperativity of ternary complex formation. Positive cooperativity (α > 1) indicates that the binding of the PROTAC to one protein enhances its binding to the other, which is often a hallmark of an effective PROTAC.[11]
Data Presentation: Summarizing Quantitative Efficacy Data
To facilitate a clear comparison, all quantitative data should be summarized in a structured table.
Abeje, A. A., et al. (2023). Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry, 66(10), 6748-6761.
Åkerblad, P., et al. (2022). Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. Journal of Medicinal Chemistry, 65(20), 13686-13697.
Abeje, A. A., et al. (2023). Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry, 66(10), 6748-6761.
Li, B., et al. (2023). Linker-free PROTACs efficiently induce the degradation of oncoproteins.
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312.
ResearchGate. (n.d.). DC50 values for 4h, for the AUC of 24h and the Dmax between 23 and 24h. Retrieved from [Link]
Open Exploration Publishing. (2020). Novel approaches for the rational design of PROTAC linkers. Retrieved from [Link]
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312.
Åkerblad, P., et al. (2022). Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. Journal of Medicinal Chemistry, 65(20), 13686-13697.
PubChem. (n.d.). 3,5-Difluorobenzyl bromide. Retrieved from [Link]
PubChem. (n.d.). 3,5-Difluorobenzyl chloride. Retrieved from [Link]
Frontiers. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Retrieved from [Link]
ResearchGate. (n.d.). The cooperativity trends over PROTAC linker lengths change with varying.... Retrieved from [Link]
MDPI. (2022). Small-Molecule PROTACs for Cancer Immunotherapy. Retrieved from [Link]
Diva-portal.org. (n.d.). Chemical design, synthesis and biological evaluation of novel proteolysis targeting chimeras (PROTACs) for the degradation of NU. Retrieved from [Link]
Frontiers. (2024). The role of physicochemical and topological parameters in drug design. Retrieved from [Link]
Mai, H., Zimmer, M. H., & Miller, T. F. (2022). Exploring PROTAC cooperativity with coarse-grained alchemical methods. arXiv preprint arXiv:2208.06446.
Tinworth, C. P., et al. (2019). Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs. Journal of the American Chemical Society, 141(48), 18949-18957.
Standard Operating Procedure: Safe Handling, Quenching, and Disposal of 2-(Bromomethyl)-3,5-difluoropyridine Executive Summary & Chemical Profile In modern drug development and synthetic chemistry, fluorinated heterocycl...
Author: BenchChem Technical Support Team. Date: March 2026
Standard Operating Procedure: Safe Handling, Quenching, and Disposal of 2-(Bromomethyl)-3,5-difluoropyridine
Executive Summary & Chemical Profile
In modern drug development and synthetic chemistry, fluorinated heterocycles are indispensable building blocks used to improve the metabolic stability and lipophilicity of active pharmaceutical ingredients. However, the exact structural features that make 2-(Bromomethyl)-3,5-difluoropyridine (often handled as the hydrobromide salt, CAS: 1293388-07-4[1]) synthetically valuable also make it a severe occupational and environmental hazard.
As a Senior Application Scientist, I cannot overstate the importance of treating this reagent with the utmost respect. This guide provides a self-validating, step-by-step protocol for the safe handling, chemical quenching, and 2 of this compound[2].
Hazard Identification & The Causality of Reactivity
To manage a chemical safely, one must first understand the mechanistic causality behind its toxicity and environmental persistence:
Potent Alkylating Agent: The bromomethyl group (–CH₂Br) attached to an electron-deficient difluoropyridine ring is highly activated toward nucleophilic attack (
). In biological systems, it rapidly alkylates nucleophilic residues (e.g., thiols in cysteine, amines in nucleic acids), leading to severe tissue necrosis and potential mutagenicity. It acts as a potent lachrymator, 3[3].
Halogenated Combustion Byproducts: The molecule contains fluorine, bromine, and nitrogen. Improper incineration or accidental combustion will release highly toxic and corrosive gases, including Hydrogen Fluoride (HF), Hydrogen Bromide (HBr), and Nitrogen Oxides (NOx)[3].
Environmental Persistence: If discharged into the water supply, halogenated pyridines resist rapid biodegradation and disrupt local aquatic ecosystems. They must be managed as4[4].
Trustworthiness through Self-Validation: A spill response is only complete when the hazard is chemically neutralized and the neutralization is empirically verified.
Step 1: Evacuation & PPE Selection. Immediately isolate the area. Standard latex gloves are highly permeable to halogenated organics; you must don heavy-duty nitrile or neoprene gloves, splash goggles, and a lab coat[5].
Step 2: Physical Containment. Surround and cover the spill with an inert, non-combustible absorbent material such as 5. Never use combustible materials like sawdust, which can react dangerously with strong alkylating agents[5].
Step 3: Chemical Quenching (Nucleophilic Substitution). Carefully apply a 5–10% aqueous solution of sodium thiosulfate (
) or a dilute amine (e.g., ethanolamine) mixed with saturated sodium bicarbonate to the absorbed spill. The thiosulfate/amine acts as a sacrificial nucleophile, displacing the reactive bromide via an mechanism and neutralizing the immediate alkylating hazard.
Step 4: Self-Validation (pH Testing). Allow 15–30 minutes for the hydrolysis/substitution reaction to reach completion. Swab the quenched slurry and test the pH. A stable, neutral pH (6.5–7.5) confirms that the corrosive hydrobromic acid (HBr) generated during the quench has been fully neutralized.
Step 5: Collection & Transfer. Scoop the neutralized slurry into a chemically compatible, high-density polyethylene (HDPE) container. as "Hazardous Waste - Quenched Halogenated Pyridine".
Step-by-Step Disposal Workflow
Under EPA Resource Conservation and Recovery Act (RCRA) guidelines, 2-(Bromomethyl)-3,5-difluoropyridine and its solutions must be strictly managed from "cradle to grave"[2].
Step 1: Strict Segregation (Critical Step). Never mix 2-(Bromomethyl)-3,5-difluoropyridine waste with non-halogenated solvent waste. Mixing triggers the EPA's "mixture rule," requiring the entire bulk volume to be treated as halogenated waste, which6 and creates severe chemical incompatibilities[6].
Step 2: Primary Containment. Collect the waste in a dedicated, DOT-approved HDPE or Teflon-lined container. Do not use standard metal drums, as trace HBr or HF generation over time will cause severe corrosion and container failure.
Step 3: Compliant Labeling. Affix a hazardous waste tag immediately upon the first drop of waste entering the container. The label must explicitly state: "Halogenated Organic Waste: Contains 2-(Bromomethyl)-3,5-difluoropyridine, Bromine, and Fluorine compounds"[2].
Step 4: Satellite Accumulation Storage. Store the container in a designated Satellite Accumulation Area (SAA) with secondary containment. , except when actively adding waste, to prevent the escape of lachrymatory vapors.
Step 5: Final Disposal via Incineration. Transfer the sealed waste to a permitted hazardous waste vendor. The only legally and chemically acceptable method of ultimate disposal is high-temperature chemical incineration (>1000°C) in a facility equipped with an alkaline acid-gas scrubber to neutralize the resulting HF, HBr, and NOx gases[2],[3].
Disposal & Degradation Workflow Visualization
Workflow for the segregation, quenching, and RCRA-compliant disposal of halogenated pyridine waste.
Personal Protective Equipment & Handling Guide: 2-(Bromomethyl)-3,5-difluoropyridine
Executive Safety Summary: The "Silent" Alkylator Immediate Hazard Recognition: 2-(Bromomethyl)-3,5-difluoropyridine is not merely a corrosive; it is a highly reactive alkylating agent . The presence of two fluorine atoms...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Safety Summary: The "Silent" Alkylator
Immediate Hazard Recognition:
2-(Bromomethyl)-3,5-difluoropyridine is not merely a corrosive; it is a highly reactive alkylating agent . The presence of two fluorine atoms on the pyridine ring significantly increases the electrophilicity of the bromomethyl group compared to non-fluorinated analogs (e.g., 2-picolyl bromide).
Mechanism of Action: This compound permanently modifies biological macromolecules (DNA, proteins) via nucleophilic substitution (
).
Lachrymator Warning: Like benzyl bromide, this compound is a potent lachrymator. If you can smell it or feel eye irritation, exposure has already occurred.
Corrosivity: It causes immediate, severe skin burns and eye damage (H314, H318).
Core Directive: Treat this chemical as a "contact-zero" substance. Standard "splash protection" is insufficient; permeation resistance is the goal.
Hierarchy of Controls & PPE Matrix
Engineering controls are the primary defense. PPE is the final barrier.
Engineering Controls (Non-Negotiable)
Primary Containment: All operations (weighing, dispensing, reaction setup) must occur inside a certified chemical fume hood.
Air Velocity: Ensure face velocity is 100–120 fpm.
Sash Height: Keep the sash at the lowest possible working height to act as a physical shield against splashes.
The PPE Matrix
Selection based on permeation data for halogenated alkyl pyridines.
Body Area
Recommended Equipment
Technical Rationale
Hands (Primary)
Silver Shield® (Laminate) Gloves
Standard nitrile degrades quickly against concentrated alkyl halides. Laminate offers >4hr breakthrough time.
Hands (Outer)
Disposable Nitrile (5-8 mil)
Worn over the Silver Shield gloves to provide dexterity and grip (laminate gloves are slippery).
Eyes
Chemical Splash Goggles
Safety glasses are insufficient. Goggles seal the eyes against lachrymatory vapors and direct splashes.
Face
Face Shield (8-inch)
Required during synthesis setup or quenching where pressurization/splash risk is highest.
Body
Lab Coat (Poly/Cotton or Nomex)
Buttoned to the neck. Nomex preferred if working with flammable solvents in the same hood.
Respiratory
Fume Hood (Primary)
Respirators (full face with organic vapor cartridges) are only for emergency spill cleanup outside the hood.
Operational Workflow: From Storage to Disposal[1][2][3]
This workflow ensures a self-validating safety loop. Every step includes a "stop-check" mechanism.
Step 1: Preparation & Weighing
The "Double-Glove" Protocol: Don Silver Shield gloves first, then pull standard nitrile gloves over them. Tape the cuff of the lab coat to the outer glove if working with large volumes.
Balance Setup: Move the analytical balance into the fume hood. Never weigh this compound on an open bench.
Solvent Trap: Have a pre-weighed flask with your reaction solvent ready. Transfer the solid/liquid directly into the solvent to minimize vapor pressure immediately.
Step 2: Reaction & Handling[3][4][5]
Vapor Suppression: Keep reaction vessels capped or under inert gas (Nitrogen/Argon) whenever possible.
Syringe Technique: If handling the liquid form, use Luer-lock syringes to prevent needle pop-off. Avoid pressurizing vials.
Step 3: Decontamination (The "Quench")
Do not dispose of active alkylating agents directly into waste drums.
Prepare Quench Solution: 10% Aqueous Ammonia (
) or 10% Sodium Thiosulfate ().
Rinse: Rinse all spatulas, weigh boats, and empty vials with the quench solution.
Wait: Allow the rinse to sit for 30 minutes. This chemically destroys the C-Br bond, converting the hazard into a benign inorganic bromide and a pyridyl alcohol/amine.
Visualizing the Safety Architecture
The following diagram illustrates the critical decision pathways and safety barriers for handling this compound.
Figure 1: Operational safety workflow emphasizing the "Quench" step before final disposal.
Emergency Response Protocols
Scenario A: Skin/Eye Contact[1][4][5][6][7][8]
Immediate Action: Do not wipe. Wiping drives the chemical deeper into the dermis.
Flush: Move immediately to the safety shower/eyewash.[1] Flush for minimum 15 minutes .
Doffing: Remove contaminated clothing while under the shower.[2][1]
Medical: Seek emergency medical attention. Inform responders this is a fluorinated alkylating agent (similar to benzyl bromide but potentially more reactive).
Scenario B: Spills (>5 mL/g)
Evacuate: Clear the immediate area. The lachrymatory effect will likely force evacuation naturally.
Isolate: Close the lab door and post "Do Not Enter" signage.
Assess: Only re-enter with a buddy, wearing full PPE (including respiratory protection if outside the hood).
Neutralize: Cover the spill with a 1:1 mixture of soda ash and absorbent clay, or treat with the ammonia/thiosulfate quench solution if safe to do so.
References & Authority
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
PubChem. (n.d.). Compound Summary: 2-(Bromomethyl)-3,5-difluoropyridine. National Library of Medicine.
University of California, San Diego (UCSD). (2019). Standard Operating Procedure: Lachrymators. Environment, Health & Safety.
Ansell. (2022). Chemical Resistance Guide: Permeation & Degradation Data.